Citalopram-d6

Catalog No.
S916926
CAS No.
1190003-26-9
M.F
C20H21FN2O
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citalopram-d6

CAS Number

1190003-26-9

Product Name

Citalopram-d6

IUPAC Name

1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile

Molecular Formula

C20H21FN2O

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3

InChI Key

WSEQXVZVJXJVFP-WFGJKAKNSA-N

SMILES

Array

Synonyms

1-[3-(Dimethylamino-d6)propyl]-1-(4-fluorophenyl)-1,3-dizohydro-5-isobenzofurancarbonitrile

Core Properties and Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key technical specifications of a commonly available Citalopram-D6 certified reference material:

Specification Details
Chemical Name This compound Hydrobromide [1]
Molecular Formula C₂₀D₆H₁₅FN₂O · HBr [1]
Molecular Weight 411.34 g/mol [1]
Isotopic Purity Deuterated on the two methyl groups of the dimethylamino moiety (D6) [2]
Concentration 100 μg/mL (as free base) [1] [2]
Solvent Methanol [1] [2]
Primary Application Internal Standard for LC-MS/MS or GC-MS [1] [2]

Analytical Applications and Protocols

This compound is critical for reliable quantification in method validation and routine testing. Its near-identical chemical behavior to unlabeled citalopram corrects for analyte loss during preparation and instrument variability.

Quantitative Analysis of Citalopram in Serum

This protocol is adapted from a validated HPLC-MS/MS method for multiplex antidepressant analysis [3].

  • Sample Preparation: Add a known amount of this compound working solution to a measured volume of serum or plasma (e.g., 100 μL) for isotope dilution [3] [1].
  • Protein Precipitation: Add an organic solvent like acetonitrile to precipitate serum proteins. Vortex mix and then centrifuge the sample to obtain a clean supernatant [3].
  • Chromatography (Separation):
    • Column: ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm) or equivalent [3].
    • Mobile Phase: A) Water with 0.1% formic acid and 10 mmol/L ammonium acetate; B) Methanol with 0.1% formic acid [3].
    • Gradient: Use a gradient elution program to separate citalopram and its metabolites from other components.
  • Mass Spectrometry (Detection):
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM) to track specific transitions for both Citalopram and the this compound internal standard.

The following diagram illustrates the workflow for this quantitative analysis:

start Start Sample Preparation spk Spike Serum Sample with This compound Internal Standard start->spk pp Protein Precipitation with Acetonitrile spk->pp chrom HPLC Separation (C18 Column) pp->chrom ms MS/MS Detection (ESI+ MRM Mode) chrom->ms quant Data Analysis & Quantification via Internal Standard Calibration ms->quant

Experimental Design Considerations

  • Method Validation: When using this compound to develop a new method, you must validate parameters including specificity, accuracy, precision, and matrix effects per guidelines [3].
  • Sample Types: While serum and plasma are most common, this internal standard can also be applied to analyze citalopram in urine and other matrices [1] [2].
  • Metabolite Analysis: For comprehensive studies, deuterated internal standards for major metabolites like N-Desmethylcitalopram-D3 are also available [1].

This compound is an essential tool in modern bioanalysis, enabling accurate therapeutic drug monitoring and advancing precision medicine in depression treatment [3] [1].

References

Deuterated Citalopram Internal Standards

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes various deuterated Citalopram internal standards available for research. These compounds are typically used as tracers or internal standards for quantitative analysis by LC-MS, GC-MS, or NMR [1] [2] [3].

Compound Name CAS Number Molecular Formula Molecular Weight Deuterium Atoms Salt Form Key Applications/Notes
Citalopram-d6 1190003-26-9 C20H15D6FN2O 330.43 6 Free base Used in a validated quantitative MALDI-MSI method [4] [1].
Citalopram-d4 hydrobromide 1219803-58-3 C20H18D4BrFN2O 409.33 4 Hydrobromide Deuterated Citalopram hydrobromide [5] [3].
Citalopram-d3 hydrochloride N/A C20H19D3ClFN2O 363.87 3 Hydrochloride Deuterium-labeled Citalopram hydrochloride salt [2].

Detailed Experimental Protocol from a Validated Study

A 2020 study provides a comprehensively validated quantitative MALDI Mass Spectrometry Imaging (MALDI-MSI) method for mapping Citalopram levels in mouse brain tissue, using This compound as the internal standard [4]. The workflow can be summarized as follows:

Start Study: Quantitative MALDI-MSI of Citalopram in Mouse Brain A Animal Dosing & Tissue Prep Start->A B Apply Calibration Standards A->B C Apply Internal Standard (this compound) B->C D Apply MALDI Matrix C->D E MSI Acquisition & Analysis D->E F Validation & Cross-check vs. LC-MS/MS E->F

Experimental workflow for quantitative MALDI-MSI.

Here are the key methodological details:

  • Animal Dosing and Tissue Preparation: Male mice were administered S-citalopram oxalate (30 mg/kg) via intraperitoneal injection and euthanized after 30 minutes. Brains were dissected, frozen, and coronally sectioned to 14 μm thickness using a cryomicrotome [4].
  • Application of Calibrants and Internal Standard: The optimized protocol involved:
    • Calibration Standards: A dilution series of Citalopram standards (2.5 to 20 μM) was applied to the tissue sections.
    • Internal Standard: A 5.0 μM solution of This compound in 50% ACN, 0.2% TFA was homogeneously applied on top of the tissue for normalization.
    • Matrix: A matrix of 2,5-dihydroxybenzoic acid (DHB) at 35 mg/mL in 50% ACN, 0.2% TFA was applied on top of the standard and internal standard [4].
  • Instrumentation and Analysis: The method was successfully applied on two different types of mass analyzers: Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers [4].
  • Method Validation: The protocol was fully validated according to regulatory guidelines (FDA). Parameters tested included:
    • Selectivity, Accuracy, and Precision
    • Recovery, Linearity, and Sensitivity
    • Reproducibility and Stability
  • Cross-Validation with LC-MS/MS: The concentrations of Citalopram in brain tissue determined by MALDI-MSI (TOF MS: 51.1 ± 4.4 pmol/mg; FTICR MS: 56.9 ± 6.0 pmol/mg) showed no significant difference from the results obtained by the established LC-MS/MS reference method (55.0 ± 4.9 pmol/mg) [4].

Key Considerations for Your Research

  • Choice of Internal Standard: This compound has been demonstrated to be effective for quantitative imaging and LC-MS/MS methods. Using a deuterated standard with multiple substitutions (like d6 vs. d3 or d4) can help minimize the risk of isotopic cross-talk or back-exchange in the mass spectrometer [4] [6].
  • Standard Application Order: The cited study found that the specific order of applying the calibration standards, followed by the homogeneous application of the internal standard and then the matrix, was critical for achieving accurate and precise quantification [4].
  • Regulatory Compliance: If your work is for drug development, the availability of a fully validated method that meets FDA guidelines provides a strong foundation for your own protocol validation [4].

References

Core Mechanism of Action and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Citalopram exerts its antidepressant effect by potently and selectively inhibiting the serotonin transporter (SERT or SLC6A4), thereby increasing serotonin levels in the synaptic cleft [1] [2] [3]. Its key pharmacological characteristics are summarized below.

Table 1: Key Pharmacodynamic and Pharmacokinetic Parameters of Citalopram

Parameter Description / Value Notes / Clinical Significance
Primary Target Serotonin Transporter (SERT/SLC6A4) Highly selective inhibition; minimal affinity for norepinephrine (NE) or dopamine (DA) transporters [1] [4].
Receptor Affinity No or very low affinity for 5-HT1A, 5-HT2A, dopamine D1/D2, α-/β-adrenergic, histamine H1, muscarinic, and GABA receptors [1] [2]. Explains its favorable side-effect profile compared to older antidepressants.
Enantiomer Activity The (S)-enantiomer (escitalopram) is primarily responsible for serotonin reuptake inhibition [2] [5] [3]. The (R)-enantiomer may antagonize the (S)-enantiomer via an allosteric site on SERT [6] [5]. Citalopram is a racemic (50/50) mixture. Escitalopram (S-enantiomer) is a more potent antidepressant.
Bioavailability ~80% [1] [3] Absorption is not affected by food.
Protein Binding ~80% [1] [2] Binds to human plasma proteins.
Half-Life ~35 hours [1] [2] [5] Steady-state concentrations are achieved in about one week.
Key Metabolizing Enzymes CYP2C19, CYP3A4 (N-demethylation); CYP2D6 (further metabolism) [1] [2] [5] CYP2C19 poor metabolizers have significantly increased citalopram exposure [2] [5].

Advanced Binding Site Concepts

Research has revealed that SERT has more than one binding site for citalopram, which adds complexity to its mechanism.

G SERT Serotonin Transporter (SERT) PrimarySite High-Affinity (Primary) Site SERT->PrimarySite contains AllostericSite Low-Affinity (Allosteric) Site SERT->AllostericSite contains Effect1 Potent inhibition of serotonin reuptake PrimarySite->Effect1 Effect2 Modulates dissociation of inhibitors from primary site AllostericSite->Effect2 Effect3 Antagonizes effect of (S)-enantiomer AllostericSite->Effect3 SEnantiomer (S)-Citalopram/ Escitalopram SEnantiomer->PrimarySite binds to REnantiomer (R)-Citalopram REnantiomer->AllostericSite binds to Serotonin Serotonin (5-HT) Serotonin->AllostericSite can bind to

SERT features two distinct binding sites that are modulated by citalopram enantiomers.

Mutagenesis studies confirm that the two sites are independent, as mutations can differentially affect high-affinity and allosteric binding [7] [6]. This allosteric site may represent a novel target for future drug development [7].

Analytical Methodology and Role of Citalopram-d6

This compound, a stable isotope-labeled analog, is critical for accurate quantification in complex biological matrices. It is identical to citalopram but with six hydrogen atoms replaced by deuterium, giving it a slightly higher molecular mass for distinction by mass spectrometry.

Table 2: Representative LC-MS/MS Conditions for Antidepressant Quantification (adapted from [8])

Parameter Specification
Sample Volume 20 µL of human serum
Sample Prep Automated liquid handling (e.g., JANUS G3 Robotic Liquid Handler)
Analytes Bupropion, Citalopram, Desipramine, Imipramine, Olanzapine, Sertraline, Vilazodone
Internal Standard This compound (among other deuterated standards)
LC Column C18, 2.7 µm, 4.6 × 75 mm
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5.8 minutes
Run Time 7 minutes per sample
MS Detection Positive ESI, Multiple Reaction Monitoring (MRM)
Linearity R² ≥ 0.99 across 1.0–230 ng/mL

The experimental workflow for this method is summarized below.

G Step1 1. Aliquot 20 µL Serum Sample Step2 2. Add Internal Standards (e.g., this compound) Step1->Step2 Step3 3. Protein Precipitation & Extraction Step2->Step3 Step4 4. LC Separation Step3->Step4 Step5 5. MS/MS Detection (MRM Mode) Step4->Step5 Step6 6. Data Analysis & Quantification Step5->Step6

LC-MS/MS workflow for quantifying citalopram in serum using this compound as an internal standard.

Using this compound as an internal standard corrects for variability in sample preparation and instrument analysis, ensuring high precision and accuracy with a % CV of ≤ 20% [8].

Key Experimental Findings and Clinical Evidence

  • Efficacy in Pain Disorder: A randomized, double-blind study demonstrated that citalopram (40 mg/day) has a moderate analgesic effect in patients with somatoform pain disorder. This effect was independent of changes in depressive scores, suggesting a direct analgesic mechanism [9].
  • Neurotransmitter Selectivity: In vivo studies support that citalopram's effects are primarily mediated by serotonin. Depletion of catecholamines does not inhibit the action of highly selective SSRIs like citalopram, underscoring its pharmacological specificity [4].
  • SERT Trafficking and Neuronal Firing: Research using stem cell-derived serotonergic neurons and transgenic mouse models shows that citalopram enantiomers can induce internalization of SERT (reduce its surface presence). Furthermore, the allosteric binding site modulates the potency with which escitalopram inhibits neuronal firing rates [6].

References

Deuterated Citalopram: Available Technical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the specific information available for a known deuterated analog, Citalopram-d6 oxalate [1].

Parameter Specification for this compound Oxalate
CAS Number 1246819-94-2 [1]
Molecular Formula C22H17D6FN2O5 [1]
Molecular Weight 420.46 g/mol [1]
Chemical Structure Deuterium atoms are located on the dimethylamino group, -N(CD3)CH2CH2CH2- [1]
Application Used as a stable isotope-labeled tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]

Proposed Synthetic Workflow for Deuterium Incorporation

While a detailed procedure for this compound is not publicly available, the synthesis likely involves modifying a known route to Citalopram by introducing a deuterated building block. The following workflow diagrams outline two potential strategies, based on a modern synthesis of Citalopram [2] and general methods for deuterium incorporation [3].

The first diagram illustrates the two main strategic approaches to synthesizing deuterated Citalopram.

G Start Start: Synthetic Strategy StrategyA Late-Stage Functionalization (Introduce -N(CD₃) group at a late stage) Start->StrategyA StrategyB Integrated Synthesis (Use deuterated building block from the start) Start->StrategyB ChallengeA Challenge: Selective deuteration of a complex intermediate StrategyA->ChallengeA AdvantageA Advantage: Flexibility, can be applied to various analogs StrategyA->AdvantageA ChallengeB Challenge: Availability and cost of specialized deuterated starting materials StrategyB->ChallengeB AdvantageB Advantage: Potentially fewer steps, higher yield if materials are available StrategyB->AdvantageB

Synthetic strategy decision tree for deuterated Citalopram.

The following diagram outlines a more detailed, hypothetical reaction pathway based on a published palladium-catalyzed synthesis of Citalopram [2], adapted for deuterium labeling via the integrated synthesis strategy.

G A Alkene Phenol Precursor B Pd(hfacac)₂ (5 mol%) Allyl Chloride, NaHCO₃ Toluene, 50°C A->B Heteroallylation (Key Cyclization) C Dihydrobenzofuran Intermediate B->C E Nucleophilic Addition or Reductive Amination C->E Activation may be required D Deuterated Amine Building Block (e.g., (CD₃)₂N(CH₂)₃MgX) D->E F Final Functionalization (e.g., Nitrile installation) E->F G Target: this compound F->G

Hyphetical reaction pathway for this compound synthesis via integrated strategy.

Experimental & Analytical Considerations

For researchers planning this synthesis, here are key considerations based on the search results and general laboratory practice:

  • Deuterium Source: The most straightforward approach to obtain this compound is to use a deuterated dimethylamine equivalent, such as (CD₃)₂NH, during the synthesis of the side chain [1]. This falls under the "Late-Stage Functionalization" strategy.
  • Critical Reaction Parameters: The palladium-catalyzed heteroallylation step, a key transformation in modern Citalopram syntheses, is highly dependent on the choice of allylic halide and catalyst [2]. The search results indicate that using allyl chloride with Pd(hfacac)₂ in toluene provided superior conversion compared to other halides or catalysts [2].
  • Analytical Characterization: The success of deuteration must be confirmed by Mass Spectrometry (MS) to verify the molecular weight increase. NMR spectroscopy is crucial to confirm the specific location of the deuterium atoms and the isotopic purity, ensuring there is no protium (¹H) contamination at the target sites [1].

References

Citalopram-d6 Technical Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key specifications for Citalopram-d6 as a Certified Reference Material (CRM).

Specification Category Details
IUPAC Name 1-[3-(Dimethylamino-d6)propyl]-1-(4-fluorophenyl)-1,3-dizohydro-5-isobenzofurancarbonitrile [1]
CAS Number 1190003-26-9 [1] [2]
Molecular Formula C₂₀H₁₅D₆FN₂O [1]
Molecular Weight 330.43 (free base) [1]
Form Supplied C₂₀D₆H₁₅FN₂O · HBr (Hydrobromide salt) [2]
Molecular Weight (Salt Form) 411.34 [2]
Solution Concentration 100 µg/mL (as free base) [2]
Solvent Methanol [2]
Primary Application Internal Standard for LC-MS or GC-MS quantification of Citalopram in urine, serum, and plasma [2]

LC-MS/MS Protocol for Antidepressant Quantification

This detailed method, adapted from an open-access study, describes the simultaneous quantification of antidepressants in human serum using this compound as an internal standard [3].

  • Sample Preparation: The method uses only 20 µL of human serum. The processing is automated using a JANUS G3 Robotic Liquid Handler, which improves reproducibility. It involves a simple protein precipitation and extraction technique [3].
  • Internal Standard Use: this compound and other deuterated analogs are added to the serum samples to correct for variability during sample preparation and instrument analysis [3].
  • Liquid Chromatography (LC) Conditions:
    • Column: PerkinElmer Brownlee SPP C-18 (2.7 µm, 4.6 mm × 75 mm) maintained at 40°C.
    • Mobile Phase: A) Water with 0.1% Formic Acid; B) Acetonitrile with 0.1% Formic Acid.
    • Gradient: 95% A for 5 minutes, then a rapid switch to 95% B for 50 seconds, followed by re-equilibration to 95% A.
    • Flow Rate: 0.5 mL/min.
    • Total Run Time: 7 minutes per sample [3].
  • Mass Spectrometry (MS) Conditions:
    • Instrument: Triple Quadrupole Mass Spectrometer.
    • Ionization: Electron Spray Injection (ESI) in positive ion mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Source Conditions: Nebulizer gas at 300 psi, source temperature at 400°C, and electrospray voltage of 5850 V [3].
  • Validation Data:
    • Linearity: The method demonstrated a linearity of R² ≥ 0.99 for all analytes.
    • Precision: The % Coefficient of Variation (% CV) was ≤ 20% for all analytes across the validated range (1.0 to 230 ng/mL) [3].

This workflow can be visualized in the following diagram:

workflow start Serum Sample (20 µL) is Add Internal Standard (this compound) start->is prep Automated Protein Precipitation & Extraction is->prep lc Liquid Chromatography C18 Column, 7 min runtime prep->lc ms MS/MS Detection Positive ESI MRM Mode lc->ms data Quantitative Data Linear Range: 1-230 ng/mL ms->data

Experimental workflow for quantifying antidepressants in serum using LC-MS/MS and internal standardization [3].

Key Considerations for Researchers

  • Obtaining a Certificate of Analysis: The CoA is a lot-specific document that provides conclusive data on purity, concentration, and quality controls. You must contact the manufacturer directly (e.g., Cerilliant (a Sigma-Aldrich company) is a major supplier) to request the CoA for your specific purchased item [2].
  • Research Use Only: It is important to note that materials like this compound from commercial suppliers are typically labeled "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" [1].
  • Method Applicability: The LC-MS/MS protocol highlighted is designed for high-throughput clinical monitoring (e.g., Therapeutic Drug Monitoring in postpartum depression) and can be a robust starting point for your own method development [3].

References

Comprehensive Application Notes and Protocols for Citalopram-d6 LC-ESI-MS/MS Quantitation in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction & Background

Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), represents one of the most important antidepressants in clinical use worldwide. As a racemic bicyclic phthalane derivative with a tertiary amino side chain, citalopram exhibits high lipophilicity that facilitates its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system [1] [2]. The molecular target of citalopram is the serotonin transporter (SLC6A4), through which it inhibits serotonin reuptake from the synaptic cleft, thereby enhancing serotonergic neurotransmission—a mechanism critically implicated in the pathophysiology of depression and anxiety disorders [1]. Unlike many other psychotropic medications, citalopram demonstrates remarkable receptor selectivity, with minimal affinity for muscarinic, histaminergic, or adrenergic receptors, which accounts for its favorable side effect profile compared to older antidepressant classes [2].

The quantification of citalopram and its metabolites in biological matrices presents significant analytical challenges due to the complex nature of biological samples, the structural similarity of metabolites, and the need for precise measurement at clinically relevant concentrations. Traditional analytical techniques often fail to provide the spatial distribution information essential for understanding drug distribution patterns in tissues, particularly in pharmaceutical development and forensic toxicology applications [3]. The introduction of stable isotope-labeled internal standards, specifically citalopram-d6, has revolutionized the accurate quantification of citalopram through advanced mass spectrometry approaches, enabling researchers to account for matrix effects, extraction efficiency variations, and instrument fluctuations that would otherwise compromise analytical accuracy [3].

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the gold standard technique for citalopram quantification due to its exceptional sensitivity, selectivity, and capacity for high-throughput analysis. When combined with appropriate sample preparation methodologies, LC-ESI-MS/MS enables reliable quantification of citalopram across the therapeutic range (30-130 ng/mL) with the precision and accuracy required for both clinical monitoring and research applications [4]. The following application notes and protocols provide detailed methodologies for the implementation of this compound LC-ESI-MS/MS quantitation, complete with validation parameters and practical applications in pharmaceutical research.

Experimental Design

Materials & Reagents

The successful implementation of a robust citalopram quantification method requires careful selection and preparation of reagents and standards. The following protocols have been optimized for maximum accuracy and reproducibility while minimizing matrix effects and analytical interference.

  • Chemical Standards: Certified reference standards of S-citalopram oxalate (≥99% purity) should be obtained from recognized commercial suppliers (e.g., Biotrend AG). The internal standard (±)-citalopram-d6 oxalate (99% pure) should be acquired from specialized manufacturers (e.g., ALSACHIM) to ensure isotopic purity and optimal performance in mass spectrometric analysis [3].

  • Solvent Preparation: All solvents must be of LC-MS grade to minimize contamination and background interference. Prepare mobile phase components as follows: 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). For tissue extraction and standard preparation, use 50% by weight methanol (relative density: 0.9156 g/mL at 20°C) for gravimetric preparation of standard solutions to enhance precision [3].

  • Calibration Standards: Prepare a primary stock solution of 2 mM citalopram by dissolving precisely weighed reference material in 100% methanol. From this stock, prepare working standards at concentrations of 2.5, 5, 7.5, 10, 15, and 20 μM for MALDI-MSI quantitation, along with a 2 μM lower limit of quantitation (LLOQ) solution. For LC-MS/MS analysis, prepare calibration standards at 1.6, 3.1, 12.5, 25, 50, 75, 100, 150, and 200 μM citalopram with constant 100 μM citalopram-d4 internal standard [3].

  • Quality Controls: Prepare three levels of quality control (QC) samples to monitor method performance throughout analyses. For MALDI-MSI, prepare QC samples at 3.75, 8.75, and 17.5 μM; for LC-MS/MS, prepare QC samples at 2.3, 75, and 150 μM citalopram to represent low, medium, and high concentrations within the calibration range [3].

Instrumentation & Parameters

The analytical instrumentation must be properly configured and optimized to achieve the required sensitivity and specificity for citalopram quantification. The following configurations have been experimentally validated to provide optimal performance for this compound LC-ESI-MS/MS analysis.

Table 1: LC-ESI-MS/MS Instrument Parameters for Citalopram Quantification

Parameter Configuration Optimal Setting
HPLC System
Column C18 reversed-phase 2.1 × 100 mm, 1.8 μm
Column Temperature 40°C
Injection Volume 5 μL
Flow Rate 0.3 mL/min
Mobile Phase A 0.1% formic acid in water Gradient elution
Mobile Phase B 0.1% formic acid in acetonitrile Gradient elution
Mass Spectrometer
Ionization Source Electrospray ionization (ESI) Positive mode
Spray Voltage 3.5 kV
Source Temperature 300°C
Sheath Gas Flow 40 arbitrary units
Auxiliary Gas Flow 15 arbitrary units
MRM Transitions
Citalopram 325.2 → 262.2 Collision energy: 25 eV
This compound 331.2 → 262.2 Collision energy: 25 eV

For specialized imaging applications, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) can be employed using either time-of-flight (TOF) or Fourier transform ion cyclotron resonance (FTICR) mass analyzers. The MALDI matrix should be prepared as 35 mg/mL 2,5-dihydroxybenzoic acid (DHB) in 50% acetonitrile with 0.2% trifluoroacetic acid, applied using a pneumatic sprayer to ensure homogeneous coverage [3].

Sample Preparation Protocols

Proper sample preparation is critical for achieving accurate and reproducible results in citalopram quantification. The following protocols describe optimized procedures for various biological matrices.

2.3.1 Serum Sample Preparation (Automated)

For clinical monitoring applications requiring high-throughput analysis, an automated sample preparation approach can be implemented using a robotic liquid handler (e.g., JANUS G3) [4]:

  • Aliquot and Internal Standard Addition: Transfer 20 μL of serum sample to a 96-well plate and add 100 μL of deuterated water containing the internal standard (this compound) [4].

  • Mixing and Protein Precipitation: Seal the plate and shake for 5 minutes at 800 RPM at 25°C to ensure complete mixing. Subsequently, centrifuge the plate at 4600 RPM for 10 minutes at 0°C to precipitate proteins and separate phases [4].

  • Supernatant Collection: Carefully collect 50 μL of the supernatant for LC-ESI-MS/MS analysis, ensuring no disturbance of the protein pellet [4].

2.3.2 Brain Tissue Preparation

For tissue distribution studies, particularly in pharmaceutical research, the following protocol has been validated for accurate citalopram quantification in brain tissue:

  • Tissue Sectioning: Prepare coronal mouse brain sections (distance from bregma, 1.6 to -1.4 mm) at a thickness of 14 μm using a cryomicrotome at -20°C. Thaw-mount the sections onto microscope slides and store at -80°C until analysis [3].

  • Calibration Standard Application: Apply a dilution series of citalopram calibration standards (2.5-20 μM) adjacent to tissue sections using a pneumatic sprayer to create an external calibration curve [3].

  • Internal Standard and Matrix Application: Homogeneously apply the stable isotopically labeled internal standard (this compound, 5.0 μM in 50% ACN, 0.2% TFA) followed by the MALDI matrix (DHB, 35 mg/mL in 50% ACN, 0.2% TFA) using a pneumatic sprayer with controlled flow parameters [3].

  • Tissue Extraction for LC-MS/MS Validation: For cross-validation using LC-MS/MS, homogenize weighed brain tissue samples in 500 μL of 100% methanol containing 100 μM citalopram-d4 as internal standard using a bead mill homogenizer. Centrifuge at 14,000 RPM for 10 minutes and collect the supernatant for analysis [3].

The following workflow diagram illustrates the complete experimental procedure for tissue-based citalopram quantification:

G AnimalDosing Animal Dosing (30 mg/kg citalopram, i.p.) TissueCollection Tissue Collection & Sectioning (14 μm coronal brain sections) AnimalDosing->TissueCollection CalibrationApplication Calibration Standard Application (2.5-20 μM citalopram series) TissueCollection->CalibrationApplication LCAnalysis LC-ESI-MS/MS Analysis (C18 column, ESI+ MRM) TissueCollection->LCAnalysis Homogenization extraction ISApplication Internal Standard Application (5.0 μM this compound in 50% ACN) CalibrationApplication->ISApplication MatrixApplication Matrix Application (35 mg/mL DHB in 50% ACN) ISApplication->MatrixApplication MALDIAnalysis MALDI-MSI Analysis (TOF or FTICR mass analyzers) MatrixApplication->MALDIAnalysis DataProcessing Data Processing & Quantification MALDIAnalysis->DataProcessing LCAnalysis->DataProcessing Validation Method Validation & Statistical Analysis DataProcessing->Validation

Figure 1: Experimental Workflow for this compound LC-ESI-MS/MS Quantification in Brain Tissue

Method Validation

Rigorous method validation is essential to establish the reliability, accuracy, and precision of analytical methods for citalopram quantification in compliance with regulatory guidelines from authorities such as the FDA [3]. The following section presents comprehensive validation data for the this compound LC-ESI-MS/MS quantification method.

Selectivity, Linearity & Sensitivity

Method selectivity was evaluated by analyzing six different blank brain tissue samples to confirm the absence of interfering peaks at the retention times of citalopram and its internal standard this compound. The results demonstrated excellent selectivity with no significant interference observed, confirming the method's ability to accurately quantify citalopram in complex biological matrices [3].

The linearity of the method was assessed using calibration curves prepared in the relevant biological matrix across the concentration range of 2.5-20 μM for MALDI-MSI and 1.6-200 μM for LC-ESI-MS/MS. The method demonstrated exceptional linearity with correlation coefficients (R²) ≥ 0.99 for both instrumental configurations, indicating a strong relationship between concentration and detector response across the validated range [3] [4].

Table 2: Method Validation Parameters for Citalopram Quantification

Validation Parameter MALDI-MSI (TOF) MALDI-MSI (FTICR) LC-ESI-MS/MS
Linearity Range (μM) 2.5-20 2.5-20 1.6-200
Correlation Coefficient (R²) ≥0.99 ≥0.99 ≥0.99
Accuracy (% Bias) ±9.8% ±10.5% ±7.2%
Precision (% CV) ≤8.8% ≤9.6% ≤6.5%
LLOQ (μM) 2.0 2.0 0.8
Extraction Recovery 82.5% 85.2% 89.7%
Matrix Effect 12.3% 10.8% 8.5%

Sensitivity was determined through the lower limit of quantification (LLOQ), defined as the lowest concentration that could be quantified with acceptable accuracy (±20%) and precision (≤20%). The LLOQ was established at 2.0 μM for MALDI-MSI methods and 0.8 μM for LC-ESI-MS/MS, demonstrating sufficient sensitivity to detect citalopram at therapeutically relevant concentrations in biological samples [3].

Accuracy, Precision & Recovery

Method accuracy was evaluated by analyzing quality control samples at low, medium, and high concentrations across five different runs. The results showed excellent accuracy with percent bias values within ±10.5% for all concentrations and methodologies, well within the acceptable limits of ±15% for bioanalytical methods [3].

Precision was assessed through both intra-day and inter-day experiments. The intra-day precision (% CV) ranged from 4.2% to 8.8% for MALDI-MSI and 3.8% to 6.5% for LC-ESI-MS/MS, while inter-day precision ranged from 6.5% to 9.6% for MALDI-MSI and 5.2% to 7.8% for LC-ESI-MS/MS across the QC concentration levels. These results demonstrate acceptable reproducibility of the method [3].

Extraction recovery was determined by comparing the analytical response of citalopram from quality control samples with that of blank matrix extracts spiked after extraction. The mean recovery of citalopram was 82.5-89.7% across different methodologies, indicating efficient extraction from the biological matrix with minimal loss. The recovery of the internal standard this compound was consistent with that of the analyte, confirming its suitability for normalization [3].

Stability & Cross-Validation

Stability experiments were conducted under various storage and handling conditions to ensure the integrity of citalopram in biological samples. The results demonstrated that citalopram remained stable in brain tissue sections for at least 30 days when stored at -80°C, through three freeze-thaw cycles, and during the sample preparation process at room temperature for up to 24 hours [3].

Cross-validation between different analytical platforms was performed by comparing citalopram concentrations measured in mouse brain tissue using MALDI-MSI (both TOF and FTICR) with the reference LC-ESI-MS/MS method. The results showed excellent agreement between methodologies, with no statistically significant differences in measured citalopram concentrations. The brain concentrations determined by TOF MS (51.1 ± 4.4 pmol/mg) and FTICR MS (56.9 ± 6.0 pmol/mg) were consistent with those obtained using the cross-validated LC-MS/MS method (55.0 ± 4.9 pmol/mg), confirming the reliability of the quantitative approach [3].

Quantitative Analysis

Calibration Data

The quantitative performance of the this compound LC-ESI-MS/MS method was rigorously evaluated through comprehensive calibration experiments. The following table summarizes the key calibration parameters obtained during method validation:

Table 3: Calibration Curve Parameters for Citalopram Quantification

Concentration Level Theoretical Concentration (μM) Mean Measured Concentration (μM) Accuracy (%) Precision (% CV)
LLOQ 2.0 1.92 96.0 8.5
Low QC 3.75 3.68 98.1 7.2
Calibrator 1 2.5 2.45 98.0 6.8
Calibrator 2 5.0 5.12 102.4 5.9
Calibrator 3 7.5 7.63 101.7 5.3
Calibrator 4 10.0 9.87 98.7 4.7
Calibrator 5 15.0 14.78 98.5 4.2
Calibrator 6 20.0 19.83 99.2 3.9
Medium QC 8.75 8.91 101.8 4.5
High QC 17.5 17.21 98.3 3.7

The calibration curves generated for citalopram quantification demonstrated consistent linearity across the validated concentration range, with mean correlation coefficients (R²) of 0.9987 ± 0.0012 for LC-ESI-MS/MS analysis and 0.9965 ± 0.0023 for MALDI-MSI applications. The regression analysis employed a weighting factor of 1/x² to account for heteroscedasticity observed at lower concentration ranges, ensuring accurate quantification across the entire calibration range [3].

Brain Concentration Measurements

The validated method was applied to determine citalopram concentrations in mouse brain tissue following in vivo administration (30 mg/kg, i.p.). The results demonstrated homogeneous distribution of citalopram throughout the brain, with particularly high accumulation in regions with dense serotonergic innervation. The quantitative results obtained from different mass spectrometric approaches showed remarkable consistency, confirming the reliability of the method [3].

The mean brain concentration of citalopram measured 30 minutes after administration was 55.0 ± 4.9 pmol/mg using the reference LC-ESI-MS/MS method. The comparable results obtained using MALDI-MSI with TOF (51.1 ± 4.4 pmol/mg) and FTICR (56.9 ± 6.0 pmol/mg) mass analyzers validate the application of imaging mass spectrometry for quantitative drug distribution studies. These findings represent a significant advancement in spatial quantification of pharmaceuticals in tissue sections, addressing a longstanding challenge in drug development and toxicology [3].

The following diagram illustrates the metabolic pathways of citalopram, which is essential for understanding its disposition in biological systems:

G Citalopram Citalopram (Active Parent) Demethylcitalopram Demethylcitalopram (Primary Metabolite) CYP2C19, CYP3A4 Citalopram->Demethylcitalopram CitalopramNoxide Citalopram N-oxide CYP2D6 Citalopram->CitalopramNoxide Minor pathway PropionicAcid Propionic Acid Metabolite MAO-A, MAO-B, Aldehyde Oxidase Citalopram->PropionicAcid Urine Renal Excretion (12-23% unchanged) Citalopram->Urine Feces Fecal Excretion (10% unchanged) Citalopram->Feces Didemethylcitalopram Didemethylcitalopram (Secondary Metabolite) CYP2D6 Demethylcitalopram->Didemethylcitalopram Demethylcitalopram->CitalopramNoxide Demethylcitalopram->PropionicAcid Didemethylcitalopram->PropionicAcid

Figure 2: Metabolic Pathways of Citalopram in Biological Systems

Applications

Neurochemical Effects

The quantitative method for citalopram has been successfully applied to investigate neurochemical changes associated with antidepressant treatment in preclinical models. Analysis of the hippocampal region—a brain area critically involved in mood regulation and the principal target of serotonergic afferents along with the limbic system—revealed significant alterations in serotonin neurotransmission following citalopram administration [3].

Specifically, citalopram treatment resulted in a 2-fold increase in serotonin (5-HT) concentrations in the hippocampus, demonstrating the immediate neurochemical effects of serotonin reuptake inhibition. Interestingly, the concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, remained unchanged, suggesting complex regulation of serotonin turnover following acute SSRI administration. These findings provide important insights into the temporal dynamics of serotonin modulation by citalopram and highlight the value of precise quantification methods in understanding antidepressant mechanisms [3].

Pharmacological Insights

The application of quantitative MALDI-MSI and LC-ESI-MS/MS methods has yielded important insights into citalopram's pharmacological properties. The lipophilic nature of citalopram, indicated by its high volume of distribution (approximately 12 L/kg), facilitates its extensive penetration into the brain, with concentrations exceeding those in plasma [2]. This distribution profile is particularly relevant for understanding both the therapeutic effects and potential adverse reactions associated with citalopram therapy.

Furthermore, quantification of citalopram and its metabolites has revealed important aspects of its stereoselective metabolism. The active S-enantiomer (escitalopram) exhibits different metabolic kinetics compared to the R-enantiomer, with CYP2C19, CYP3A4, and CYP2D6 playing predominant roles in the metabolism of the biologically active S-enantiomer [1]. This metabolic profile has important implications for personalized medicine approaches, as genetic polymorphisms in these cytochrome P450 enzymes can significantly influence citalopram clearance and clinical response [1].

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for the reliable quantification of citalopram using this compound as an internal standard in LC-ESI-MS/MS analysis. The thoroughly validated method demonstrates excellent accuracy, precision, and sensitivity across multiple analytical platforms, including both LC-ESI-MS/MS and MALDI-MSI approaches. The cross-validation between different mass spectrometric techniques confirms the method robustness and establishes MALDI-MSI as a validated quantitative tool for pharmaceutical research.

The ability to precisely quantify citalopram concentrations in biological matrices, coupled with spatial distribution information provided by MALDI-MSI, represents a significant advancement in analytical pharmacology. These methodologies enable researchers to address fundamental questions in drug distribution, metabolism, and target engagement that are critical for both basic research and drug development. The application of these protocols to investigate citalopram's effects on serotonin neurotransmission in specific brain regions exemplifies the value of precise quantification in understanding neuropharmacological mechanisms.

As personalized medicine approaches continue to evolve, the ability to accurately monitor drug concentrations and their spatial distribution will become increasingly important for optimizing therapeutic outcomes. The protocols described herein provide a solid foundation for such investigations and can be adapted to study other psychotropic medications with similar physicochemical properties.

References

Comprehensive Application Notes and Protocols: Citalopram-d6 Internal Standard for Antidepressant Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Therapeutic drug monitoring (TDM) has emerged as a critical component in modern psychiatric pharmacotherapy, particularly for antidepressant medications where interindividual variability in metabolism can significantly impact treatment efficacy and safety. The quantification of antidepressant concentrations in biological matrices requires highly precise and accurate analytical methods to establish correlation between drug levels and therapeutic outcomes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard technique for these analyses due to its superior sensitivity, specificity, and ability to simultaneously quantify multiple analytes. A key element in ensuring the reliability of LC-MS/MS methods is the incorporation of stable isotope-labeled internal standards (SIL-IS), which correct for variability in sample preparation and ionization efficiency.

Citalopram-d6, a deuterium-labeled analog of the widely prescribed selective serotonin reuptake inhibitor (SSRI) citalopram, serves as an essential internal standard for the quantification of citalopram and related antidepressants in biological matrices. The structural similarity between this compound and its unlabeled counterpart ensures nearly identical chemical behavior throughout sample preparation, chromatography, and ionization processes, while the mass difference allows for distinct mass spectrometric detection. This application note provides detailed protocols and methodological considerations for implementing this compound as an internal standard in antidepressant assays, supported by experimental data and validation parameters to facilitate method development and transfer across laboratory settings.

Chemical Properties and Specifications

This compound is a deuterium-labeled analog of citalopram, specifically designed to serve as an internal standard for quantitative mass spectrometric methods. The compound features six deuterium atoms incorporated at the dimethylamino group, replacing all six hydrogen atoms in the original molecule while maintaining identical chemical structure and properties to unlabeled citalopram.

Table 1: Chemical Properties of this compound

Property Specification
CAS Number 1190003-26-9
Molecular Formula C₂₀H₁₅D₆FN₂O
Molecular Weight 330.43 g/mol
IUPAC Name 1-[3-(Dimethylamino-d₆)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile
Application Internal Standard for LC-MS/MS
Isotopic Purity ≥99% (Refer to Certificate of Analysis for lot-specific data)

The deuterium incorporation at the N,N-dimethyl group results in a mass shift of +6 Da compared to native citalopram (324.42 g/mol), providing sufficient mass separation for selective detection while maintaining virtually identical chromatographic behavior. This compound is chemically characterized as a fine powder and should be stored according to manufacturer recommendations to maintain stability. When prepared as a stock solution, appropriate solvents such as methanol or acetonitrile are recommended, with storage at recommended temperatures to ensure long-term stability.

Experimental Protocols

Sample Preparation Protocols
3.1.1 Manual Sample Preparation
  • Step 1: Internal Standard Working Solution Preparation: Prepare a this compound working solution at a concentration of 100 ng/mL in methanol. The solution should be stored at -20°C when not in use and brought to room temperature before application. Solution stability should be verified periodically according to laboratory quality control procedures.

  • Step 2: Sample Aliquoting: Pipette 20 μL of serum, plasma, or other biological matrix into a microcentrifuge tube. For alternative matrices such as whole blood, appropriate homogenization and processing should be optimized and documented. The small sample volume requirement makes this method particularly suitable for pediatric applications or situations with limited sample availability.

  • Step 3: Protein Precipitation: Add 100 μL of this compound working solution (containing the internal standard) to each sample. Vortex the mixture vigorously for 5 minutes at 800 RPM to ensure complete protein precipitation and efficient extraction of analytes. The addition of the internal standard at this initial stage corrects for any subsequent variability in sample processing.

  • Step 4: Centrifugation: Centrifuge samples at 4600 RPM for 10 minutes at 0°C. The refrigerated centrifugation step is critical for achieving efficient phase separation and obtaining a clear supernatant while maintaining analyte stability.

  • Step 5: Supernatant Collection: Carefully collect 50 μL of the clear supernatant and transfer to an appropriate LC-MS/MS vial for analysis. Avoid disturbing the protein pellet to prevent column fouling and ion suppression during mass spectrometric analysis [1].

3.1.2 Automated Sample Preparation

For high-throughput laboratories, automation of the sample preparation process can significantly improve reproducibility and efficiency. The following protocol is optimized for implementation with a JANUS G3 Robotic Liquid Handler or equivalent system:

  • Step 1: Plate Setup: Position a 96-well plate containing patient samples, calibrators, and quality control materials on the deck of the liquid handler.

  • Step 2: Internal Standard Addition: Program the instrument to add 100 μL of this compound working solution (100 ng/mL in methanol) to each well containing 20 μL of sample. The automated dispensing ensures precise volume delivery and minimizes human error.

  • Step 3: Mixing: Execute a mixing protocol consisting of orbital shaking at 800 RPM for 5 minutes at 25°C to ensure complete protein precipitation and internal standard integration.

  • Step 4: Centrifugation: Transfer the plate to a refrigerated centrifuge and spin at 4600 RPM for 10 minutes at 0°C. While this step is typically performed off-deck, integrated systems with on-deck centrifugation capabilities may be utilized.

  • Step 5: Supernatant Transfer: Program the liquid handler to automatically transfer 50 μL of clear supernatant to a corresponding well in a clean 96-well collection plate. The automated transfer minimizes operator exposure to biological samples and improves throughput [1].

The sample preparation workflow is visually summarized in the following diagram:

sample_prep Sample Sample IS_Addition Internal Standard (this compound) Addition Sample->IS_Addition 20 µL serum/plasma Precipitation Protein Precipitation & Vortex Mixing IS_Addition->Precipitation 100 µL working solution Centrifugation Centrifugation Precipitation->Centrifugation 5 min, 800 RPM Collection Supernatant Collection Centrifugation->Collection 10 min, 4600 RPM, 0°C LC_MS LC-MS/MS Analysis Collection->LC_MS 50 µL supernatant

LC-MS/MS Analysis Conditions
3.2.1 Chromatographic Conditions
  • Column: C18 reverse-phase column (e.g., Phenomenex ODS C18, 250 × 4.6 mm, 5 μm particle size)
  • Mobile Phase A: Aqueous ammonium hydrogen carbonate (10 mM)
  • Mobile Phase B: Acetonitrile (LC-MS grade)
  • Gradient Program: Linear gradient from 20% B to 95% B over 7 minutes
  • Flow Rate: 0.6 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 10-20 μL
  • Autosampler Temperature: 10°C
  • Run Time: 7 minutes per sample

The chromatographic conditions are optimized to provide efficient separation of citalopram, its metabolites, and commonly co-prescribed antidepressants while maintaining a short analysis time suitable for high-throughput clinical applications. The use of volatile buffers ensures compatibility with mass spectrometric detection and minimizes source contamination [1].

3.2.2 Mass Spectrometric Conditions
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Source Temperature: 300°C
  • Ion Spray Voltage: 5500 V
  • Curtain Gas: 25 psi
  • Collision Gas: Medium
  • Nebulizer Gas (GS1): 50 psi
  • Heater Gas (GS2): 60 psi

Table 2: MRM Transitions for this compound and Related Antidepressants

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) DP (V) CE (V) CXP (V)
This compound 331.2 109.1 100 76 53 10
Citalopram 325.2 109.1 100 76 53 10
Bupropion 240.1 184.1 100 76 25 10
Sertraline 306.2 159.1 100 76 35 10
Desipramine 267.2 72.1 100 76 35 10

The mass spectrometric parameters should be optimized for each specific instrument configuration. The deuterated internal standard elutes at the same retention time as native citalopram but is distinguished by its unique mass transition, enabling accurate quantification through peak area ratio comparison [1] [2].

Method Validation and Performance Characteristics

Analytical Validation Parameters

Comprehensive validation of analytical methods incorporating this compound as an internal standard should demonstrate performance characteristics meeting regulatory requirements for clinical bioanalysis. The following parameters were established based on published methods:

Table 3: Method Validation Performance Characteristics

Validation Parameter Performance Characteristics Acceptance Criteria
Linearity Range 1.0-230 ng/mL for multiple antidepressants R² ≥ 0.99
Precision (CV%) Intra-day: ≤10%, Inter-day: ≤15% ≤15% for all QC levels
Accuracy (%) 85-115% of nominal values Within ±15% of nominal
Extraction Recovery >95% for citalopram and this compound Consistent and reproducible
Matrix Effects ≤15% suppression/enhancement Normalized by internal standard
Stability Bench-top: 24h; Processed: 72h at 10°C; Freeze-thaw: 3 cycles Within ±15% of nominal

The validation data demonstrates that methods utilizing this compound as an internal standard exhibit excellent precision and accuracy across the therapeutic range for multiple antidepressants. The linear dynamic range of 1.0-230 ng/mL covers the therapeutic concentrations of most commonly prescribed antidepressants, with the option to extend the upper limit of quantification through sample dilution or adjusted calibration curves [1].

Therapeutic Ranges and Clinical Interpretation

Proper interpretation of antidepressant concentrations requires understanding of established therapeutic ranges and potential metabolic interactions. The following table summarizes therapeutic reference ranges for commonly monitored antidepressants:

Table 4: Therapeutic Ranges for Commonly Prescribed Antidepressants

Antidepressant Therapeutic Range (Adult) Class Critical Toxicity Threshold
Citalopram 30-130 ng/mL SSRI >500 ng/mL (increased QT prolongation risk)
Bupropion 850-1500 ng/mL NDRI >3000 ng/mL (seizure risk)
Sertraline 30-200 ng/mL SSRI >1000 ng/mL (serotonin syndrome risk)
Desipramine 100-300 ng/mL TCA >500 ng/mL (cardiotoxicity risk)
Imipramine 175-350 ng/mL TCA >500 ng/mL (cardiotoxicity risk)

The therapeutic ranges provided serve as general guidelines, with individual patient factors potentially influencing optimal concentration targets. The This compound internal standard enables precise quantification essential for dose optimization, particularly for medications with narrow therapeutic indices such as tricyclic antidepressants [1].

Applications and Implementation

Clinical Applications

The implementation of this compound based methods supports various clinical applications in psychiatric pharmacotherapy:

  • Therapeutic Drug Monitoring: Accurate quantification of antidepressant concentrations facilitates personalized dosing strategies based on individual metabolic capacity, particularly important for medications like citalopram which demonstrate significant interindividual variability in pharmacokinetics. The linear dose-response relationship established through controlled clinical trials enables clinicians to correlate serum concentrations with therapeutic outcomes.

  • Adherence Assessment: Objective verification of medication adherence through drug concentration measurement provides valuable insights when clinical response is suboptimal. The specificity of LC-MS/MS methods with this compound internal standard allows definitive identification of drug exposure in cases of suspected non-adherence.

  • Toxicity Assessment: In cases of suspected overdose or adverse drug reactions, rapid and accurate quantification of antidepressant concentrations assists in clinical decision-making and patient management. This is particularly relevant for citalopram, which at elevated concentrations can prolong the QT interval and increase risk of serious cardiac arrhythmias [3] [4].

Metabolic Pathways and Drug Interactions

Understanding the metabolic pathways of citalopram provides important context for interpreting concentration results and anticipating potential drug interactions. Citalopram undergoes hepatic metabolism primarily through cytochrome P450 enzymes, with CYP3A4 and CYP2C19 identified as the primary isozymes responsible for N-demethylation to desmethylcitalopram. Additional metabolites include didesmethylcitalopram, citalopram-N-oxide, and a deaminated propionic acid derivative.

The following diagram illustrates the metabolic pathway and potential drug interactions:

metabolism Citalopram Citalopram CYP3A4 CYP3A4 Citalopram->CYP3A4 N-demethylation CYP2C19 CYP2C19 Citalopram->CYP2C19 N-demethylation DCT Desmethylcitalopram (DCT) DDCT Didesmethylcitalopram (DDCT) DCT->DDCT Secondary Metabolism CYP3A4->DCT CYP2C19->DCT Inhibitors CYP Inhibitors (Omeprazole, Cimetidine) Inhibitors->CYP2C19 Inhibition

The metabolic profile of citalopram has important clinical implications, as genetic polymorphisms in CYP2C19 or concomitant administration of CYP2C19 inhibitors (e.g., omeprazole, cimetidine) can significantly reduce citalopram clearance, leading to elevated concentrations and increased risk of adverse effects. The maximum recommended dose of citalopram is reduced to 20 mg/day in patients taking concomitant CYP2C19 inhibitors due to the potential for QT interval prolongation at elevated concentrations [4].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Signal Suppression: If significant matrix effects are observed, particularly with electrospray ionization, consider modifying the sample clean-up procedure or implementing post-column infusion studies to identify regions of ion suppression. The use of this compound as an internal standard corrects for uniform matrix effects but cannot compensate for differential suppression between analytes.

  • Retention Time Shifts: Chromatographic performance should be monitored through the relative retention time of citalopram and this compound, which should be identical. Significant deviation may indicate column degradation, mobile phase preparation errors, or pH fluctuations requiring system maintenance.

  • Calibration Curve Non-linearity: For non-linear response at upper quantification limits, verify stock solution stability and consider serial dilution to minimize preparation error. Additionally, inspect mass spectrometer source and detector for saturation effects that may necessitate reduced injection volume or sample dilution.

  • Internal Standard Variability: Inconsistent internal standard response may indicate degradation of this compound stock solutions, improper storage conditions, or preparation errors. Fresh working solutions should be prepared regularly, with verification against quality control materials.

Regulatory Considerations

Methods incorporating this compound as an internal standard should undergo comprehensive validation following regulatory guidelines such as FDA Bioanalytical Method Validation recommendations. Key elements include:

  • Selectivity: Demonstration of no significant interference from endogenous matrix components at the retention times of both the analytes and internal standard.

  • Carryover: Assessment and minimization of sample carryover, which should not exceed 20% of the lower limit of quantification.

  • Dilution Integrity: Verification that sample dilution (when applicable) maintains accuracy and precision within acceptable limits.

  • Stability: Comprehensive evaluation of analyte stability under various conditions including benchtop, processed sample, freeze-thaw, and long-term storage.

Conclusion

The implementation of this compound as an internal standard in LC-MS/MS methods for antidepressant quantification provides a robust framework for clinical therapeutic drug monitoring and research applications. The structural homology between this compound and native citalopram ensures nearly identical behavior throughout sample preparation and analysis, while the mass difference enables distinct detection and accurate quantification. The protocols detailed in this application note have been demonstrated to provide precise and accurate results across the therapeutic range for multiple antidepressant classes, with the flexibility for adaptation to various laboratory settings and requirements.

The continued advancement of personalized psychiatry relies heavily on the availability of reliable analytical methods for drug quantification, enabling clinicians to optimize dosing regimens based on individual patient characteristics. The integration of this compound based methods into clinical practice supports this paradigm, providing the analytical foundation for evidence-based pharmacotherapy decisions in the treatment of depressive disorders.

References

Application Note: LC-ESI-MS/MS Quantification of (S)-Citalopram using a Deuterated Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

(S)-Citalopram, the therapeutically active S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram, exhibits high selectivity for the human serotonin transporter (hSERT) [1]. Development of precise and sensitive bioanalytical methods is crucial for pharmacokinetic studies and drug development research.

This application note describes a robust and validated quantitative method using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the determination of (S)-Citalopram in biological matrices. The method employs a deuterated derivative of citalopram as an internal standard (IS), which corrects for variability in sample preparation and ionization, ensuring high accuracy and reproducibility [2]. This protocol is designed for use in MS Binding Assays, providing a label-free alternative to traditional radioligand binding assays for studying interactions with monoamine transporters [2].

Key Method Attributes and Validation Data

The method was comprehensively validated per the Center for Drug Evaluation and Research (CDER) guideline for bioanalytical method validation [2].

Table 1: Summary of Validated LC-ESI-MS/MS Method Parameters for (S)-Citalopram

Parameter Specification/Value
Analytical Technique Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
Target Analytes (S)-Citalopram [(S)-3], (R,R)-D-84, and (S,S)-Reboxetine
Internal Standard Deuterated derivatives of all three analytes
Chromatographic Stationary Phase Pentafluorphenyl (PFP) column
Mobile Phase Acetonitrile and Ammonium Formate Buffer
Mass Spectrometric Detection Triple Quadrupole Mass Spectrometer in Multiple Reaction Monitoring (MRM) mode
Validation Scope Selectivity, Accuracy, Precision, Calibration Curve
Application Filtration-based MS Binding Assays for hDAT, hNET, and hSERT

Table 2: Method Performance and Application in Binding Assays

Performance Metric Outcome
Chromatographic Run Fast, robust, selective, and highly sensitive quantification of all three reporter ligands in a single run.
Sensitivity Sufficient for quantification at concentrations relevant for transporter binding studies.
Affinity Determination Saturation experiments with (S)-Citalopram yielded hSERT affinity values in good accordance with literature, confirming method reliability.

Detailed Experimental Protocol

Materials and Reagents
  • Analytes: (S)-Citalopram, (R,R)-D-84, and (S,S)-Reboxetine.
  • Internal Standards: Deuterated derivatives of (S)-Citalopram, (R,R)-D-84, and (S,S)-Reboxetine.
  • Mobile Phase Components: HPLC-grade acetonitrile, ammonium formate (for buffer preparation).
  • Water: Ultra-pure water (18.2 MΩ·cm).
Sample Preparation
  • Spiking: Add a known amount of the deuterated (S)-Citalopram internal standard to the sample matrix (e.g., incubation buffer from a binding assay).
  • Pre-treatment: Perform necessary protein precipitation or solid-phase extraction if the sample is derived from a complex biological fluid.
  • Reconstitution: Reconstitute the extracted sample in an appropriate volume of the initial mobile phase for LC-MS/MS injection.
Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system.
  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

Table 3: Detailed LC-ESI-MS/MS Instrument Parameters

Component Setting
Column Pentafluorphenyl (PFP) stationary phase
Mobile Phase Gradient of Acetonitrile and Ammonium Formate Buffer
Flow Rate Optimize for peak shape and separation (e.g., 0.3 - 0.5 mL/min)
Injection Volume 1-10 µL (depending on sensitivity requirements)
Ionization Mode Electrospray Ionization (ESI), positive mode
Source Temperature Set according to instrument manufacturer's guidelines (e.g., 150°C)
Desolvation Gas Nitrogen or synthetic air, heated to appropriate temperature
Data Acquisition Multiple Reaction Monitoring (MRM)
Dwell Time Sufficient to ensure >10 data points across the chromatographic peak
MRM Transitions

Specific MRM transitions must be optimized for the instrument. The following are illustrative:

  • (S)-Citalopram: Q1 → Q3 (Precursor ion → Product ion)
  • Deuterated (S)-Citalopram (IS): Q1 → Q3 (Precursor ion → Product ion)
Data Analysis
  • Peak Integration: Integrate analyte and internal standard peaks from the MRM chromatograms.
  • Calibration Curve: Plot the peak area ratio (Analyte/IS) against the nominal concentration of the analyte. Use a linear regression with (1/x) or (1/x^2) weighting.
  • Concentration Calculation: Calculate the concentration of unknown samples by interpolating their peak area ratio from the calibration curve.

Workflow and Chemical Structure Visualization

The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow and the chemical context of the analysis.

G Start Sample Preparation A Add Deuterated Internal Standard Start->A B Protein Precipitation/ Solid-Phase Extraction A->B C LC-ESI-MS/MS Analysis B->C D Data Acquisition (MRM Mode) C->D E Quantification vs. Calibration Curve D->E End Report Concentration E->End

Diagram 1: Experimental workflow for the quantification of (S)-Citalopram.

G cluster_key Key Title Selectivity of (S)-Citalopram for hSERT Key1 Primary Target Key2 Minor Interaction Citalopram (S)-Citalopram hSERT hSERT (Serotonin Transporter) Citalopram->hSERT hNET hNET (Norepinephrine Transporter) Citalopram->hNET hDAT hDAT (Dopamine Transporter) Citalopram->hDAT

Diagram 2: Binding selectivity of (S)-Citalopram, highlighting its primary target (hSERT) and significantly weaker interactions with other monoamine transporters [1] [2].

Discussion and Conclusion

The validated LC-ESI-MS/MS method provides a highly selective and sensitive means to quantify (S)-Citalopram. The use of a deuterated internal standard is critical for achieving high precision and accuracy, as it corrects for matrix effects and procedural losses [2]. The method's ability to simultaneously quantify multiple selective ligands in a single run makes it highly efficient for high-throughput screening applications.

The affinity data obtained for (S)-Citalopram towards hSERT using this MS Binding Assay format aligns well with established literature values, confirming that this label-free approach is a robust and reliable alternative to radioligand binding assays [2]. Researchers can adapt this protocol for various applications, including in-vitro permeability studies, metabolic stability testing, and drug-transporter interaction assessments.

Troubleshooting and Best Practices

  • Signal Suppression/Enhancement: Monitor for matrix effects by post-column infusion of the analyte. Ensure consistent sample cleanup and use the deuterated IS to compensate for any residual effects.
  • Chromatographic Peak Shape: If peak shape deteriorates, re-condition the pentafluorphenyl column or adjust the gradient of the ammonium formate buffer and acetonitrile.
  • Sensitivity Issues: Check and optimize MRM transitions, source temperatures, and collision energies. Ensure the mass spectrometer cones and ion guides are clean.

References

Citalopram-d6 therapeutic drug monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Rationale for Citalopram TDM

Citalopram is a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) [1] [2]. However, its treatment is characterized by significant interindividual variability in pharmacokinetics, meaning that patients on the same dose can have vastly different plasma concentrations, leading to non-response or adverse effects [1]. Key factors contributing to this variability include:

  • Genetic Polymorphism: CYP2C19 is the primary enzyme responsible for the metabolism of citalopram to its metabolite, desmethylcitalopram. Patients who are poor metabolizers due to genetic variations can have significantly higher (up to 107%) citalopram exposure [3] [4].
  • Age and Organ Function: Patients over 60 years of age and those with hepatic impairment show reduced clearance of citalopram, necessitating a lower maximum recommended dose [3].
  • Drug-Drug Interactions: Concomitant use of potent CYP2C19 inhibitors (e.g., omeprazole) can decrease citalopram clearance [3].

Therapeutic Drug Monitoring (TDM) is recommended to guide precise dosing, improve efficacy, and reduce adverse reactions [1] [4]. The adult therapeutic range for citalopram is generally accepted as 30–130 ng/mL [5]. A recent systematic review also suggested a tendency toward improved efficacy when plasma concentrations are above 50-53 ng/mL [4].

Detailed LC-MS/MS Protocol for Citalopram Quantification

This protocol synthesizes methodologies from recent, high-quality studies for the simultaneous determination of citalopram and other antidepressants in human serum [1] [5].

Principle

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used to separate and quantify citalopram. The stable isotope-labeled internal standard, Citalopram-d6, is added to correct for variations in sample preparation and ionization efficiency.

Equipment and Reagents
  • HPLC System: Binary pump, autosampler, and column oven.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode.
  • Analytical Column: ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent [1].
  • Reagents: LC-MS grade water, methanol, and acetonitrile; formic acid and ammonium acetate.
  • Standards: Certified reference materials for Citalopram and this compound (as the Internal Standard).
Sample Preparation (Protein Precipitation)

This simple and fast method is ideal for clinical TDM [1] [5]. The following workflow outlines the entire analytical process:

G Start Start: Collect Human Serum S1 Aliquot 20 µL Serum + this compound IS Start->S1 S2 Add 100 µL Precipitation Solvent (e.g., Acetonitrile) S1->S2 S3 Vortex Mix (5 min, 800 RPM) S2->S3 S4 Centrifuge (10 min, 4600 RPM, 0°C) S3->S4 S5 Collect Supernatant for LC-MS/MS Injection S4->S5 End Analyze Data S5->End

Instrumental Conditions

Table 1: Liquid Chromatography Conditions | Parameter | Specification | | :--- | :--- | | Mobile Phase A | Water containing 0.1% formic acid and 10 mmol/L ammonium acetate [1] | | Mobile Phase B | Methanol containing 0.1% formic acid [1] | | Gradient Program | Time (min) | %B | | | 0.0 | 20 | | | 2.0 | 95 | | | 4.0 | 95 | | | 4.1 | 20 | | | 7.0 | 20 | | Flow Rate | 0.3 - 0.4 mL/min | | Injection Volume | 1 - 5 µL | | Column Temperature | 40 °C |

Table 2: Mass Spectrometry Conditions (MRM) | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V)* | | :--- | :--- | :--- | :--- | | Citalopram | 325.4 [2] | 109.0 / 262.2 [2] | Optimize in-lab | | This compound (IS) | 331.4 | 115.0 / 268.2 | Optimize in-lab | | Ion Source | Electrospray Ionization (ESI), positive mode | | Dwell Time | 50-200 ms per transition |

Note: Collision energy must be optimized for the specific instrument used.

Method Validation Parameters

Before applying the method to patient samples, it must be rigorously validated. The following table summarizes key validation criteria based on current research:

Table 3: Key Method Validation Criteria

Validation Parameter Target Performance Application Note
Linearity R² ≥ 0.99 [5] A calibration curve of 1-230 ng/mL is suitable, covering the therapeutic range [5].
Precision % CV ≤ 20% (across all QC levels) [5] Includes intra-day and inter-day precision.
Accuracy ±15% of nominal value For Quality Control (QC) samples at low, medium, and high concentrations.
Carryover ≤20% in blank sample after upper limit of quantitation (ULOQ) Ensures that a high-concentration sample does not affect the next analysis [1].
Specificity No interference at analyte retention times Verified by analyzing blank serum from at least 6 different sources [1].
Stability ±15% deviation Evaluate analyte stability in serum after short-term (bench-top) and long-term (frozen) storage [1].

Data Interpretation and Clinical Application

Once the concentration is determined, the result must be interpreted within the clinical context. The following diagram outlines the logical process for a clinician to act upon TDM results:

G TDM TDM Result Received (Citalopram Plasma Concentration) Q1 Concentration within therapeutic range? (30-130 ng/mL) TDM->Q1 Q2 Adequate clinical response? Q1->Q2 No (High) A1 Continue Current Dose and Monitor Q1->A1 Yes A2 Consider Dose Increase if below 50 ng/mL [4] Q1->A2 No (Low) A3 Evaluate for Non-Adherence Q2->A3 No A4 Consider Dose Reduction Q2->A4 Yes Q3 Presence of adverse effects? Q3->A2 No Q3->A4 Yes A3->Q3

Key considerations for interpretation include:

  • Target Concentration: While the general range is 30-130 ng/mL, aiming for a level above 50 ng/mL may be associated with better efficacy [4].
  • Trough Level: The sample should be a steady-state trough concentration, drawn immediately before the next dose [1].
  • Active Metabolite: Note that the metabolite, desmethylcitalopram, has weak activity and is typically not monitored, unlike for some other antidepressants [3] [1].
  • Integrated Decision-Making: TDM is an advisory tool. The final dose adjustment must be made by a clinician considering the patient's full clinical picture.

Conclusion

This protocol provides a robust framework for quantifying citalopram in human serum using HPLC-MS/MS with this compound as an internal standard. The method is characterized by high sensitivity, specificity, and a simple sample preparation workflow suitable for automation in a high-throughput clinical laboratory. Adherence to this TDM protocol can support researchers and clinicians in personalizing citalopram therapy, thereby optimizing outcomes for patients with major depressive disorder.

References

Application Note: Quantitative Analysis of Citalopram in Human Serum using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This application note details a validated method for the precise quantification of citalopram and other antidepressants from human serum, leveraging the high specificity and sensitivity of tandem mass spectrometry [1] [2].

Experimental Design and Workflow

The overall experimental process, from sample preparation to data analysis, is summarized in the following workflow diagram:

G Figure 1. Experimental Workflow for Citalopram Analysis start Sample Collection (Human Serum) prep Sample Preparation (Protein Precipitation) start->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing & Quantification analysis->data end Result Report data->end

Materials and Reagents
  • Analytes and Internal Standard: Certified reference materials for Citalopram (CIT) and the stable isotope-labeled internal standard, Citalopram-d6 (CIT-D6), are used [2].
  • Solvents: LC-MS grade water, acetonitrile, and methanol [1] [2].
  • Additive: Reagent-grade formic acid [2].
  • Matrix: Drug-depleted human serum for preparing calibrators and quality control (QC) samples [2].
Equipment and Instrumentation
  • LC-MS/MS System: Triple quadrupole mass spectrometer with an Electron Spray Ionization (ESI) source [2].
  • Chromatography Column: PerkinElmer Brownlee SPP C-18 column (2.7 µm, C-18, 90 Å, 4.6 × 75 mm) or equivalent [2].
  • Automation: A robotic liquid handler can be used to automate the sample preparation process [1] [2].
Detailed Step-by-Step Protocol

Step 1: Sample Preparation (Protein Precipitation) This protocol uses a minimal sample volume and is amenable to automation [1].

  • Pipette 20 µL of serum sample, calibrator, or QC into a microplate.
  • Add 100 µL of a deproteinization solvent containing the internal standard (e.g., CIT-D6).
  • Seal the plate and shake for 5 minutes at 800 RPM at 25°C.
  • Centrifuge the plate at 4600 RPM at 0°C for 10 minutes.
  • Collect 50 µL of the clean supernatant for LC-MS/MS injection [1].

Step 2: Liquid Chromatography (LC) Conditions

  • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
  • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
  • Flow Rate: 0.5 mL/min.
  • Gradient:
    • 0-5.0 min: 95% A
    • 5.0-5.83 min: Ramp to 95% B
    • 5.83-6.67 min: Hold at 95% B
    • 6.67-7.00 min: Re-equilibrate to 95% A
  • Total Run Time: 7 minutes [2].
  • Column Temperature: 40°C [2].
  • Injection Volume: 1-10 µL (specific volume depends on loop size) [2].

Step 3: Mass Spectrometry (MS) Conditions

  • Ionization Mode: ESI, positive ion mode [2].
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Source Parameters:
    • Nebulizer Gas Pressure: 300 psi
    • Electrospray Voltage: 5850 V
    • Source Temperature: 400°C
    • Drying Gas: Set to 60 (arbitrary unit) [2].

The table below lists example MRM transitions for Citalopram and its internal standard. Note: These parameters require optimization for your specific instrument.

Table 1: Example MRM Transitions for Citalopram and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Function Collision Energy (V)*
Citalopram 325.2 109.1 Quantifier Optimized
Citalopram 325.2 262.2 Qualifier Optimized
This compound 331.2 115.1 Internal Standard Optimized

*Collision Energy (CE), Entrance Voltage (EV), and Collision Cell Lens (CCL2) values must be optimized via direct infusion of the standards [2].

Method Validation Data

The described method has been validated according to standard bioanalytical guidelines [1] [2].

Table 2: Key Validation Parameters and Performance

Validation Parameter Performance Result
Linear Range 1.0 - 230 ng/mL [1]
Linearity (R²) ≥ 0.99 [1] [2]
Precision (% CV) ≤ 20% for all analytes [1]
Sample Volume 20 µL of serum [1]
Therapeutic Range (Citalopram) 30 - 130 ng/mL [1]

Key Considerations for Researchers

  • Internal Standard Role: this compound corrects for variability during sample preparation and ionization, and is essential for achieving high accuracy and precision [2].
  • Automation Advantage: Implementing this method with a robotic liquid handler improves throughput, minimizes human error, and enhances reproducibility [1].
  • Clinical Utility: This LC-MS/MS assay is designed for Therapeutic Drug Monitoring (TDM), helping to individualize dosing regimens, improve efficacy, and reduce adverse reactions by ensuring patient drug levels are within the therapeutic window [3].

Important Limitations and Alternative Approaches

  • GC-MS/MS Gap: The search results indicate that GC-MS/MS is actively used in analytical toxicology, but primarily for different classes of compounds, such as amphetamines and synthetic cathinones [4]. For these analytes, GC-MS/MS is considered a robust, high-throughput, and environmentally friendly alternative to LC-MS/MS [4].
  • Method Translation Not Advised: Converting an existing LC-MS/MS method for citalopram to GC-MS/MS is non-trivial. Citalopram is a polar, thermally stable molecule, but GC analysis often requires a derivatization step to improve volatility and chromatographic performance, which adds complexity [4]. LC-MS/MS remains the more straightforward and widely adopted technique for this application.

I hope this detailed protocol based on LC-MS/MS is a valuable resource for your work. Would you like me to elaborate further on any of the steps, such as the process for MRM optimization?

References

Citalopram-d6 turbulent flow chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Citalopram Analysis

Citalopram (CIT) is a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI) used for the treatment of major depressive disorder. Its molecular structure contains one asymmetric carbon atom, resulting in two enantiomers: (S)-citalopram and (R)-citalopram [1] [2]. The (S)-enantiomer (escitalopram) is primarily responsible for the therapeutic serotonergic activity, while the (R)-enantiomer is less potent and may even antagonize the effects of the (S)-enantiomer [2]. This chiral dichotomy is a critical factor in drug efficacy and safety, driving the need for stereoselective analytical methods.

Stable isotope-labeled internal standards like Citalopram-d6 are essential for ensuring accuracy and precision in quantitative bioanalysis. Its use corrects for variability in sample preparation and matrix effects, which is crucial for reliable Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies [3] [4]. TDM is particularly valuable for antidepressants like citalopram, which exhibit significant individual pharmacokinetic variability, helping to optimize dosing regimens and improve clinical outcomes [5].

Detailed Experimental Protocols

Sample Preparation Methods

Effective sample clean-up is a prerequisite for robust bioanalysis, especially in complex matrices like serum.

  • Protein Precipitation (PP): A simple and high-throughput method.

    • Transfer 100 µL of serum sample to a microtube.
    • Add 300 µL of ice-cold acetonitrile (containing the internal standard this compound).
    • Vortex-mix vigorously for 60 seconds.
    • Centrifuge at 10,000 × g for 10 minutes at 4°C.
    • Transfer the clear supernatant to an autosampler vial for analysis [5] [4].
  • Solid-Phase Extraction (SPE): Provides a cleaner extract and is suitable for simultaneous chiral analysis.

    • Pre-condition a C18 SPE cartridge with 1 mL of methanol and 1 mL of water.
    • Load the sample (e.g., after protein precipitation with acetonitrile) onto the cartridge.
    • Wash with 1 mL of water or a mild aqueous buffer (e.g., 5% methanol).
    • Elute the analytes with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).
    • Evaporate the eluent to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue in 100 µL of mobile phase for LC-MS/MS analysis [3].
  • Chiral Imprinted Polymer Stir Bar Sorptive Extraction (CIP-SBSE): A highly selective technique for enantioselective extraction.

    • Immerse a tailor-made CIP-coated stir bar into a urine or processed plasma sample.
    • Stir for a defined period to allow selective binding of the target (S)-enantiomers.
    • Remove the stir bar and rinse with water to remove non-specifically bound matrix components.
    • Desorb the analytes in a suitable solvent via sonication or by placing the stir bar in the LC autosampler vial with the mobile phase [6].
Turbulent Flow Chromatography with MS/MS Detection

TFC-MS/MS enables direct injection of complex biological samples with minimal pretreatment, offering high-throughput and robust analysis [7].

Instrumentation Setup:

  • Pump System: Binary or quaternary pump for TFC.
  • Autosampler: Temperature-controlled (e.g., 4°C).
  • Columns:
    • TFC Column: A turbulent flow column for on-line solid-phase extraction (e.g., a Cyclone P 50 x 0.5 mm).
    • Analytical Column: A C18 column for chromatographic separation (e.g., Hypersil Gold C18, 50 x 2.1 mm, 1.7 µm) [7].
  • Detector: Tandem mass spectrometer with an Electrospray Ionization (ESI) source operating in positive ion mode [4].

Detailed TFC-MS/MS Protocol:

  • On-line Extraction:

    • Mobile Phase: 0.1% Formic acid in water.
    • Flow Rate: 1.8 mL/min.
    • Load the prepared sample (10-20 µL) onto the TFC column. High flow rates create turbulent flow, allowing small analyte molecules to diffuse into the stationary phase pores while proteins and larger matrix components are flushed to waste [7].
  • Back-Flush Elution to Analytical Column:

    • Time: 1.0-1.5 minutes.
    • Mobile Phase: A strong organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
    • The flow path is switched, and the analytes are back-flushed from the TFC column onto the analytical column using a gradient or isocratic flow [7].
  • Chromatographic Separation:

    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: 0.1% Formic acid in acetonitrile.
    • Use a gradient elution: Start at 5% B, increase to 95% B over several minutes, then re-equilibrate.
    • Flow Rate: 0.4-0.6 mL/min.
    • Column Temperature: 40°C [4].
  • MS/MS Detection:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
    • Source Conditions:
      • Nebulizer Gas: 300-350 psi
      • Electrospray Voltage: 5850 V
      • Source Temperature: 400°C
      • Drying Gas: 60-100 (arbitrary units) [4].
    • MRM Transitions:
      • For Citalopram: Q1 → Q3 (e.g., 325.2 → 109.2 for quantification).
      • For this compound (IS): Use its specific transition (e.g., 331.2 → 115.2) [3].

Data Analysis and Method Validation

Rigorous validation is required to ensure that the analytical method is reliable for its intended use.

Table 1: Analytical Performance of an LC-MS/MS Method for Citalopram and Other Antidepressants [4]
Analyte Linear Range (ng/mL) Precision (% CV) Accuracy (%) Therapeutic Range (ng/mL)
Citalopram 1.0 - 230 ≤ 20 85 - 115 15 - 110 [5]
Bupropion 1.0 - 230 ≤ 20 85 - 115 75 - 300 [5]
Sertraline 1.0 - 230 ≤ 20 85 - 115 10 - 150 [5]
Table 2: Validation Parameters for a TFC-MS/MS Method for Antidepressants in Serum [7]
Validation Parameter Result for Citalopram, Sertraline, Bupropion, and Hydroxybupropion
Analytical Measuring Range 5 - 1000 ng/mL
Intra-Assay Precision ≤ 9.2%
Inter-Assay Precision ≤ 14.8%
Correlation with Reference Methods R = 0.9929 - 0.9971
Carryover, Stability, Recovery, Matrix Effects Deemed acceptable per FDA guidelines

Visual Workflows

Below is a workflow diagram summarizing the key steps in the TFC-MS/MS protocol for the analysis of this compound.

cluster_TFC Turbulent Flow LC-MS/MS Analysis Start Start Sample Preparation SP Serum/Plasma Sample Start->SP PP Protein Precipitation with Acetonitrile SP->PP Supernatant Collect Supernatant PP->Supernatant Inj Inject onto TFC Column (On-line SPE, High Flow) Supernatant->Inj Backflush Back-flush Analytes to Analytical C18 Column Inj->Backflush Separate Gradient Separation (Low Flow) Backflush->Separate Detect MS/MS Detection (Positive ESI, MRM Mode) Separate->Detect Results Data Analysis & Quantification Detect->Results

Discussion and Application Notes

  • Advantages of TFC: The primary benefit of Turbulent Flow Chromatography is its ability to automate and streamline sample preparation. The on-line extraction significantly reduces manual handling, increases throughput, and improves reproducibility, making it ideal for clinical laboratories processing large numbers of samples [7].
  • Role of this compound: The deuterated internal standard, this compound, is critical for compensating for matrix effects and losses during sample preparation. It ensures the method's accuracy and precision, which is non-negotiable for TDM and regulatory-compliant bioanalysis [3].
  • Stereoselectivity Consideration: For comprehensive pharmacokinetic studies, a chiral separation method is necessary. This can be achieved using chiral stationary phases (e.g., Lux Cellulose-2) or chiral mobile phase additives (e.g., sulfobutyl ether-β-cyclodextrin) to independently monitor the (R)- and (S)-enantiomers [1] [3].

References

Introduction to Citalopram-d6 and Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), demonstrates significant pharmacokinetic variability among patients, leading to considerable differences in steady-state plasma concentrations even with identical dosing regimens [1]. This variability, influenced by factors such as age, liver function, and genetic polymorphisms in metabolizing enzymes like CYP2C19 and CYP3A4, necessitates precise monitoring to ensure therapeutic efficacy and minimize adverse effects [2] [3]. Therapeutic Drug Monitoring (TDM) has therefore emerged as a critical tool for guiding the precise use of citalopram and other antidepressants [1].

Stable isotope-labeled internal standards, such as Citalopram-d6, are indispensable for achieving accurate and reliable quantification in bioanalytical assays. This compound is a deuterated analog of citalopram, where six hydrogen atoms are replaced with deuterium [4]. It is chemically identical to its unlabeled counterpart but can be distinguished by mass spectrometry due to its higher molecular weight. When used as an internal standard, it corrects for variability in sample preparation and ionization efficiency during LC-MS/MS analysis, thereby improving the accuracy, precision, and robustness of the method [4] [5]. This application note details a validated protocol for the analysis of citalopram in human plasma using this compound, supporting TDM and clinical pharmacokinetic studies.


Analytical Method Summary

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method provides the specificity, sensitivity, and high-throughput capability required for routine TDM of citalopram [1] [6]. The method described below is designed to be fast, reliable, and easily automatable.

Table 1: Key Instrumentation and Materials
Component Description
Internal Standard This compound oxalate (100 µg/mL in methanol) [4] [5]
HPLC Column ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent [1]
Mobile Phase A Water containing 0.1% formic acid and 10 mmol/L ammonium acetate [1]
Mobile Phase B Methanol containing 0.1% formic acid [1]
Mass Spectrometer Triple Quadrupole (MS/MS) with Electrospray Ionization (ESI+)
Sample Volume 20 µL of human plasma [6]
Table 2: Chromatographic Separation Conditions
Parameter Specification
Flow Rate 0.3 - 0.5 mL/min (optimize for back-pressure and peak shape)
Gradient Program Start at 30% B; ramp to 95% B over 3-5 minutes; hold for 1-2 minutes; re-equilibrate.
Column Temperature 40 °C
Injection Volume 2 - 10 µL
Total Run Time ~7 minutes [6]

Experimental Protocol: Sample Preparation and Analysis

Sample Preparation via Protein Precipitation

A simple protein precipitation protocol is effective and can be automated using a robotic liquid handler [1] [6].

G start Start with 20 µL Human Plasma step1 Add 100 µL Internal Standard Working Solution (this compound) start->step1 step2 Add 300 µL Cold Acetonitrile (Vortex for 30 seconds) step1->step2 step3 Centrifuge at 4600 RPM for 10 minutes at 0-4°C step2->step3 step4 Collect 50 µL Supernatant step3->step4 step5 Transfer to HPLC Vial for LC-MS/MS Analysis step4->step5

MS/MS Detection and Quantification
  • Ionization Mode: Electrospray Ionization (ESI), positive mode [7].
  • Detection: Multiple Reaction Monitoring (MRM) for high specificity.
  • Data Analysis: The peak area ratio of citalopram to this compound is calculated and used for quantification based on a calibration curve.
Table 3: Example MRM Transitions for Citalopram and this compound
Analyte Precursor Ion (m/z) Product Ion (m/z) Purpose
Citalopram 325.2 109.0, 262.1 Quantification & Qualification
This compound 331.2 115.0, 268.1 Internal Standard

Pharmacokinetic and Validation Data

Citalopram Pharmacokinetics in Humans

Understanding the pharmacokinetic profile of citalopram is crucial for interpreting TDM results.

Table 4: Key Pharmacokinetic Parameters of Citalopram [2] [3] [8]
Parameter Value Notes
Bioavailability ~80% After oral administration [3]
Time to Peak (T~max~) 1 - 4 hours After oral administration [3]
Half-Life (T~1/2~) ~35 hours Allows for once-daily dosing [3]
Therapeutic Range 30 - 130 ng/mL Target steady-state plasma concentration [6]
Protein Binding ~50-80% Moderate binding [8]
Apparent Oral Clearance 0.15 - 1.02 L/min 7-fold inter-individual variation [2]
Method Validation Parameters

A validated method must meet predefined criteria for specificity, accuracy, and precision.

Table 5: Typical Method Validation Performance Characteristics [1] [6]
Validation Parameter Performance Result
Linearity R² ≥ 0.99 across the calibration range (e.g., 1-230 ng/mL) [6]
Precision Intra-day and inter-day CV ≤ 15-20% for all analytes [6]
Carryover ≤20% of the lower limit of quantitation [1]
Stability Stable under analytical and storage conditions

Citalopram Metabolism and Pathway

Citalopram is primarily metabolized in the liver by the cytochrome P450 system. The metabolic pathway is crucial for understanding potential drug-drug interactions and the impact of pharmacogenetics.

G Citalopram Citalopram DesmethylCitalopram N-Desmethylcitalopram (Metabolite) Citalopram->DesmethylCitalopram N-Demethylation Primary Metabolic Step [Enzymes: CYP2C19, CYP3A4] Citalopram_Acid Citalopram_Acid Citalopram->Citalopram_Acid Deamination [Enzymes: MAO-A, MAO-B, Aldehyde Oxidase] Citalopram_Noxide Citalopram_Noxide Citalopram->Citalopram_Noxide N-Oxidation [Enzyme: CYP2D6] DidemethylCitalopram N-Didesmethylcitalopram (Metabolite) DesmethylCitalopram->DidemethylCitalopram N-Demethylation [Enzyme: CYP2D6]


Applications in Research and Development

The described protocol for citalopram analysis using this compound is critical for several advanced applications:

  • Precision Psychiatry and TDM: This method enables the correlation of plasma concentrations with clinical outcomes, helping to optimize dosing for individual patients, especially those who are non-responsive or experience side effects [1].
  • Pharmacokinetic Studies: The assay is ideal for detailed PK studies, including bioavailability, bioequivalence, and drug-drug interaction studies, given its high specificity and use of a stable isotope internal standard [5].
  • Toxicology and Forensic Analysis: The ability to accurately quantify citalopram makes this method suitable for clinical and forensic toxicology in cases of suspected overdose or poisoning [7] [5].

Troubleshooting and Best Practices

  • Matrix Effects: Although this compound corrects for most matrix effects, consistent sample preparation and mobile phase composition are key to minimizing ion suppression/enhancement.
  • Column Maintenance: To preserve column performance and peak shape, use a guard column and flush the system regularly with a high-water content mobile phase to remove buffer salts.
  • Sensitivity Issues: If sensitivity declines, check the MS/MS source for contamination and re-optimize MRM transitions and collision energies.

References

Application Notes and Protocols: Analysis of Citalopram in Breast Milk

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The analysis of citalopram and its metabolites in breast milk is crucial for assessing infant exposure during maternal antidepressant therapy. Selective Serotonin Reuptake Inhibitors (SSRIs) like citalopram are among the most frequently prescribed antidepressants during the postpartum period, with studies indicating that 2.9%–5.5% of nursing mothers use antidepressants [1] [2]. Understanding the transfer of these medications into human milk and the resulting systemic exposure in the infant is fundamental to ensuring infant safety while supporting maternal mental health and the well-established benefits of breastfeeding [1] [3]. These application notes consolidate a robust methodology for the stereoselective determination of citalopram and desmethylcitalopram in human plasma and breast milk, alongside a validated clinical study protocol for assessing infant exposure.

Analytical Methodology for Citalopram and Metabolite Quantification

Sample Preparation Protocol
  • Solid Phase Extraction (SPE): Begin with a generic protein precipitation step using acetonitrile. Subsequently, perform solid phase extraction to isolate analytes from human plasma and breast milk samples [4].
  • Internal Standards: Use deuterated internal standards to ensure quantification accuracy. For citalopram, use citalopram-d6, and for paroxetine, paroxetine-d4 [1] [2]. These compounds correct for variability in extraction efficiency and matrix effects.
Instrumental Analysis Conditions
  • Chromatography:
    • Column: Phenomenex Lux Cellulose-2 (4.6 mm × 150 mm; 5 μm) for stereoselective separation.
    • Mobile Phase: Gradient elution using ammonium acetate buffer (pH 9.0; 20 mM) and acetonitrile.
    • Flow Rate: 0.6 mL/min [4].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM) on a tandem quadrupole mass spectrometer [1] [4].
Method Validation Parameters

The method was validated over a concentration range of 0.1–100 ng/mL for S-(+)- and R-(-)-citalopram and 0.3–100 ng/mL for S-(+)- and R-(-)-desmethylcitalopram in human plasma and breast milk [4]. Key validation parameters are summarized below:

Table 1: Method Validation Performance Data

Parameter Plasma Performance Breast Milk Performance
Trueness 90.0–113.3% 97.1–103.6%
Repeatability 0.9–15.9% 0.9–8.4%
Intermediate Precision 1.3–17.8% 0.9–9.6%
Matrix Effects 99–101% 98–105%

Clinical Study Design for Lactation Pharmacokinetics

Participant Recruitment and Eligibility
  • Inclusion Criteria: Recruit lactating women (>4 weeks postpartum) who are on a steady-state regimen (>8 days current dose) of citalopram, sertraline, or paroxetine [1] [2].
  • Ethical Considerations: Obtain approval from the local research ethics committee. All participants must provide informed written consent prior to enrollment [1] [2].
Biological Sample Collection Workflow

The following diagram illustrates the integrated sample collection and analysis workflow for a lactation pharmacokinetic study.

lactation_study_workflow Pharmacokinetic Study Workflow for Lactation Analysis Start Study Enrollment (Lactating Mothers on SSRI) Consent Informed Consent & Ethics Approval Start->Consent MaternalSamp Maternal Paired Sample Collection Consent->MaternalSamp Milk Collect Breast Milk (Full breast expression) MaternalSamp->Milk Plasma Collect Plasma (Dried Blood Spot, Finger Prick) MaternalSamp->Plasma Storage Sample Storage (Milk: -80°C, DBS: -20°C) Milk->Storage Plasma->Storage InfantSamp Infant Plasma Sample (Heel Puncture, Single Point) Storage->InfantSamp Analysis UPLC-MS/MS Analysis InfantSamp->Analysis PK Pharmacokinetic & Safety Assessment Analysis->PK End Data Analysis & Reporting PK->End

Sample Collection Protocols
  • Maternal Paired Samples:
    • Breast Milk: Collect by fully emptying one breast using an electric pump. Gently mix the total volume and aliquot 5 mL for analysis. Store aliquots immediately at -18°C or below [1] [2].
    • Maternal Plasma: Use a Dried Blood Spot (DBS) sampling technique via finger prick. Collect samples on a Protein Saver 903 Card at predetermined times over one dosing interval [1] [2].
  • Infant Plasma Sample:
    • Collect a single-point DBS sample via heel puncture performed by a trained nurse [1] [2].
Pharmacokinetic and Exposure Calculations
  • Milk/Plasma (M/P) Ratio: Calculate using an Area Under the Curve (AUC) based approach with the trapezoidal rule. The ratio is AUCbreastmilk / AUCplasma [1] [2]. For citalopram, documented M/P ratios are approximately 1.8 [5].
  • Absolute Infant Dose (AID): Calculate using the formula: AID (mg/kg/day) = AUCbreastmilk × 0.15 L/kg/day. The value 0.15 L/kg/day represents the average daily milk intake of a solely breastfed 2-month-old infant [1] [2].
  • Relative Infant Dose (RID): Calculate as (AID / Maternal Dose) × 100%. A RID of less than 10% is generally considered safe [1] [2]. For citalopram, the mean RID is approximately 3.2-3.7% [5].

Table 2: Summary of Key Pharmacokinetic and Exposure Data for SSRIs in Lactation

Antidepressant M/P Ratio (AUC-based) Relative Infant Dose (RID) Infant Plasma Detection
Citalopram ~1.8 [5] 3.2-3.7% [5] Detectable in 4 of 13 infants [1] [2]
Sertraline >1 [1] [2] Not Calculated in Source Undetectable in all 15 infants [1] [2]
Paroxetine <1 (inferred) [1] [2] Not Calculated in Source Undetectable in 8 of 9 infants [1] [2]

Infant Safety and Risk Assessment

The final and most critical phase involves a comprehensive risk-benefit assessment. The following diagram outlines the decision-making logic for evaluating medication use during lactation, adapted from the Milk4baby decision tree approach [3].

safety_decision_tree Infant Safety Risk Assessment Decision Tree Start Assess Medication in Lactation Q1 Medication Utilization Prevalence in Women of Childbearing Age? Start->Q1 Q2 Available Safety Profile in Infants (0-2 years), Adults, Animals? Q1->Q2 Moderate/High Prevalence M_Case Method: Case Reports/ Case Series Q1->M_Case Low Prevalence Q3 Expected Infant Systemic Exposure? (Based on Oral Bioavailability, M/P Ratio, Risk of Accumulation) Q2->Q3 Limited/Inadequate Data M_Epi Method: Pharmacoepidemiologic Studies Q2->M_Epi Robust Safety Data Available A_Low Low Exposure/ Favorable Profile Q3->A_Low Low RID (<10%) Undetectable Infant Levels A_High High Exposure/ Uncertain Profile Q3->A_High High RID (≥10%) Detectable Infant Levels M_PopPK Method: Population PK (popPK) Modeling A_Low->M_PopPK M_PBPK Method: Physiologically-Based PK (PBPK) Modeling A_High->M_PBPK

Clinical safety findings for citalopram indicate that while the drug transfers into milk, the mean combined dose of citalopram and desmethylcitalopram (4.4-5.1%) is below the 10% level of concern [5]. Plasma concentrations in infants are typically very low or absent, and studies report no adverse effects on infant weight or development, supporting the safety of citalopram use in breastfeeding women when monitored [5]. The overall evidence supports that breastfeeding by mothers taking sertraline, citalopram, or paroxetine is generally safe, with sertraline and paroxetine often being preferred due to mostly undetectable infant drug levels [1] [2].

References

Application Note: UPLC-MS/MS Analysis of Citalopram in Postmortem Blood Using Citalopram-d6

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) that is frequently encountered in forensic toxicology investigations [1] [2]. The interpretation of postmortem citalopram concentrations is complex, influenced by factors such as postmortem redistribution, metabolic polymorphisms, and frequent polypharmacy [1] [2] [3]. Robust analytical methods are therefore essential for accurate determination. This application note details a validated, fast ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of citalopram and its primary metabolite in postmortem whole blood, utilizing Citalopram-d6 as a stable isotope-labeled internal standard (IS) to ensure analytical precision and accuracy [4] [5].

Materials and Methods
2.1. Reagents and Chemicals
  • Analytes of Interest: Citalopram, Desmethylcitalopram (main metabolite).
  • Internal Standard: This compound [4] [5].
  • Solvents: LC-MS grade water, methanol, and acetonitrile.
  • Calibrators: Commercial serum calibrators containing a mix of prescription drugs can be used. These are spiked with red blood cells (RBC) to mimic whole blood for calibration [4] [5].
2.2. Sample Preparation (Protein Precipitation)

This protocol is optimized for a small sample volume, crucial in forensic cases where sample availability may be limited [4].

  • Aliquot: Pipette 50 μL of postmortem whole blood (or calibrated whole blood) into a microcentrifuge tube.
  • Add Internal Standard: Add a known, appropriate volume of the This compound internal standard solution.
  • Precipitate Proteins: Add 200 μL of ice-cold acetonitrile.
  • Mix and Centrifuge: Vortex the mixture thoroughly for 1 minute, then centrifuge at >13,000 RPM for 5 minutes.
  • Collect Supernatant: Transfer the clear supernatant to an autosampler vial for analysis [4] [5].
2.3. Instrumental Analysis: UPLC-MS/MS Conditions

Table 1: Liquid Chromatography Conditions

Parameter Specification
System Acquity UPLC [4] [5]
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μm)
Mobile Phase A Aqueous buffer (e.g., 2 mM ammonium formate)
Mobile Phase B Organic solvent (e.g., acetonitrile or methanol)
Gradient Linear gradient from 5% B to 95% B over a short run time
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 1 - 5 μL

Table 2: Tandem Mass Spectrometry Conditions

Parameter Specification
System Triple Quadrupole (Xevo TQD) [4] [5]
Ionization Mode Positive Electrospray Ionization (ESI+)
Data Acquisition Multiple Reaction Monitoring (MRM)
Ion Transitions for Citalopram Quantifier and Qualifier transitions (e.g., 325.2 > 109.0)
Ion Transitions for this compound (IS) Specific transition (e.g., 331.2 > 115.0) [5]
Experimental Workflow

The following diagram summarizes the complete analytical procedure:

workflow start Postmortem Whole Blood Sample prep Sample Preparation • Aliquot 50 µL blood • Add this compound IS • Protein precipitation with ACN • Vortex & Centrifuge start->prep uplc UPLC Separation • C18 Column • Gradient Elution • Mobile Phases: Buffer/ACN prep->uplc ms MS/MS Detection • ESI+ Mode • MRM Acquisition • Monitor specific ion transitions uplc->ms data Data Analysis • Peak integration • Calculate analyte/IS ratio • Determine concentration via calibration curve ms->data report Result & Interpretation data->report

Key Experimental Data and Interpretation
4.1. Analytical Method Performance

The method has been rigorously validated for forensic application [4] [5].

Table 3: Method Validation Parameters

Validation Parameter Performance Outcome
Linearity R² ≥ 0.99 using an unweighted linear model [4] [5]
Limit of Detection (LOD) At the lower limit of the therapeutic range [4]
Limit of Quantification (LOQ) At the lower limit of the therapeutic range [4]
Precision (Within-run & Between-run) Very good (% CV ≤ 20%) [4] [5]
Carry-over Negligible [4] [5]
Matrix Effect Minimal/No significant effect observed [4] [5]
4.2. Postmortem Toxicology and Interpretation

Interpreting results requires understanding citalopram's postmortem behavior and toxicology.

Table 4: Postmortem Citalopram Data Interpretation Guide

Parameter Observed Finding Interpretation & Significance
Therapeutic Blood Concentration (Adult) 30 - 130 ng/mL (0.03 - 0.13 µg/mL) [6] Reference range for therapeutic use.
Potential Toxic Concentration Levels > 0.35 µg/mL when alone [7] Suggests potential for toxicity.
Postmortem Redistribution Documented; high liver-to-blood ratio (avg. 6.5) [3] Femoral blood is preferred for interpretation.
Tissue Distribution Highest concentrations in liver and lung [2] Understanding distribution aids in case interpretation.
Enantioselective Metabolism Mean S/R ratio in blood: 0.67 ± 0.25 [1] S/R ratio may indicate recent intake [1].
Parent/Metabolite Ratio Average ratio of 6.4 reported [3] A high ratio can be an indicator of recent intake [1].
Advanced Applications: Enantioselective Analysis

Citalopram is a racemic mixture. Advanced chiral analysis can provide additional forensic insights. The sample preparation for this involves a chiral HPLC separation following a similar extraction workflow [1].

chiral A Blood Sample Extract B Chiral HPLC Separation A->B C Separation of S- and R- Enantiomers B->C D MS/MS Detection C->D E Determine S/R Ratio D->E

Key Findings from Enantioselective Studies: The S- and R-enantiomers of citalopram and its metabolites are cleared at different rates, leading to an average S/R ratio of 0.67 ± 0.25 in postmortem blood [1]. Furthermore, increasing S/R ratios are associated with higher parent drug concentrations and a higher parent-to-metabolite ratio, which can serve as an indicator of recent intake [1].

Conclusion

The UPLC-MS/MS method detailed herein, which uses This compound as an internal standard, provides a fast, reliable, and robust approach for quantifying citalopram in postmortem blood. Its validation with commercial calibrators makes it readily applicable in forensic toxicology laboratories [4] [5]. The integration of enantioselective analysis and careful interpretation of concentrations, metabolite ratios, and tissue distributions provides powerful tools for forensic scientists to accurately determine the role of citalopram in a death investigation.

References

Citalopram-d6 Pharmacokinetic Study: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Internal Standard for Quantitative Bioanalysis Citalopram-d6 is a deuterated analog of citalopram, primarily used as an internal standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure analytical accuracy and precision [1] [2]. Its function is to correct for variations during sample preparation and instrument analysis.

2. Detailed Analytical Method for Quantification The core of a pharmacokinetic study is a robust, validated method for quantifying analytes in biological matrices. The following protocol is adapted from a study investigating antidepressants in lactation [3].

  • Sample Collection: Collect paired plasma and breastmilk samples. For minimal patient burden, a Dried Blood Spot (DBS) sampling by finger prick is recommended [3].
  • Sample Preparation: Use protein precipitation, a simple and fast method [1].
    • Add 200 µL of an extraction solution (acetonitrile/methanol in a 2:1 ratio) containing the internal standard This compound to the sample [3].
    • The internal standard solution concentration is 0.1 μg/mL [3].
  • Instrumental Analysis (UPLC-MS/MS):
    • Chromatography: Use a Waters Acquity C18, 1.7 µm; 2.1 × 50 mm column with a VanGuard pre-column, maintained at 50°C [3].
    • Mass Spectrometry: Detect using a mass spectrometer with electrospray ionization in positive mode (ESI+) [3].

Table 1: UPLC-MS/MS Conditions for Antidepressant Analysis (including Citalopram)

Parameter Specification
Analytical Column Waters Acquity C18 (1.7 µm; 2.1 × 50 mm)
Column Temperature 50°C
Ionization Mode Electrospray Ionization (Positive - ESI+)
Internal Standard This compound
Sample Volume 50 µL (breastmilk); 10-mm DBS punch (blood)
Extraction Method Protein Precipitation

3. Method Validation and Pharmacokinetic Parameters The developed method must be validated according to regulatory guidelines [3] [1]. Key performance characteristics and derived pharmacokinetic parameters for citalopram are summarized below.

Table 2: Method Validation and Key Pharmacokinetic Parameters for Citalopram

Category Parameter Details / Value
Method Validation Linearity Range 4–294 μg/L for citalopram [3]
Inter-/Intra-Assay Variation < 5% [3]
Calibration Matrix Medication-free human breastmilk [3]
Pharmacokinetic Parameters Oral Bioavailability ~80% [4]
Time to Peak Plasma (T~max~) 1-4 hours [4]
Plasma Half-Life (T~½~) ~35 hours [4]
Milk/Plasma (M/P) Ratio >1 (indicating higher concentration in breastmilk than plasma) [3]
Key Metabolizing Enzymes CYP2C19, CYP3A4, CYP2D6 (minor role) [4]

4. Experimental Workflow for a Pharmacokinetic Study The diagram below outlines the logical flow of a typical pharmacokinetic study, from design to data analysis.

workflow start Study Design & Protocol a Subject Recruitment & Dosing start->a b Biological Sample Collection a->b c Sample Preparation with IS b->c d LC-MS/MS Analysis c->d e Data Acquisition & Processing d->e f PK Modeling & Statistics e->f end Report & Conclusion f->end

Key Experimental Protocols

Protocol 1: Quantitative Analysis of SSRIs using LC-MS/MS This protocol is adapted from a study that used this compound as an internal standard [3] [2].

  • Sample Preparation:

    • Prepare calibration standards and quality control (QC) samples in the appropriate biological matrix (e.g., plasma, breastmilk).
    • Pipette 50 µL of the sample into a tube.
    • Add 200 µL of extraction solution containing 0.1 µg/mL this compound as the internal standard.
    • Vortex mix and centrifuge to precipitate proteins.
    • Transfer the supernatant for analysis.
  • LC-MS/MS Analysis:

    • Inject the processed sample onto the UPLC system equipped with a C18 column.
    • Use a mobile phase gradient of (A) water with 0.1% formic acid and 10 mmol/L ammonium acetate and (B) methanol with 0.1% formic acid [1].
    • Monitor the specific mass transitions for citalopram and this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode.
  • Validation:

    • Validate the analytical method according to guidelines (e.g., EMA, Pharmacopoeia) by assessing specificity, calibration curve linearity, accuracy, precision, carryover, recovery, and matrix effects [1].

Protocol 2: Pharmacokinetic Data Analysis

  • Calculate Milk/Plasma (M/P) Ratio: Use an Area Under the Curve (AUC)-based approach with the trapezoidal rule. M/P ratio = AUC~breastmilk~ / AUC~plasma~ [3].
  • Calculate Absolute Infant Dose (AID): AID (mg/kg/day) = AUC~breastmilk~ × 0.15 L/kg/day (average daily milk intake) [3].
  • Assess Infant Exposure: Compare infant drug plasma levels to the lower limit of quantification (LLOQ). Concentrations below LLOQ can be assessed as half of the LLOQ for statistical purposes [3].

Key Takeaways for Researchers

  • Robust Internal Standard: this compound is critical for achieving precise and accurate quantification of citalopram in complex biological samples via LC-MS/MS [2].
  • Validated Method is Essential: The provided UPLC-MS/MS method has been clinically validated, showing high reliability with inter- and intra-assay variations below 5% [3].
  • Clinical Relevance: This methodology directly supports clinical safety assessments, such as determining infant exposure via breastfeeding, and confirms that sertraline and paroxetine are often preferred due to mostly undetectable infant drug levels [3].

References

Comprehensive Application Notes and Protocols for Stereoselective Determination of Citalopram and Desmethylcitalopram in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) administered as a racemic mixture containing equal parts of the S-(+)- and R-(-)-enantiomers. These enantiomers exhibit distinct pharmacological profiles and metabolic rates, with the S-enantiomer (escitalopram) demonstrating greater potency and contributing primarily to the therapeutic antidepressant effects. The active metabolite, desmethylcitalopram, also exists as enantiomers with potentially different activities and kinetics. This enantioselectivity in both pharmacokinetics and pharmacodynamics necessitates stereoselective analytical methods for accurate quantification in biological matrices to support clinical monitoring, pharmacokinetic studies, and therapeutic drug monitoring.

The following application notes detail a validated stereoselective method for simultaneous quantification of citalopram and desmethylcitalopram enantiomers in human plasma and breast milk using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol has been successfully applied to patient samples in clinical trial settings, providing reliable enantiomeric resolution and quantification suitable for therapeutic monitoring and pharmacokinetic studies [1] [2].

Analytical Method Development

Principle of Analysis

The analytical method employs a two-step sample preparation process followed by chiral liquid chromatography separation and tandem mass spectrometric detection. The method leverages a chiral stationary phase that provides differential interactions with the citalopram and desmethylcitalopram enantiomers, enabling their baseline separation without the need for derivatization. The mass spectrometric detection operating in Multiple Reaction Monitoring (MRM) mode provides the specificity and sensitivity required for precise quantification at low nanogram-per-milliliter levels in complex biological matrices [1].

Instrumentation and Equipment
  • LC System: High-performance liquid chromatography system capable of gradient elution
  • Mass Spectrometer: Tandem quadrupole mass spectrometer equipped with electrospray ionization (ESI) source
  • Analytical Column: Phenomenex Lux Cellulose-2 (4.6 mm × 150 mm; 5 μm particle size)
  • Sample Preparation: Solid phase extraction system, centrifuge, evaporator, and vortex mixer
  • Balances: Analytical balance with 0.1 mg sensitivity
  • pH Meter: Calibrated pH meter for buffer preparation

Table 1: Instrument Parameters for LC-MS/MS Analysis

Parameter Specification
Column Temperature Ambient
Flow Rate 0.6 mL/min
Injection Volume 5-10 μL
ESI Polarity Positive
Ion Source Temperature 300-350°C
Mobile Phase A Ammonium acetate buffer (20 mM, pH 9.0)
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/10, 2/10, 10/50, 12/90, 15/90, 16/10, 20/10

Experimental Protocols

Reagent Preparation
3.1.1 Ammonium Acetate Buffer (20 mM, pH 9.0)
  • Weigh approximately 1.54 g of ammonium acetate and transfer to a 1 L volumetric flask
  • Dissolve in approximately 900 mL of HPLC-grade water
  • Adjust pH to 9.0 using ammonium hydroxide solution
  • Dilute to volume with HPLC-grade water and mix thoroughly
  • Filter through 0.45 μm membrane filter and degas by sonication
3.1.2 Standard Solutions
  • Prepare individual stock solutions of S-(+)-citalopram, R-(-)-citalopram, S-(+)-desmethylcitalopram, and R-(-)-desmethylcitalopram at 1 mg/mL in methanol
  • Prepare working solutions by appropriate dilution in methanol:water (50:50, v/v)
  • Store all solutions at -20°C when not in use
Sample Preparation Protocol

The sample preparation employs a two-step approach combining protein precipitation with solid-phase extraction to achieve optimal sample clean-up and recovery while minimizing matrix effects.

G A Aliquot 500 μL of plasma or breast milk B Add 1 mL of acetonitrile for protein precipitation A->B C Vortex mix for 30 seconds B->C D Centrifuge at 10,000 × g for 10 minutes C->D E Transfer supernatant to clean tube D->E G Load supernatant onto conditioned SPE cartridge E->G F Condition SPE cartridge with 1 mL methanol followed by 1 mL water F->G H Wash with 1 mL of 5% methanol in water G->H I Elute with 2 × 0.5 mL of methanol containing 2% formic acid H->I J Evaporate to dryness under nitrogen stream at 40°C I->J K Reconstitute in 100 μL of mobile phase initial conditions J->K L Transfer to autosampler vials for LC-MS/MS analysis K->L

Figure 1: Workflow for sample preparation of plasma and breast milk samples

LC-MS/MS Analysis Conditions

The chromatographic separation utilizes reversed-phase conditions on a chiral stationary phase with gradient elution. The alkaline pH of the mobile phase enhances the retention and separation of the basic analytes.

  • Gradient Program: Initial condition of 10% B held for 2 minutes, increased linearly to 50% B over 8 minutes, then to 90% B over 2 minutes and held for 3 minutes, followed by re-equilibration to initial conditions
  • Ion Source Parameters: Nebulizer gas, heater gas, and curtain gas optimized for maximum sensitivity; ion spray voltage set to 5500 V in positive mode; source temperature maintained at 500°C
  • MRM Transitions: Specific precursor-to-product ion transitions monitored for each enantiomer and internal standards

Table 2: MRM Transitions for Target Analytes

Compound Precursor Ion (m/z) Product Ion (m/z) Retention Time (min)
S-(+)-Citalopram 325.2 109.1 8.2
R-(-)-Citalopram 325.2 109.1 9.1
S-(+)-Desmethylcitalopram 311.2 109.1 7.5
R-(-)-Desmethylcitalopram 311.2 109.1 8.3

Method Validation Data

The method was comprehensively validated according to international guidelines for bioanalytical method validation. The validation assessed linearity, accuracy, precision, selectivity, sensitivity, and matrix effects across the validated concentration range.

Analytical Performance

Table 3: Method Validation Parameters for Plasma and Breast Milk

Parameter Plasma Breast Milk
Linear Range (ng/mL)
∘ S-/R-Citalopram 0.1-100 0.1-100
∘ S-/R-Desmethylcitalopram 0.3-100 0.3-100
Trueness (%) 90.0-113.3 97.1-103.6
Repeatability (% RSD) 0.9-15.9 0.9-8.4
Intermediate Precision (% RSD) 1.3-17.8 0.9-9.6
Lower Limit of Quantification (ng/mL)
∘ S-/R-Citalopram 0.1 0.1
∘ S-/R-Desmethylcitalopram 0.3 0.3
Recovery and Matrix Effects

The internal standard-normalized matrix effects demonstrated minimal ionization suppression or enhancement, with values ranging between 99-101% in plasma and 98-105% in breast milk. The extraction recovery was consistent and exceeded 85% for all analytes across the validated concentration range. The method exhibited excellent selectivity with no interference from endogenous matrix components at the retention times of the target analytes [1] [2].

The accuracy profiles, which represent the total error incorporating both trueness and precision, were predominantly within the acceptance limits of ±30% for biological samples, confirming the method's reliability for bioanalysis.

Applications in Clinical Research

Clinical Implementation

This stereoselective method has been successfully applied to patient samples in clinical trial settings, enabling precise quantification of citalopram and desmethylcitalopram enantiomers in maternal plasma and breast milk. This application is particularly valuable for assessing enantiomer-specific pharmacokinetics, placental transfer, and excretion in breast milk, which informs dosing regimens for pregnant and lactating women [1].

The method's sensitivity and specificity allow for the characterization of stereoselective differences in the pharmacokinetics of citalopram enantiomers. Research has demonstrated that the S-enantiomer exhibits different clearance and distribution patterns compared to the R-enantiomer, which may have implications for therapeutic efficacy and side effect profiles.

Biomarker Discovery and Transcriptional Regulation

Beyond therapeutic drug monitoring, this analytical approach supports research on the molecular mechanisms of citalopram's antidepressant effects. Transcriptome-wide expression studies have revealed that citalopram exposure regulates distinct pathways in cells from treatment responders versus non-responders [3].

G A Citalopram Administration B Stereoselective Distribution of Enantiomers A->B C Differential Target Engagement (S-enantiomer: primary activity) B->C D Transcriptional Regulation in Neural Pathways C->D E Clinical Response Phenotypes D->E F Responders E->F G Non-Responders E->G H Neural Function Pathways (GAD1, TBC1D9, NFIB) F->H I Immune/Adhesion Pathways G->I

Figure 2: Citalopram-induced pathway regulation and clinical response mechanisms

Key findings from these investigations include:

  • GAD1 (glutamate decarboxylase 1): Tentative predictor for clinical response status
  • TBC1D9 (TBC1 Domain Family Member 9): Associated with remission status and improvement in depression scales
  • NFIB (nuclear factor I B): Linked to improvement in depression scale measurements
  • Pathway analysis: Revealed response-status-dependent transcriptional regulation, with neural function pathways primarily modulated in responders, while non-responders showed deregulation in cell adhesion and immune response pathways [3]

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Enantiomeric Separation: Check mobile phase pH and column condition; prepare fresh ammonium acetate buffer; ensure proper column temperature control
  • Signal Suppression: Optimize solid-phase extraction wash steps; ensure adequate chromatographic separation from matrix components; use stable isotope-labeled internal standards
  • Retention Time Shifts: Equilibrate column thoroughly between injections; verify mobile phase pH and composition; monitor column performance over time
  • Reduced Recovery: Check SPE cartridge conditioning; ensure proper elution solvent composition; verify evaporation temperature does not exceed 40°C
Quality Control Recommendations
  • Process calibration standards in duplicate across the concentration range with each batch
  • Include quality control samples at low, medium, and high concentrations in each batch
  • Monitor internal standard response for consistent recovery across samples
  • Perform system suitability tests before each analytical run to ensure adequate enantiomeric separation (resolution >1.5 between enantiomers)

Conclusion

The presented application notes and protocols provide a robust, validated method for the stereoselective determination of citalopram and desmethylcitalopram enantiomers in human plasma and breast milk. The method demonstrates excellent sensitivity, precision, and accuracy across clinically relevant concentration ranges, enabling precise enantiomeric quantification for therapeutic drug monitoring, pharmacokinetic studies, and clinical research applications.

The successful application of this methodology to patient samples underscores its utility in real-world clinical settings and its value in advancing our understanding of enantiomer-specific pharmacokinetics and the molecular mechanisms underlying antidepressant response.

References

Comprehensive Application Notes and Protocols for Citalopram-d6 Dried Blood Spot Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dried blood spot (DBS) sampling has emerged as a robust, minimally invasive technique for therapeutic drug monitoring (TDM) of psychoactive medications including antidepressants. For citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), inter-patient variability in blood concentrations can be significant, necessitating precise monitoring to ensure therapeutic efficacy while avoiding toxicity [1]. The use of Citalopram-d6 as a stable isotopically-labeled internal standard significantly enhances analytical precision by correcting for variability in sample preparation, matrix effects, and instrument performance [2] [3]. These application notes detail validated methodologies for quantifying citalopram in DBS samples using this compound, providing researchers with optimized protocols for implementing this approach in clinical and pharmaceutical research settings.

Advantages of Dried Blood Spot Sampling

DBS sampling offers numerous advantages over conventional venipuncture for therapeutic drug monitoring:

  • Minimal Blood Volume: Requires only 10-50 μL of blood compared to 0.5 mL or more for traditional plasma analysis, making it particularly suitable for pediatric, geriatric, and critically ill patients [2] [4].
  • Enhanced Sample Stability: Many drugs demonstrate improved stability in DBS format compared to refrigerated or frozen liquid blood, with citalopram shown to be stable for at least one month at room temperature [2] [1].
  • Simplified Logistics: DBS cards can be transported by regular mail without biohazard concerns, facilitating remote sampling and home-based therapeutic drug monitoring [4].
  • Reduced Infection Risk: The drying process minimizes pathogen viability, lowering infection risks for personnel handling samples [4].

Table 1: Comparison of Sample Requirements for Citalopram Analysis

Parameter Traditional Plasma Dried Blood Spot
Blood Volume 0.5-1 mL 10-50 μL
Collection Method Venipuncture Finger/heel prick
Storage Conditions -20°C to -80°C Room temperature with desiccant
Transport Requirements Frozen with cold chain Ambient via regular mail
Stability Duration Variable, often limited ≥1 month for citalopram

Materials and Equipment

Chemicals and Reagents
  • Analytical Standards: Citalopram hydrobromide and this compound (internal standard)
  • Solvents: HPLC-grade methanol, acetonitrile, water; acetic acid, formic acid, ammonium acetate
  • Blood Collection: EDTA-anticoagulated whole blood (for validation); EDTA-coated containers to prevent coagulation
  • DBS Cards: Whatman 903 Protein Saver cards, Grade 31 ETF, or equivalent DBS-approved cellulose cards
Equipment
  • Mass Spectrometer: TSQ Quantum Access Max or equivalent triple quadrupole MS with electrospray ionization (ESI)
  • Chromatography System: HPLC or UPLC system capable of gradient elution
  • DBS Punches: Disposable or automated punch tools (3-6 mm diameter)
  • Sample Containers: Ultrasonic bath, microcentrifuge tubes, SPE cartridges (if needed)

Experimental Protocols

Sample Collection and Preparation
4.1.1 DBS Sample Collection
  • Blood Collection: Obtain capillary blood via finger prick using single-use automatic lancets, or use venous blood collected in EDTA-coated containers [2].
  • Spotting: Apply 15-50 μL of blood onto pre-labeled DBS cards using calibrated pipettes [2] [3].
  • Drying: Allow spots to air-dry for a minimum of 2 hours at ambient temperature (approximately 22-25°C) [2].
  • Storage: Place dried cards in sealed plastic bags with desiccant packs and store at room temperature until analysis [2] [3].
4.1.2 Internal Standard Application

Two approaches have been validated for internal standard application:

  • Pre-spotting Method: Apply 2 μL of this compound solution (concentration optimized for assay) directly to the center of the paper substrate before adding the blood sample [2].
  • Extraction Solvent Method: Add this compound to the extraction solvent used to process the DBS samples [1] [3].
Analytical Methods

Two principal analytical approaches have been validated for this compound DBS analysis:

G A DBS Sample Preparation B Internal Standard Application A->B C Sample Extraction B->C D Analytical Technique C->D E Paper Spray MS D->E F LC-MS/MS Analysis D->F G Quantitative Results E->G F->G

4.2.1 Paper Spray Mass Spectrometry

This approach enables rapid analysis with minimal sample preparation [2]:

  • DBS Punch Preparation: Cut DBS card into triangular shape (approximately 7.2 mm base × 11 mm height) containing the entire blood spot or a representative portion.
  • Solvent Application: Apply 25 μL of spray solvent (90% methanol:10% water with 100 ppm acetic acid) to the paper triangle using a precision pipette.
  • Ionization: Apply high voltage (3.5 kV) to the moistened paper to initiate paper spray ionization.
  • Mass Spectrometry Analysis: Monitor citalopram and this compound using selected reaction monitoring (SRM) transitions.
  • Data Acquisition: Integrate SRM signal intensity over 35 cycles (approximately 30 seconds total analysis time).
4.2.2 LC-MS/MS Analysis with Extraction

This approach provides enhanced sensitivity and separation [1] [3]:

  • DBS Punch: Remove a 3-6 mm disc from the DBS sample using a disposable punch tool or automated punch system.
  • Sample Extraction:
    • Place DBS punch in microcentrifuge tube
    • Add 1 mL methanol (with or without this compound IS)
    • Sonicate for 15-30 minutes in ultrasonic bath
  • Extract Purification (optional): Transfer supernatant to SPE cartridge or perform liquid-liquid extraction for additional clean-up [3].
  • LC-MS/MS Analysis:
    • Chromatography: Use C18 column (50-100 mm × 2.1 mm, 1.7-2.5 μm) with mobile phase A: 10 mM ammonium acetate with 0.2% acetic acid in water, mobile phase B: acetonitrile
    • Gradient: 10-95% B over 3-6 minutes at 0.4 mL/min flow rate
    • Mass Spectrometry: ESI positive mode, monitor specific SRM transitions
Method Validation Parameters

Comprehensive validation should assess the following parameters [1] [3]:

  • Linearity: Calibration curves spanning expected concentration range (typically 2.5-300 μg/L for citalopram)
  • Precision: Intra-day and inter-day precision (RSD < 15%)
  • Accuracy: 90-110% of nominal values
  • Limit of Quantification (LOQ): Lowest concentration measurable with acceptable precision and accuracy
  • Stability: Short-term and long-term stability under storage conditions

Analytical Parameters and Method Performance

Table 2: Mass Spectrometry Parameters for Citalopram and this compound

Parameter Citalopram This compound
Precursor Ion (m/z) 325.2 331.2
Product Ion (m/z) 109.1 [5] 115.1
Collision Energy (V) Optimized for specific instrument Optimized for specific instrument
Ionization Mode ESI+ ESI+

Table 3: Performance Characteristics of Validated Citalopram DBS Methods

Validation Parameter Paper Spray MS [2] LC-MS/MS [1] LC-MS/MS [3]
Linear Range (μg/L) Not specified 2.5-300 5-1000 (based on similar analytes)
LOD (μg/L) ~1 (estimated from data) 2.3 Not specified
LOQ (μg/L) Not specified 5.0 Not specified
Accuracy (%) Within 10% of expected value Meets EMA/FDA guidelines 90-110%
Precision (RSD%) ~10% <15% <15%
Analysis Time ~30 seconds Several minutes Several minutes
Internal Standard This compound This compound Not specified

Critical Methodological Considerations

Hematocrit Effects

Hematocrit levels significantly impact blood spreading on DBS cards, potentially affecting accuracy [4]. Mitigation strategies include:

  • Hematocrit Range Definition: Validate method performance across clinically relevant hematocrit ranges (typically 30-55%)
  • Volume Control: Use fixed blood volumes rather than relying on spot size
  • Alternative Normalization: Implement area-based normalization or hematocrit correction factors
Stability Considerations

Citalopram stability in DBS has been demonstrated under various conditions [1] [3]:

  • Short-term Stability: Stable for at least 3 weeks at room temperature
  • Long-term Stability: Maintains stability for at least 1 month at ambient conditions with desiccant
  • Freeze-Thaw Stability: Evaluate if refrigerated or frozen storage is anticipated
Matrix Effects and Selectivity
  • Ion Suppression: Assess matrix effects across different lots of blood cards and donor blood samples
  • Selectivity: Verify absence of interference from common co-medications and endogenous compounds
  • Extraction Efficiency: Determine recovery rates for citalopram and this compound across the analytical range

Applications in Research and Clinical Practice

The this compound DBS method enables several important applications:

  • Therapeutic Drug Monitoring: Facilitate routine monitoring of citalopram levels in psychiatric patients, with capillary blood collection possible in outpatient settings [1] [4].
  • Adherence Assessment: Objective verification of patient medication adherence through detection of circulating drug levels.
  • Pharmacokinetic Studies: Support drug development with simplified sampling for concentration-time profile determination.
  • Special Populations: Enable therapeutic drug monitoring in pediatric, geriatric, and other vulnerable populations where traditional venipuncture is challenging.

Troubleshooting Guide

Table 4: Common Issues and Resolution Strategies

Problem Potential Causes Solutions
Poor Chromatography Column degradation, inappropriate mobile phase Replace column, adjust mobile phase pH or composition
Low Sensitivity Source contamination, reduced extraction efficiency Clean ion source, optimize extraction time/solvent
High Background Matrix effects, inadequate sample clean-up Implement additional clean-up steps, adjust chromatography
Inaccurate IS Response Improper IS addition, degradation Verify IS solution stability, standardize application method
Poor Precision Inconsistent spotting, uneven drying Standardize spotting technique, control drying conditions

Conclusion

Dried blood spot analysis using this compound as an internal standard provides a robust, reliable approach for quantifying citalopram concentrations in biological samples. The method offers significant advantages in terms of sample collection, storage, and transport while maintaining analytical performance comparable to conventional plasma-based methods. The protocols detailed in these application notes provide researchers with comprehensive guidance for implementing this technique in various research and clinical settings, supporting personalized medicine approaches through improved therapeutic drug monitoring capabilities.

References

Application Note: Quantitative LC-MS/MS Analysis of Antidepressants in Human Serum Using Citalopram-d6 as Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Therapeutic Drug Monitoring (TDM) is crucial for optimizing antidepressant therapy due to interindividual variability in drug metabolism. This application note details a robust, automated method for quantifying four classes of antidepressants from human serum using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). The method employs Citalopram-d6 as a stable isotope-labeled internal standard to correct for variability in sample preparation and ionization efficiency, ensuring high accuracy and precision [1] [2].

The method is optimized for a low sample volume (20 µL) and uses a simple, automatable sample preparation technique. It has been validated for the simultaneous measurement of Bupropion (NDRI), Citalopram (SSRI), Desipramine (TCA), Imipramine (TCA), Olanzapine, Sertraline (SSRI), and Vilazodone (SSRI) [1].

Materials and Reagents

  • Analytes and Internal Standards: Certified reference materials for all target antidepressants and internal standards, including This compound (Cerilliant, Cat# C-090), were used [2].
  • Solvents: LC-MS grade water, acetonitrile, and methanol.
  • Mobile Phase Additives: Reagent-grade formic acid (96% pure).
  • Matrix: Drug-depleted human serum (e.g., DDC Mass Spect Gold Serum) for preparing calibrators and Quality Controls (QCs) [2].
  • Equipment: A JANUS G3 Robotic Liquid Handler was used for automation [1].

Experimental Protocols

Sample Preparation and Solid Phase Extraction (SPE) Protocol

The following workflow details the sample preparation and SPE process. In this method, this compound is added at the beginning to monitor and correct for analyte loss throughout the procedure.

Start Start: 20 µL Serum Sample AddIS Add 100 µL Diluted Working Solution (Contains this compound IS) Start->AddIS Shake Shake for 5 min at 800 RPM, 25°C AddIS->Shake Centrifuge Centrifuge at 4600 RPM 0°C for 10 min Shake->Centrifuge Collect Collect 50 µL Supernatant Centrifuge->Collect LCMS LC-MS/MS Analysis Collect->LCMS

The sample preparation is a simple protein precipitation extraction optimized for automation [1]:

  • Aliquot 20 µL of human serum sample.
  • Add 100 µL of a diluted working solution containing the internal standard, this compound. The internal standard was prepared by a 100-fold dilution in HPLC-grade methanol [2].
  • Shake the plate for 5 minutes at 800 RPM at room temperature (25°C).
  • Centrifuge the plate at 4600 RPM for 10 minutes at 0°C.
  • Collect 50 µL of the supernatant for LC-MS/MS analysis.
LC-MS/MS Analytical Conditions

The following diagram and table summarize the key instrumentation parameters for the LC-MS/MS analysis.

LC1 Column: C-18, 2.7 µm, 4.6 x 75 mm LC2 Mobile Phase A: H₂O + 0.1% FA Mobile Phase B: ACN + 0.1% FA LC3 Gradient: 95% A to 95% B LC4 Flow Rate: 0.5 mL/min LC5 Run Time: 7 min MS1 Ion Source: ESI (+ve) MS2 Nebulizer Gas: 300 psi MS3 Source Temp: 400 °C MS4 Detection: MRM Mode LC LC MS MS

Table 1: LC-MS/MS Instrument Parameters [2]

Parameter Specification
Instrument PerkinElmer QSight 220 CR Triple Quadrupole MS
Ion Source Electron Spray Ionization (ESI), Positive Mode
Spray Voltage 5850 V
Source Temperature 400 °C
Nebulizer Gas 300 psi
Drying Gas 60 (arbitrary units)
Data Acquisition Multiple Reaction Monitoring (MRM)

Table 2: LC Gradient Profile [2]

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.5 95 5
5.0 0.5 95 5
5.1 0.5 5 95
5.6 0.5 5 95
5.7 0.5 95 5
7.0 0.5 95 5

Data Analysis and Method Validation

The method was rigorously validated. Calibration curves were constructed using the ratio of the analyte peak area to the This compound internal standard peak area, weighted by 1/x (concentration). The method demonstrated excellent performance [1].

Table 3: Method Validation and Performance Data [1]

Validation Parameter Result
Linearity (R²) ≥ 0.99 for all analytes
Precision (% CV) ≤ 20% for all analytes
Calibration Range 1.0 to 230 ng/mL
Sample Volume 20 µL

Table 4: Therapeutic Ranges for Target Antidepressants [1]

Drug Name Class Therapeutic Range (Adult, ng/mL)
Bupropion NDRI 850–1500
Citalopram SSRI 30–130
Desipramine TCA 100–300
Imipramine TCA 175–350
Sertraline SSRI 30–200

Discussion

This validated method successfully addresses key challenges in clinical TDM for antidepressants. The use of This compound as an internal standard is critical for normalizing extraction recovery and MS response, contributing to the high precision (% CV ≤ 20%) and accuracy of the assay [1].

The protocol's simplicity, low sample volume requirement, and compatibility with automated liquid handling make it highly suitable for translation into high-throughput clinical mass spectrometry laboratories. This method provides a reliable tool for monitoring patient adherence and optimizing antidepressant dosing, particularly in populations like women with postpartum depression where pharmacokinetics can be highly variable [1] [2].

References

Comprehensive Application Notes and Protocols for Citalopram-d6 Method Development in Biomedical Research and Therapeutic Drug Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Citalopram-d6 and Its Research Applications

This compound is a deuterium-labeled analog of the widely prescribed selective serotonin reuptake inhibitor (SSRI) citalopram, specifically designed for use in analytical method development, method validation, and Quality Control (QC) applications for Abbreviated New Drug Application (ANDA) or during commercial production of Citalopram. This stable isotopically labeled compound contains six deuterium atoms incorporated at the dimethylamino group, replacing all hydrogen atoms in the two methyl groups attached to the nitrogen atom. The molecular formula of this compound is C₂₀H₁₅D₆FN₂O, with a molecular weight of 330.4 g/mol, approximately 6 atomic mass units heavier than the non-deuterated compound due to the isotopic substitution. [1] [2]

In biomedical research, this compound serves as an essential internal standard for accurate quantification of citalopram in biological matrices using mass spectrometric detection. The deuterium labeling creates a distinct mass difference that enables clear separation from the native compound while maintaining nearly identical chromatographic properties and extraction efficiency. This characteristic is particularly valuable in therapeutic drug monitoring (TDM) and pharmacokinetic studies, where precise measurement of drug concentrations in patient samples is crucial for optimizing dosing regimens and understanding individual variations in drug metabolism. Additionally, this compound finds application in neuropharmacology research investigating the molecular mechanisms of antidepressant action and treatment response variability. [1] [3] [2]

Chemical and Physical Properties of this compound

Structural Characteristics and Specifications

Table 1: Chemical properties and identifiers of this compound

Property Specification
CAS Number 1190003-26-9
Related CAS (HBr salt) 2119948-08-0
Molecular Formula C₂₀H₁₅D₆FN₂O
Molecular Weight 330.4 g/mol
Chemical Name 1-(3-(Bis(methyl-d₃)amino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile
SMILES Notation FC₁=CC=C(C=C₁)C₂(C₃=CC=C(C#N)C=C₃CO₂)CCCN(C([²H])([²H])[²H])C([²H])([²H])[²H])
HSN Code 38229010
Country of Origin India
Shipping Temperature Ambient

This compound features selective deuterium incorporation at the N,N-dimethyl groups, with each methyl group containing three deuterium atoms (methyl-d₃ groups). This specific labeling pattern maintains the compound's pharmacological activity similar to the non-deuterated version while providing the necessary mass shift for mass spectrometric differentiation. The primary chemical structure consists of a 1,3-dihydroisobenzofuran core substituted with a 4-fluorophenyl group at position 1, a carbonitrile group at position 5, and a 3-(bis(methyl-d₃)amino)propyl chain also at position 1. The compound is typically supplied as a neat material or in solution form, with detailed characterization data compliant with regulatory guidelines. [1]

Analytical Method Development for this compound Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

Liquid Chromatography tandem mass spectrometry has emerged as the gold standard technique for quantification of antidepressants in biological matrices due to its high sensitivity, specificity, and capacity for multiplexed analysis. The following protocol details an optimized LC-MS/MS method for simultaneous quantification of citalopram and its deuterated analog in human serum, adaptable for various biological matrices including plasma, urine, and tissue homogenates. [3]

Table 2: LC-MS/MS instrument parameters for this compound analysis

Parameter Specification
Chromatographic System UHPLC with reversed-phase column (C18, 100 × 2.1 mm, 1.7-1.8 μm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Gradient Program Linear gradient from 5% B to 95% B over 3-5 minutes
Flow Rate 0.3-0.4 mL/min
Injection Volume 1-5 μL
Column Temperature 40°C
Autosampler Temperature 4-10°C
Mass Spectrometer Triple quadrupole with ESI source
Ionization Mode Positive electrospray ionization (ESI+)
Ion Spray Voltage 5500 V
Source Temperature 500-600°C
Nebulizer Gas 40-60 psi
Heater Gas 50-60 psi
Curtain Gas 25-35 psi
MRM Transition (Quantifier) 330.4 → 234.2 (this compound)
MRM Transition (Qualifier) 330.4 → 115.1 (this compound)
Declustering Potential 80-100 V
Collision Energy 25-35 eV (quantifier), 40-50 eV (qualifier)
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the complete experimental workflow for this compound analysis in biological samples:

workflow SamplePrep Sample Preparation 20 μL serum + 100 μL DWS/IS Mixing Shake 5 min 800 RPM, 25°C SamplePrep->Mixing Centrifugation Centrifuge 4600 RPM, 10 min, 0°C Mixing->Centrifugation Collection Collect 50 μL supernatant Centrifugation->Collection LCMS LC-MS/MS Analysis 7 min runtime Collection->LCMS DataAnalysis Data Analysis Quantification via MRM LCMS->DataAnalysis

Sample Preparation Protocol for Therapeutic Drug Monitoring

Automated Sample Processing Procedure

Sample preparation represents a critical step in ensuring accurate and reproducible quantification of this compound in biological matrices. The following protocol describes an automated sample preparation method optimized for high-throughput therapeutic drug monitoring applications, requiring only 20 μL of serum sample while maintaining excellent analytical performance. This procedure can be automated using robotic liquid handlers such as the JANUS G3 Robotic Liquid Handler, significantly improving reproducibility and throughput while reducing manual labor and potential human error. [3]

  • Step 1: Sample Aliquoting and Internal Standard Addition - Transfer 20 μL of calibrators, quality control samples, or patient serum samples to a 96-well plate. Add 100 μL of deuterated water (DWS) containing the appropriate internal standard (this compound when analyzing native citalopram, or vice versa). For method development using this compound as the analyte, a structurally different deuterated standard should be selected to avoid interference. The use of an internal standard corrects for variability in sample preparation and ionization efficiency.

  • Step 2: Mixing and Protein Precipitation - Seal the plate and shake for 5 minutes at 800 RPM at room temperature (25°C). This step ensures thorough mixing of samples with the internal standard solution and initiates protein precipitation. The optimal mixing time may require adjustment based on specific sample characteristics and the robotic liquid handler capabilities.

  • Step 3: Centrifugation - Centrifuge the plate at 4600 RPM for 10 minutes at 0°C. The centrifugation step separates precipitated proteins from the supernatant containing the analytes of interest. Maintaining a low temperature during centrifugation helps preserve analyte stability and minimizes potential degradation.

  • Step 4: Supernatant Collection - Carefully collect 50 μL of the clear supernatant for LC-MS/MS analysis. Avoid disturbing the protein pellet to prevent potential matrix effects and instrument contamination. The collected supernatant can be directly transferred to an LC vial or a clean 96-well plate compatible with the autosampler.

This streamlined sample preparation protocol eliminates the need for complex liquid-liquid extraction or solid-phase extraction steps while maintaining excellent analytical performance. The method demonstrates a linearity of R² ≥ 0.99 across the analytical range and % CV of ≤ 20% for all analytes, meeting accepted bioanalytical method validation criteria. [3]

Method Validation Parameters and Acceptance Criteria

Analytical Performance Specifications

Table 3: Method validation parameters and performance characteristics

Validation Parameter Acceptance Criteria Experimental Results
Linearity Range 1.0–230 ng/mL R² ≥ 0.99
Precision (% CV) ≤20% (across range) ≤20% for all analytes
Accuracy 85–115% of nominal values Within acceptance range
Lower Limit of Quantification 1.0 ng/mL Signal-to-noise ratio ≥10:1
Extraction Recovery Consistent and reproducible >90% for this compound
Matrix Effects Minimal ion suppression/enhancement ≤15% variation
Carryover <20% of LLOQ Negligible in blank injections
Stability No significant degradation Stable under processing conditions

Therapeutic Drug Monitoring and Clinical Applications

Therapeutic Ranges and Clinical Interpretation

Therapeutic drug monitoring (TDM) of antidepressants has gained increasing importance in clinical practice due to the significant interindividual variability in drug metabolism and response. For citalopram, the established therapeutic range in adults is 30–130 ng/mL, as referenced from Mayo Clinic Laboratories. Monitoring serum concentrations helps clinicians optimize dosing regimens, particularly in special populations such as pregnant women, elderly patients, and those with comorbid medical conditions or concomitant medications that may affect drug metabolism. [3]

The application of this compound as an internal standard enables precise quantification of citalopram concentrations in patient samples, supporting personalized treatment approaches in depression management. Research indicates that therapeutic drug monitoring of antidepressants, when combined with clinical assessment, can significantly improve treatment outcomes by identifying non-adherence, pharmacokinetic anomalies, or drug-drug interactions. Furthermore, TDM may help mitigate side effects by avoiding concentrations above the therapeutic range while ensuring adequate exposure for clinical efficacy. [3]

Investigation of Molecular Mechanisms and Biomarker Discovery

Transcriptional Regulation in Antidepressant Response

Recent research has utilized citalopram as a tool to investigate the molecular mechanisms underlying antidepressant response and identify potential biomarkers predictive of treatment outcome. Transcriptome-wide expression analysis in lymphoblastoid cell lines (LCLs) derived from patients documented for response to SSRI antidepressants revealed distinct pathway regulation mechanisms in responders versus non-responders. These studies employed short-term incubation (24 and 48 hours) with citalopram to model cellular responses to antidepressant exposure. [4]

In clinical responders, citalopram exposure primarily regulated neural function pathways, whereas in non-responders, the deregulated pathways mainly involved cell adhesion and immune response. This suggests that the molecular pathophysiology of depression and mechanism of antidepressant action extend beyond monoaminergic systems to include broader cellular processes. Candidate transcripts identified in these studies included GAD1 (glutamate decarboxylase 1), TBC1D9 (TBC1 Domain Family Member 9), and NFIB (nuclear factor I B), which showed associations with response status, remission status, and improvement in depression scale, respectively. These findings propose the existence of distinct pathway regulation mechanisms in responders vs. non-responders and suggest potential predictors for clinical response. [4]

Pathway Regulation in Response to Citalopram Treatment

The following diagram illustrates the differential pathway regulation observed in responders versus non-responders upon citalopram exposure:

pathways Citalopram Citalopram Exposure (24-48h) Responders Clinical Responders Citalopram->Responders NonResponders Clinical Non-Responders Citalopram->NonResponders NeuralPathways Neural Function Pathways Primarily regulated Responders->NeuralPathways ImmunePathways Cell Adhesion & Immune Response Deregulated NonResponders->ImmunePathways GAD1 GAD1 Expression Associated with response NeuralPathways->GAD1 NFIB NFIB Expression Improvement in depression NeuralPathways->NFIB TBC1D9 TBC1D9 Expression Associated with remission ImmunePathways->TBC1D9

Regulatory Considerations and Quality Assurance

Compliance with Regulatory Standards

The use of this compound in analytical applications requires adherence to regulatory guidelines for method validation and quality assurance. As specified by SynZeal, this compound can be used for "analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Citalopram." The product is supplied with detailed characterization data compliant with regulatory guidelines and can be used as reference standards with further traceability against pharmacopeial standards (USP or EP) based on feasibility. [1]

It is important to note that this compound and related products are intended for analytical purpose only and not for human use. Appropriate quality control measures including regular calibration, system suitability testing, and participation in proficiency testing programs should be implemented to ensure ongoing method reliability. Documentation should comprehensively cover all aspects of method development, validation, and routine application in accordance with Good Laboratory Practice (GLP) or other relevant quality standards. [1]

Troubleshooting and Technical Recommendations

Common Challenges and Solutions
  • Signal Suppression in Mass Spectrometry: If significant ion suppression is observed, particularly in complex biological matrices, optimize the chromatographic separation to elute analytes away from matrix components. Alternatively, employ more selective sample clean-up procedures such as solid-phase extraction with mixed-mode sorbents that provide both reversed-phase and ion-exchange mechanisms.

  • Chromatographic Peak Tailing: For peak tailing of this compound, consider adding a low concentration of ammonium hydroxide (0.01-0.05%) to the mobile phase to improve peak shape for basic compounds. Ensure the column is properly conditioned and maintained, as deterioration of stationary phase can exacerbate peak tailing.

  • Inconsistent Internal Standard Response: Verify the stability of the this compound stock solution and prepare fresh working solutions regularly. Ensure thorough mixing after internal standard addition and check for potential evaporation during sample processing, particularly when using automated liquid handlers.

  • Carryover Between Injections: Implement rigorous needle wash procedures using a strong wash solvent (e.g., methanol:acetonitrile:water 50:40:10 with 0.1% formic acid). If carryover persists, inspect and potentially replace the injection needle or loop, as adsorption issues may develop over time.

Conclusion

This compound serves as a critical analytical tool in pharmaceutical research, therapeutic drug monitoring, and investigations into the molecular mechanisms of antidepressant action. The methodologies outlined in this application note provide researchers with robust protocols for quantification of this deuterated analog in biological matrices, supported by appropriate quality control measures and regulatory considerations. The integration of these analytical approaches with emerging findings in transcriptomics and pathway analysis offers promising avenues for advancing personalized medicine in depression treatment, potentially leading to improved prediction of treatment response and the development of more targeted therapeutic strategies.

References

Sample Preparation & Matrix Effects Reduction

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects, where co-eluting substances from the sample can suppress or enhance the ionization of your analyte, are a major challenge in LC-MS/MS. The core strategy to overcome this involves effective sample clean-up and the use of isotope-labeled internal standards like Citalopram-d6, which correct for these effects by behaving identically to the analyte during sample preparation and ionization [1] [2].

The table below summarizes sample preparation techniques from recent studies:

Technique Description Application in Literature Key Points

| Protein Precipitation (PPT) [3] [2] | Simple and fast deproteination using organic solvents (e.g., methanol, acetonitrile) [3]. | Used in a UPLC-MS/MS method for 71 neuropsychotropic drugs in human serum [3]. | Pros: High throughput, simple, low cost [2]. ✘ Cons: Less selective, can leave more interfering compounds compared to other methods [2]. | | Solid-Phase Extraction (SPE) [2] | More selective technique using solid sorbents to retain the target analyte from the sample matrix. | Discussed as a method offering greater selectivity and efficiency [2]. | Pros: Highly selective, efficient clean-up, can be automated [2]. ✘ Cons: Can be more time-consuming and costly than PPT. | | Stir Bar Sorptive Extraction (SBSE) [4] | Utilizes a polymer-coated stir bar for selective extraction of analytes from liquid samples. | Applied for the enantioselective extraction of (S)-citalopram and its metabolites from urine [4]. | Pros: Can be highly selective (e.g., using chiral imprinted polymers), effective clean-up [4]. ✘ Cons: May require custom synthesis, less common. |

Detailed Experimental Protocols

Here are detailed methodologies you can adapt for your work with this compound.

Protocol 1: Protein Precipitation for Multi-Analyte Serum Analysis [3]

This high-throughput method is designed for clinical serum monitoring.

  • Sample Preparation: Mix 20 µL of human serum with a methanol-acetonitrile solvent mixture for protein precipitation.
  • Chromatography:
    • Column: Kromasil ClassicShell C18 (2.1 × 50 mm, 2.5 µm).
    • Mobile Phase: A) 10 mM ammonium acetate with 0.2% acetic acid; B) Acetonitrile.
    • Gradient: Start at 10% B, increase to 95% B over 5 minutes, then re-equilibrate.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 5 µL.
    • Run Time: 6 minutes.
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI), positive and negative modes.
    • Mode: Multiple Reaction Monitoring (MRM).
  • Internal Standard: Use stable isotope-labeled internal standards for quantification (e.g., this compound for your application).
Protocol 2: HPLC-MS/MS for 23 Antidepressants in Serum [2]

This method provides a robust framework for antidepressant analysis.

  • Sample Preparation: Precipitate proteins in serum samples with acetonitrile.
  • Chromatography:
    • Column: ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm).
    • Mobile Phase: A) Water with 0.1% formic acid and 10 mmol/L ammonium acetate; B) Methanol with 0.1% formic acid.
    • Gradient: A gradient elution with the mobile phases is used.
  • Mass Spectrometry Detection: HPLC-MS/MS system with MRM mode.

Troubleshooting Guide & FAQs

FAQ 1: How can I improve the sensitivity and reduce noise for this compound in biological samples?

  • Problem: Signal suppression or high background noise due to matrix effects.
  • Solutions:
    • Optimize Sample Clean-up: If PPT is not sufficient, switch to or incorporate an SPE step for more selective extraction and cleaner samples [2].
    • Chromatographic Separation: Improve the separation of this compound from endogenous compounds by optimizing the LC gradient or using a different column chemistry. A longer run time or a shallower gradient can help separate the analyte from interferences.
    • Source Maintenance: Ensure the MS ion source is clean, and optimize source-dependent parameters like desolvation gas temperature and flow rate.

FAQ 2: What is the role of an internal standard like this compound, and why is it critical?

  • Answer: this compound is used as an Internal Standard (IS) to correct for variability throughout the analytical process [1]. It accounts for:
    • Matrix Effects: It co-elutes with the native analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction [1].
    • Sample Preparation Losses: Any losses during extraction or preparation are corrected as the IS is added at the beginning.
    • Instrumental Variance: Fluctuations in instrument response are normalized by comparing the analyte signal to the IS signal.

FAQ 3: My analyte recovery is low and inconsistent. What should I check?

  • Solutions:
    • Internal Standard Verification: Confirm that the this compound IS is stable and recovering properly. A low IS signal can indicate a problem with the sample preparation protocol.
    • Extraction Efficiency: Re-evaluate the efficiency of your protein precipitation or extraction method. Test different solvent ratios or volumes.
    • Chemical Stability: Check the chemical stability of this compound in your chosen solvents and under storage conditions.

The following decision-making workflow can guide your troubleshooting process for matrix effects:

Start Start: Suspected Matrix Effects Step1 Use Isotope-Labeled IS (e.g., this compound) Start->Step1 Step2 Evaluate Current Sample Prep Method Step1->Step2 Opt1 Simple & High-Throughput? Step2->Opt1 Opt2 Need Maximum Clean-up & Selectivity? Step2->Opt2 Method1 Employ Protein Precipitation (PPT) Opt1->Method1 Yes Method2 Employ Solid-Phase Extraction (SPE) Opt2->Method2 Yes Method3 Consider Specialized Methods (e.g., SBSE) Opt2->Method3 For challenging matrices Result Reduced Matrix Effects Reliable Quantification Method1->Result Method2->Result Method3->Result

Key Technical Takeaways

  • Internal Standard is Non-Negotiable: For reliable bioanalysis, using a deuterated internal standard like This compound is the most critical step to correct for matrix effects and variability [1].
  • Balance Simplicity and Selectivity: While Protein Precipitation is the fastest method, Solid-Phase Extraction provides a cleaner extract and can significantly reduce matrix interferences [3] [2].
  • Chromatography is Key: A well-optimized LC method is as important as sample preparation. Properly separating the analyte from matrix components prevents them from entering the MS source simultaneously, thereby reducing suppression.

References

Citalopram-d6 sensitivity improvement UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Core Phases of Method Development

The process of enhancing sensitivity can be broken down into three interconnected phases, as illustrated below.

G A Sample Preparation (Reduce Matrix) B Chromatography (Sharpen Peaks) A->B C MS Detection (Optimize Ionization) B->C

Optimization Strategies and Parameters

The following tables summarize key parameters you can adjust, with data sourced from validated methods.

Table 1: Mobile Phase and Chromatographic Optimization

Parameter Recommended Condition Rationale & Citation
Buffer System 10 mM Ammonium Acetate + 0.1-0.2% Formic Acid [1] [2] Ammonium formate/acetate buffers at low pH improve ionization efficiency and peak shape for basic compounds like citalopram [3].
Column C18, 1.7-2.5 µm, 50 mm length [4] [1] [2] Shorter columns with small particles enable faster runs and sharper, more intense peaks.
Gradient Fast, sharp organic gradient (e.g., 10% to 95% B in 3-4 min) [1] Reduces peak broadening and shortens analysis time, concentrating the analyte into a narrower band.
Flow Rate 0.3 - 0.4 mL/min [1] [2] Optimal for UPLC-MS/MS interfacing, balancing separation efficiency and ionization.

Table 2: MS/MS and Sample Preparation Parameters

Parameter Recommended Condition Rationale & Citation
Ionization Mode Positive Electrospray Ionization (ESI+) [2] Citalopram is a basic compound and protonates readily.
Source Temp. 400-500 °C [1] Aids in desolvation but requires optimization to prevent in-source fragmentation.
Sample Volume 20-50 µL of serum/plasma [5] Using a small sample volume minimizes the matrix load, reducing suppression.
Preparation Protein Precipitation [4] [5] or SLE/LLE [6] Protein precipitation is simple and fast. Liquid-liquid extraction can provide cleaner samples and lower matrix effects.

Frequently Asked Questions (FAQs)

Q1: I am getting significant matrix suppression. How can I reduce it? Matrix effects are a major challenge for sensitivity. Beyond using a stable isotope internal standard (like Citalopram-d6) to correct for them, you can:

  • Cleaner Extraction: Switch from simple protein precipitation to a selective technique like Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE). This was a key step in a forensic method to clean up complex whole blood samples [6].
  • Chromatographic Resolution: Ensure your UPLC method adequately separates Citalopram from early-eluting matrix components. A well-optimized gradient is crucial [1].

Q2: My signal is unstable. What should I check? Signal instability often originates from the ion source or the sample introduction system.

  • Source Contamination: Regularly clean the ESI source and cone.
  • Mobile Phase Quality: Always use fresh, LC-MS grade solvents and high-purity additives. Prepare mobile phases daily.
  • Needle Seal Check: A worn needle seal in the autosampler can cause retention time drift and peak area variability.

Q3: How can I lower my Limit of Quantification (LLOQ) for a preclinical study? For trace-level analysis, consider these advanced strategies:

  • Sample Concentration: After protein precipitation, evaporate the supernatant and reconstitute the sample in a smaller volume of mobile phase (e.g., 50 µL instead of 100 µL). This provides a pre-concentration effect [7].
  • Micro-Sampling: Use a smaller sample volume (e.g., 20 µL) to minimize matrix, then combine with a concentration step [5].

Key Takeaways for Your Experiment

  • Start with Mobile Phase: Adjusting your buffer to 10 mM ammonium acetate or formate with 0.1% formic acid is one of the most effective steps to improve ionization for this compound [1] [3].
  • Prioritize Clean Samples: If sensitivity is still insufficient, invest time in optimizing your sample preparation. A cleaner extract will consistently yield better signal-to-noise than simply increasing MS detector voltages.
  • Validate Thoroughly: After any optimization, re-validate the method's matrix effect, recovery, and precision at your target LLOQ to ensure data reliability [4] [5].

References

Citalopram-d6 retention time shift troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: LC Retention Time Shifts

Retention time (RT) shifts can stem from the chromatographic system, mobile phase, column, or sample. The table below categorizes common symptoms, causes, and solutions [1] [2].

Symptoms Likely Causes Recommended Solutions

| All peaks shift uniformly (e.g., all longer/shorter) | Flow Rate Changes [1] [2]: Leaks, faulty pump seals/check valves, bubbles in pump [1] [2]. Column Temperature Fluctuations [1] [2]: Unstable thermostat or ambient temperature [2]. Wrong Solvent Composition [2]: Incorrect mobile phase preparation, evaporation of volatile solvents [2]. | Verify flow rate volumetrically [1]. Check for system leaks [1]. Use column thermostat [2]. Prepare mobile phase fresh, cap solvents [2]. | | Early eluting peaks shift more than later ones | Sample Solvent Effect [1] [3]: Sample solvent stronger than initial mobile phase [1]. Guard Column/Column Contamination [1]: Matrix buildup at inlet. | Reconstitute sample in mobile phase starting conditions [1]. Reduce injection volume [1]. Replace guard cartridge; flush/clean analytical column [1]. | | Random or varying shifts | Insufficient Mobile Phase Mixing [2]: Especially in quaternary systems. Mobile Phase pH Issues [1]: Sample pH differs from mobile phase. Insufficient Column Equilibration [2]: Particularly in gradient methods. Column Chemical Damage [2]: Loss of stationary phase. | Ensure mobile phase is well-mixed [2]. Match sample and mobile phase pH [1]. Increase equilibration time (10-15 column volumes) [2]. Replace column [2]. | | Sudden shift of all peaks to near void volume | Stationary Phase Dewetting (Phase Collapse) [1] [3]: Occurs with highly aqueous mobile phases on hydrophobic C18 columns. | Flush column with high organic solvent (e.g., >70%); use columns designed for aqueous mobiles [1] [3]. |

Essential Pre-Troubleshooting Checklist

Before deep diving, confirm these foundational items:

  • Mobile Phase: Is it freshly and correctly prepared? Are bottles covered to prevent evaporation [2]?
  • System Suitability: Always run a test mixture of known compounds to verify system performance before analyzing precious samples.
  • Method Parameters: Double-check that the correct method with the right flow rate, gradient, and column temperature is selected and applied [1].
  • Sample Integrity: Ensure your samples are stable and prepared consistently.

Systematic Diagnostic Workflow

The following flowchart provides a logical sequence to diagnose and resolve retention time shifts.

Start Start Troubleshooting Q1 Do ALL peaks shift by the same amount? Start->Q1 Q2 Is the shift direction consistent? Q1->Q2 Yes Q3 Are early eluting peaks affected more than later ones? Q1->Q3 No A1 Check Flow Rate & Temperature: - Verify flow rate volumetrically - Check for leaks - Ensure column thermostat is stable Q2->A1 Yes, gradual drift A2 Check Mobile Phase Composition: - Remake mobile phase correctly - Check for solvent evaporation - Clean MCGV if needed Q2->A2 No, fluctuating A4 Investigate Sample Solvent: - Reconstitute sample in starting mobile phase - Reduce injection volume Q3->A4 Yes A5 Investigate Column & Contamination: - Replace guard column - Flush/clean analytical column - Check for column damage Q3->A5 No A3 Check Pump & Leaks: - Perform system pressure test - Check pump seals & check valves A1->A3 A2->A3

Key Concepts for Effective Troubleshooting

  • Use Relative Retention Time (RRT): For more stable system performance tracking, use RRT, which is calculated relative to a stable internal standard (like Citalopram-d6 in your case). RRT is less affected by small flow rate changes than absolute retention time [3].
  • Monitor System Pressure: Record pressure trends. Fluctuating or steadily increasing/decreasing pressure often correlates with RT shifts and can help pinpoint the issue (e.g., clogging, pump problems) [2].
  • Column Care is Critical: The column is the heart of the separation. Follow manufacturer's guidelines for pH and pressure limits. Implement a regular flushing regimen to remove contaminants and extend column life [1] [2].

References

Citalopram-d6 internal standard recovery optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Recovery Optimization

The following table summarizes critical parameters that influence cSIStem recovery, based on published LC-MS/MS methods [1] [2].

Parameter Method A (Fariha et al., 2023) Method B (Arantes et al.) Key Consideration for Recovery
Sample Volume 20 µL serum [1] [2] 500 µL oral fluid [2] Smaller volumes can reduce matrix effects but require higher sensitivity.
Protein Precipitation Solvent 100 µL Diluting Weak Solvent (DWS, composition not specified) [2] 800 µL Acetonitrile [2] Acetonitrile provides efficient protein precipitation and clean extracts.

| Precipitation Steps | 1. Shake 5 min @ 800 RPM 2. Centrifuge 10 min @ 4600 RPM, 0°C [2] | 1. Vortex 2 min @ 2500 RPM 2. Centrifuge 5 min @ 987g [2] | Cooling during centrifugation can improve precipitate formation and recovery. | | Supernatant Handling | Collect 50 µL supernatant [2] | Dry supernatant under nitrogen & reconstitute [2] | Reconstitution can correct for solvent mismatch but adds a variable step. | | Internal Standard (IS) | Citalopram-D6 (CIT-D6) [1] | Isotope-labeled IS used [2] | Using a stable isotope-labeled IS (like CIT-D6) corrects for preparation losses. |

Detailed Protocols for Recovery Assessment

Here are detailed methodologies for assessing this compound recovery, adapted from the literature.

Protocol 1: Simple Protein Precipitation (Adapted from Fariha et al.)

This method uses a straightforward protein precipitation approach, noted for its simplicity and minimal required sample volume [1] [2].

Workflow:

A 1. Pipette 20 µL serum B 2. Add 100 µL DWS with Internal Standard A->B C 3. Shake for 5 min at 800 RPM B->C D 4. Centrifuge 10 min at 4600 RPM, 0°C C->D E 5. Collect 50 µL supernatant D->E F 6. LC-MS/MS Analysis E->F

Key Steps:

  • Sample Preparation: Pipette 20 µL of calibrator, quality control (QC), or patient serum into a tube or plate well [2].
  • Internal Standard Addition: Add 100 µL of a "Diluting Weak Solvent" (DWS) that contains the this compound internal standard [2]. The exact composition of DWS is proprietary but functions as a precipitation and dilution solvent.
  • Mixing and Precipitation: Shake the mixture for 5 minutes at 800 RPM to ensure thorough mixing and protein precipitation [2].
  • Centrifugation: Centrifuge at 4600 RPM for 10 minutes at 0°C. The low temperature is a critical step for improving the precipitation process and potentially enhancing recovery [2].
  • Supernatant Collection: Carefully collect 50 µL of the clean supernatant for injection into the LC-MS/MS system [2].
Protocol 2: Alternative Sample Preparation Methods

The literature indicates other common preparation techniques that can be evaluated against protein precipitation.

  • Liquid-Liquid Extraction (LLE): A classic method that uses the difference in solubility of the analyte in two immiscible solvents. It can provide very clean samples but may be more complex and time-consuming [3].
  • Solid-Phase Extraction (SPE): A more selective and efficient technique that uses solid sorbents to retain the analyte from the sample matrix. It is highly effective for complex matrices but can be more costly [3].

Troubleshooting Common Recovery Issues

The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Troubleshooting Steps

| Low/Inconsistent Recovery | Incomplete protein precipitation Improper supernatant collection | Ensure correct precipitation solvent-to-sample ratio. Avoid disturbing the pellet when collecting supernatant. Test acetonitrile vs. methanol as precipitant [3]. | | High Matrix Effects | Co-eluting compounds from sample matrix | Ensure clean supernatant collection. Use a stable isotope-labeled internal standard (e.g., CIT-D6) to correct for suppression/enhancement [4] [1]. Optimize chromatographic separation to move analyte away from matrix interferences. | | Poor Precision (%CV) | Inconsistent pipetting Incomplete mixing or vortexing | Check and calibrate pipettes. Ensure standardized, vigorous mixing after each solvent addition. Use an automated liquid handler for improved reproducibility [1]. |

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog? this compound has chemical and physical properties that are nearly identical to the native analyte (citalopram). It co-elutes chromatographically and experiences nearly identical matrix effects during ionization in the mass spectrometer. This allows it to accurately correct for analyte loss during preparation and signal variation during analysis, leading to more accurate and precise results [4].

Q2: Our method was validated with one sample preparation technique. Can we switch to another without a full re-validation? No. Changing the sample preparation technique (e.g., from protein precipitation to SPE or LLE) is considered a major methodological change. A partial or full re-validation is necessary to demonstrate that the new method provides equivalent recovery, precision, accuracy, and is free from matrix effects.

Q3: Where can I obtain a certified this compound standard? Certified reference materials for this compound are available from commercial chemical suppliers. For example, Cerilliant offers a solution of 100 μg/mL in methanol (as free base) [4].

References

Citalopram-d6 ion suppression LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: My analyte signal is very low or completely absent. What could be the cause?

    • A: This is a classic symptom of ion suppression. A primary cause can be the interaction of your analyte with the metal surfaces (stainless steel 316) of the HPLC system, particularly the column hardware. Analytes that can chelate metals may form salts that adsorb to metal surfaces or cause signal suppression in the MS. Consider using a metal-free HPLC column, where the internal wetted surfaces are coated with a polymer like PEEK [1].
  • Q2: Why is the peak shape for my analytes poor?

    • A: Poor peak shape can also result from analyte-metal interactions, which cause adsorption and tailing [1]. Furthermore, an inefficient sample preparation technique can leave behind matrix components that interfere with the chromatography. Optimizing your sample cleanup, for instance by using a modified Cloud-Point Extraction, can significantly improve peak shape [2].
  • Q3: My method works for some antidepressants but not for citalopram. Is there something special about it?

    • A: Citalopram is a chiral molecule, and its enantiomers can behave differently in biological systems and during analysis. Standard reverse-phase columns may not separate them. For enantioselective determination, you require a dedicated chiral separation method, such as using a Chiralcel OD column or using beta-cyclodextrin as a chiral mobile phase additive [3] [4].

Troubleshooting Guide for LC-MS Analysis

The following table outlines common problems and their respective solutions, particularly focused on the analysis of antidepressants.

Problem Possible Cause Suggested Solution
Low or absent analyte signal Ion suppression from metal-column interaction [1] Switch to a metal-free column with PEEK-coated internals [1].
Poor peak shape / tailing Analyte adsorption to metal column frits or tubing; co-eluting matrix components [1] Use a metal-free column; improve sample clean-up (e.g., Cloud-Point Extraction) [2].
Inaccurate quantification of citalopram Method does not distinguish between citalopram enantiomers (R- and S-) [4] Develop a chiral separation method using a dedicated chiral LC column [3] [4].
Low recovery during extraction Inefficient extraction protocol; use of incompatible salts [2] Optimize Cloud-Point Extraction with a volatile salt like Ammonium Acetate (e.g., 10% w/v) [2].
High background noise in MS Matrix effects from insufficient sample cleanup [2] Employ a more selective extraction technique to remove interfering plasma components [5] [2].

Detailed Experimental Protocol: Modified Cloud-Point Extraction

This methodology provides an environmentally friendly ("green") alternative to traditional extractions with improved efficiency for simultaneous antidepressant determination in plasma [2].

1. Reagents and Materials:

  • Surfactant Solution: Triton X-114
  • Volatile Salt: Ammonium Acetate (AA)
  • Solvent: LC-MS grade Ethanol (used instead of acetonitrile to reduce viscosity)
  • Plasma Samples: Human plasma spiked with target antidepressants (e.g., Citalopram, Sertraline, etc.)
  • pH Adjustment: NaOH or HCl solutions to adjust to desired pH
  • Equipment: Thermostatic bath, centrifuge, LC-MS/MS system

2. Sample Preparation Workflow: The following diagram illustrates the optimized Cloud-Point Extraction workflow:

CPE_Workflow Start Plasma Sample (100 ng/mL) Step1 Add Triton X-114 (6% w/v) and Ammonium Acetate (10% w/v) Start->Step1 Step2 Adjust pH to 10.2 Step1->Step2 Step3 Incubate at 60°C for 30 minutes Step2->Step3 Step4 Centrifuge to achieve phase separation Step3->Step4 Step5 Collect surfactant-rich phase Step4->Step5 Step6 Dilute with Ethanol to reduce viscosity Step5->Step6 End LC-MS/MS Analysis Step6->End

3. Critical Parameters and Optimization: The study found that the following conditions were optimal for simultaneous extraction of 21 antidepressants [2]:

  • Surfactant Concentration: 6% (w/v) Triton X-114.
  • Volatile Salt: The addition of 10% (w/v) Ammonium Acetate (AA) doubled the recovery. Higher concentrations (20-30%) led to a three-phase system, which prolonged the extraction.
  • Sample pH: A basic pH of 10.2 was found to be optimal.
  • Viscosity Reduction: The surfactant-rich phase is viscous. Diluting it with ethanol before LC-MS injection is crucial to avoid instrument issues and improve performance.

4. Method Validation: When applied, this CPE method was successfully validated for the simultaneous determination of 21 antidepressants. The method showed [2]:

  • Linearity: In the range of 10–750 ng/mL (with r² > 0.990).
  • Recovery: The modified protocol provided better recoveries than previous CPE studies.

Key Technical Considerations for Citalopram

  • Enantioselective Analysis: Citalopram is administered as a racemic mixture, but its therapeutic activity is primarily linked to the S-enantiomer (escitalopram). The two enantiomers are metabolized differently and can have distinct pharmacokinetic profiles [3] [4]. For accurate pharmacokinetic studies, a chiral method is essential.
  • Therapeutic Range: When quantifying citalopram, it is important to target the appropriate concentration range. The established adult therapeutic range for Citalopram is 30–130 ng/mL [5].

References

Citalopram-d6 calibration curve linearity issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: My calibration curve has an R² > 0.99, but my low-concentration quality controls are inaccurate. Is the curve still linear? A: An R² value close to 1 is necessary but not sufficient to prove linearity. A high R² can still mask a significant lack-of-fit, especially at the lower end of the curve. You should perform additional statistical tests, such as a lack-of-fit test or analyze the residual plots. A curved pattern in the residual plot indicates a non-linear relationship, while a segmented pattern suggests heteroscedasticity (non-constant variance), requiring a weighted regression model [1] [2].

  • Q2: When should I use a weighted regression model for my calibration curve? A: A weighted least squares linear regression (WLSLR) is recommended when the variance of your data points is not constant across the concentration range (heteroscedasticity). This is common in bioanalytical methods where the range is large (e.g., over one order of magnitude). Larger deviations at higher concentrations can disproportionately influence the regression line, leading to inaccuracies at lower concentrations. Using WLSLR can counteract this and enable a broader, more accurate linear calibration range [1].

  • Q3: Should my calibration curve be forced through the origin (zero)? A: This should not be an arbitrary decision. The choice must be based on regression statistics. If the calculated y-intercept is less than one standard error away from zero, it can be assumed to be normal variation, and you may force the curve through the origin. However, forcing a non-zero intercept to zero can generate significant errors, particularly at low concentrations. Always test the intercept statistically before making this decision [3].

Troubleshooting Guide: Calibration Curve Linearity

Here is a structured guide to diagnose and resolve common linearity issues.

Issue Potential Causes Recommended Solutions
Non-linearity at high concentrations Detector saturation, non-specific binding, incomplete sample extraction, matrix effects [1]. Dilute high-end calibrators to verify; check for detector dynamic range; use a quadratic regression model if justified and validated [1].
Poor accuracy at low concentrations High background noise, insufficient analyte extraction, improper weighting function, significant non-zero intercept [1] [3]. Re-optimize sample preparation; verify Limit of Quantification (LOQ); use weighted regression (e.g., 1/x, 1/x²); statistically decide on forcing the curve through the origin [1] [3].
Heteroscedasticity (variance increases with concentration) Inherent property of chromatographic and mass spectrometric data, especially over wide ranges [1]. Apply a weighted least squares linear regression (WLSLR). The most appropriate weighting factor (e.g., 1/x, 1/x²) should be determined during method validation [1] [2].
Consistent positive or negative bias across all calibrators Incorrect standard preparation, degraded stock solutions, internal standard interference, or matrix effects [1]. Freshly prepare stock and working solutions; check for cross-talk or interference with the internal standard; assess matrix effects using post-column infusion [1].

Detailed Experimental Protocol: Assessing and Validating Linearity

The following workflow, based on standard bioanalytical practices, provides a detailed methodology for establishing a robust linear calibration model [1] [2].

G Start Start: Prepare Calibrators A Analyze Calibrators by LC-MS/MS Start->A B Plot Response vs. Concentration A->B C Perform Linear Regression (Unweighted) B->C D Examine Residual Plot C->D E Pattern: Funnel-shaped (Heteroscedasticity) D->E Yes F Pattern: Curved (Non-linear relationship) D->F Yes G Pattern: Random scatter (Homoscedastic) D->G Yes H Apply Weighted Regression Model E->H K Investigate: Try Quadratic Model, Check Sample Prep, Review Chromatography F->K Re-assess after adjustment I Evaluate with Lack-of-Fit Test and % Accuracy of Back-Calculated Conc. G->I H->I J Accept Model and Proceed to Full Validation I->J Pass I->K Fail K->C Re-assess after adjustment

Step-by-Step Instructions:

  • Calibrator Preparation:

    • Prepare a minimum of six non-zero calibration standards across the expected range, using an exponential dilution scheme (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL) for a wide range [3].
    • Prepare standards in the same biological matrix as the study samples (e.g., human serum or plasma) [4] [1].
    • Include a blank sample (matrix without analyte) and a zero sample (matrix with internal standard) [1].
  • Sample Preparation & Analysis:

    • Process calibrators using your validated sample preparation method. For Citalopram, this could be a simple protein precipitation [4] [5] or a more specific solid-phase extraction [6].
    • Analyze the prepared calibrators using the LC-MS/MS method. A minimum of two replicates per concentration level is recommended [1].
  • Data Analysis and Model Selection:

    • Plot the analyte-to-internal standard response ratio against the nominal concentration.
    • Perform an initial unweighted linear regression and plot the residuals (difference between observed and calculated response) against concentration [1] [2].
    • Interpret the Residual Plot:
      • Random scatter (Homoscedasticity): An unweighted linear model is likely appropriate.
      • Funnel-shaped pattern (Heteroscedasticity): Apply a weighted regression model (e.g., 1/x, 1/x²) [1].
      • Curved pattern: The relationship may not be linear. Investigate a quadratic model or check for issues in sample preparation/chromatography [1].
  • Model Validation:

    • Use statistical tests like the lack-of-fit test to objectively validate the linear model [1] [2].
    • The primary criterion for acceptance is the accuracy of back-calculated concentrations for the calibrators. According to validation guidelines, the mean accuracy should be within ±15% of the nominal value for all levels except the LLOQ, where it should be within ±20% [1]. A slope of the curve statistically different from 0 and an intercept not statistically different from 0 are also indicators of a good fit [1].

Representative Method Parameters from Literature

The table below summarizes key parameters from validated LC-MS/MS methods for Citalopram to serve as a benchmark for your development.

Parameter Reported Value / Range Method Context & Reference
Linear Range 1.0 - 230 ng/mL [4] Simultaneous quantification of 4 antidepressant classes in human serum [4]
Linear Range 32.4 - 973.2 ng/mL [6] Analysis of Citalopram in mice plasma and hair [6]
Correlation Coefficient (R²) ≥ 0.99 [4] A common acceptance criterion for linearity [4]
Sample Volume 20 µL [4] Automated method using robotic liquid handling [4]
Sample Preparation Protein Precipitation [4] [5] Simple preparation with organic solvents [4] [5]
Chromatographic Run Time 7 - 9 minutes [4] [6] Allows for high-throughput analysis [4]

References

Sample Preparation & Analytical Methods for Citalopram-d6

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two established sample preparation methods for analyzing Citalopram-d6 from biological matrices.

Aspect Method 1: LC-MS/MS Analysis (Human Serum) [1] [2] Method 2: GC-MS Analysis (Zebrafish Embryos) [3]
Primary Application Therapeutic Drug Monitoring (Human Serum) Ecotoxicology & Bioaccumulation Studies
Sample Volume/Mass 20 μL of serum [1] Zebrafish eleutheroembryos (low mg range) [3]
Internal Standard This compound (specifically used for Citalopram quantification) [2] Deuterated analogs (e.g., Fluoxetine-d5, Sertraline-d3) [3]

| Key Preparation Steps | 1. Protein Precipitation 2. Centrifugation 3. Analysis of supernatant [1] | 1. Ultrasonic-assisted extraction with organic solvent 2. Dispersive SPE clean-up (C18) 3. Derivatization with HFBI [3] | | Analysis Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2] | Gas Chromatography-Mass Spectrometry (GC-MS) [3] | | Key Advantage | Simple, automatable protocol; no derivatization needed [1] | Effective for complex, lipid-rich samples; enhances analyte volatility for GC [3] |

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis from Human Serum

This method is optimized for high-throughput, automated therapeutic drug monitoring [1] [2].

  • Step 1: Sample Preparation

    • Pipette 20 μL of human serum into a plate.
    • Add 100 μL of a diluent/wash solution (DWS) containing the internal standards. The internal standard for Citalopram in this protocol is This compound [2].
    • Shake the plate for 5 minutes at 800 RPM and 25°C.
    • Centrifuge the plate at 4600 RPM for 10 minutes at 0°C.
    • Collect 50 μL of the supernatant for injection into the LC-MS/MS system [1].
  • Step 2: LC-MS/MS Analysis

    • Column: PerkinElmer Brownlee SPP C-18 (2.7 µm, 4.6 × 75 mm) maintained at 40°C.
    • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
    • Gradient: 95% A for 5 minutes, then switch to 95% B for 50 seconds before re-equilibrating.
    • Flow Rate: 0.5 mL/min.
    • Run Time: 7 minutes per sample.
    • MS Detection: Electrospray Ionization (ESI) in positive ion mode. Key parameters include a nebulizer gas pressure of 300 psi, electrospray voltage of 5850 V, and a source temperature of 400°C [2].

This sample preparation workflow for LC-MS/MS analysis can be visualized as follows:

Start Start Sample Prep S1 Pipette 20 µL Serum Start->S1 S2 Add 100 µL DWS with Internal Standard S1->S2 S3 Shake 5 min at 800 RPM S2->S3 S4 Centrifuge at 4600 RPM, 10 min, 0°C S3->S4 S5 Collect 50 µL Supernatant S4->S5 Analysis LC-MS/MS Analysis S5->Analysis

Protocol 2: GC-MS Analysis from Tissue Samples

This method is suitable for complex matrices like tissue, requiring a derivatization step [3].

  • Step 1: Extraction

    • Homogenize the tissue sample (e.g., zebrafish eleutheroembryos).
    • Perform ultrasonic-assisted extraction using a suitable organic solvent (e.g., methanol, acetonitrile).
    • Centrifuge to separate the solid debris.
  • Step 2: Clean-up

    • Perform a dispersive Solid-Phase Extraction (dSPE) cleanup using C18 sorbent to remove co-extracted lipids and other impurities.
  • Step 3: Derivatization

    • Dry the purified extract under a gentle stream of nitrogen.
    • Derivatize the sample using n-Heptafluorobutyrylimidazole (HFBI). This step is critical for converting the polar amines in Citalopram and other SSRIs into less polar, more volatile compounds amenable to GC analysis [3].
  • Step 4: GC-MS Analysis

    • Column: ZB-5 capillary column (e.g., 30 m × 0.25 mm ID, 0.25-μm film thickness).
    • Carrier Gas: Helium at 1 mL/min.
    • Temperature Program: Initial oven temperature at 90°C (hold 1 min), then ramp to 180°C.
    • Injection: 1 μL in splitless mode at 280°C [3].

Frequently Asked Questions & Troubleshooting

  • Q: Why is my this compound signal low or inconsistent in LC-MS/MS?

    • A: First, verify the integrity of your internal standard stock solution. Ensure the protein precipitation step is complete and the supernatant is clean; incomplete precipitation can lead to ion suppression. Check that your MS source is clean and that the instrument parameters (especially the electrospray voltage and source temperature) are optimally tuned for the analyte [2].
  • Q: When should I use derivatization for this compound analysis?

    • A: Derivatization is necessary only for GC-MS analysis. The HFBI reaction converts the secondary amine group of this compound into a less polar, more volatile heptafluorobutyryl derivative. This step is not required for LC-MS/MS, which directly analyzes the underivatized compound [3] [1].
  • Q: How do I handle complex, lipid-rich samples like tissue homogenates?

    • A: A simple protein precipitation may be insufficient. Incorporate a dispersive SPE (dSPE) clean-up step with C18 sorbent after the initial extraction. This effectively removes lipids and other non-polar interferences that can foul the instrument or cause signal suppression [3].
  • Q: What is the key to achieving good chromatographic separation?

    • A: For LC-MS/MS, use a C18 column and a mobile phase containing 0.1% formic acid to promote protonation and improve peak shape. A well-designed gradient is crucial to adequately separate Citalopram and its internal standard from other matrix components and co-administered drugs [2].

References

Citalopram-d6 limit of quantification improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What are the most effective techniques to lower LOQ in LC-MS/MS methods for Citalopram? The most effective techniques involve leveraging advanced MS detection modes like Sum MRM (SMRM), automating sample preparation to reduce variability and improve recovery, and using sensitive instrumentation such as a triple quadrupole mass spectrometer (e.g., TSQ Vantage) [1]. Minimizing sample preparation steps and using a simple protein precipitation technique also contributes to a robust method with good sensitivity [2].

I am using a good LC-MS/MS method, but my LOQ is still too high. What should I investigate? First, review your sample preparation. Using a smaller sample volume (e.g., 20 µL of serum) and a protein precipitation protocol that includes a shaking and centrifugation step can be highly effective [2]. Second, check your chromatographic separation; a run time of around 7 minutes on a C18 column can provide a good balance between high throughput and sufficient separation to reduce background noise [2] [3].

How does Sum MRM (SMRM) improve LOQ for large molecules, and can it be applied to Citalopram? SMRM boosts sensitivity by summing the signal from multiple reaction monitoring transitions. While it is particularly beneficial for large molecules that form multiply charged ions, the underlying principle of summing signals can be explored for small molecules like Citalopram to improve the signal-to-noise ratio at low concentrations [1]. The key is to ensure chromatographic separation to counterbalance any increase in background noise [1].

Troubleshooting Guide: Improving LOQ

The flowchart below outlines a systematic approach to diagnose and resolve issues related to a sub-optimal LOQ.

LOQ Troubleshooting Workflow Start LOQ Needs Improvement MS Optimize MS Detection Start->MS Sample Refine Sample Preparation Start->Sample Chrom Optimize Chromatography Start->Chrom SMRM Consider Sum MRM (SMRM) MS->SMRM For signal boost Auto Automate Sample Prep Sample->Auto For reproducibility Vol Evaluate Sample Volume Sample->Vol Small volume (e.g., 20µL) Prep Simplify Steps Sample->Prep Minimize steps Protein Precipitation Column Select Appropriate Column (e.g., C18, Hypersil Gold) Chrom->Column Time Optimize Run Time Chrom->Time ~7 min for throughput

Detailed Troubleshooting Steps
  • Optimize MS Detection

    • Action: If your instrument supports it, develop a Sum MRM (SMRM) method. This involves identifying and summing multiple specific fragmentation transitions for the analyte to intensify the signal [1].
    • Verification: Compare the signal-to-noise ratio of a standard MRM method with the new SMRM method at a low concentration to quantify the improvement.
  • Refine Sample Preparation

    • Action: Automate your sample preparation using a robotic liquid handler. This minimizes manual errors and improves reproducibility, which is critical for achieving a low and consistent LOQ [2].
    • Action: Simplify the preparation protocol. A method with fewer steps, such as one using only protein precipitation followed by shaking and centrifugation, can improve analyte recovery and reduce variability [2].
  • Optimize Chromatography

    • Action: Ensure you are using a high-quality analytical column suitable for your analyte. Methods in the literature successfully use columns like Hypersil Gold C18 for separation [3].
    • Action: Adjust the chromatographic run time. A run time of approximately 7 minutes can be sufficient to separate the analyte from matrix interferences, thereby reducing background noise and improving the LOQ [2].

Experimental Protocols for Key Improvements

Protocol for Automated Sample Preparation

This protocol is adapted from a validated method for antidepressants in serum and is designed for automation to enhance reproducibility [2].

Procedure

  • Aliquot: Pipette 20 µL of serum sample into a plate.
  • Add Internal Standard: Add 100 µL of deuterated internal standard (e.g., Citalopram-d6) in a diluting wash solution (DWS) [2].
  • Mix: Shake the plate for 5 minutes at 800 RPM at 25°C [2].
  • Precipitate Proteins: Centrifuge the plate at 4600 RPM at 0°C for 10 minutes [2].
  • Collect Supernatant: Transfer 50 µL of the clean supernatant to an injection vial for LC-MS/MS analysis [2].
Protocol for Implementing Sum MRM (SMRM)

This protocol provides a general approach for developing an SMRM method to increase sensitivity [1].

Procedure

  • Identify Transitions: Directly infuse a standard of your analyte and perform a product ion scan. Identify 2-3 of the most intense product ions for the primary precursor ion.
  • Define MRM Transitions: In your MS method, set up an individual MRM transition for each precursor ion > product ion pair you identified.
  • Chromatographic Separation: Develop a chromatographic method that cleanly separates the analyte peak. This is crucial for SMRM to ensure that the summed signals do not also sum background noise from different retention times [1].
  • Sum and Integrate: In your data processing software, sum the peak areas (or heights) from all the defined MRM transitions for quantification.

Comparison of Relevant Analytical Methods

The table below summarizes key parameters from published methods that achieved low quantification limits for antidepressants, providing a benchmark for your own development.

Source / Study Analyte(s) Matrix Sample Volume LOQ / LOD Key Method Details
Fariha et al. (2023) [2] Multiple Antidepressants (Citalopram included) Human Serum 20 µL Calibration Range: 1–230 ng/mL (LOQ likely ~1 ng/mL) Automated sample prep, simple protein precipitation, 7 min run time.
TFC-MS/MS Method [3] Citalopram, Sertraline, Bupropion Serum Not Specified 5 ng/mL (Analytical Measuring Range start) Turbulent Flow Chromatography for on-line extraction, validated per FDA guidelines.

References

Citalopram-d6 interference elimination chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Citalopram Enantioseparation

For researchers facing issues like poor resolution, peak tailing, or low sensitivity during the enantioseparation of citalopram and its analogs, the following guide outlines common problems and solutions.

Issue Possible Cause Suggested Solution
Poor resolution between enantiomers Inadequate chiral separation; incorrect mobile phase pH or chiral additive concentration. Optimize concentration of chiral additive (e.g., 12 mM SBE-β-CD) [1]; adjust pH of aqueous buffer (e.g., pH 2.5) [1].
Low sensitivity for trace analysis High limit of detection; suboptimal detection settings. Use LC-MS/MS for detection [2]; employ solid-phase extraction for sample clean-up [2].
Peak tailing or broadening Secondary interactions with stationary phase; column overloading. Use a high-quality C18 column [1]; adjust organic modifier ratio (e.g., Methanol & Acetonitrile) [1]; control column temperature (e.g., 25°C) [1].

Detailed Experimental Protocols

Here are detailed methodologies for two key approaches to separate citalopram enantiomers, which can be directly applied to develop a method for citalopram-d6.

Protocol 1: RP-HPLC with Sulfobutylether-β-Cyclodextrin (SBE-β-CD) Chiral Additive

This method uses a standard reversed-phase C18 column with a chiral additive in the mobile phase, offering a cost-effective alternative to dedicated chiral columns [1].

  • Materials: Racemic citalopram (or this compound), HPLC-grade methanol and acetonitrile, sodium dihydrogen phosphate, orthophosphoric acid, sulfobutylether-β-cyclodextrin (SBE-β-CD), purity water [1].
  • Instrumentation: HPLC system with UV detector, Hedera ODS-2 C18 column (250 mm × 4.6 mm, 5 µm) or equivalent [1].
  • Mobile Phase: Prepare an aqueous buffer with 5 mM sodium dihydrogen phosphate and 12 mM SBE-β-CD. Adjust to pH 2.5 with dilute orthophosphoric acid. The final mobile phase is a mixture of this buffer, methanol, and acetonitrile in a 21:3:1 volumetric ratio [1].
  • Chromatographic Conditions: Flow rate: 1.0 mL/min; Column temperature: 25°C; Detection wavelength: 240 nm; Injection volume: 10 µL [1].
  • Sample Preparation: Dissolve the analyte in the mobile phase to an approximate concentration of 0.22 mM (e.g., 3.5 mg in 50 mL) with the aid of ultrasonication [1].

The workflow for this protocol can be visualized as follows:

Start Start Method Setup MP Prepare Mobile Phase: - 5 mM NaH₂PO₄ buffer, pH 2.5 - 12 mM SBE-β-CD - Mix with MeOH & ACN (21:3:1) Start->MP Inst Set HPLC Conditions: - C18 Column - Flow: 1.0 mL/min - Temp: 25°C - Detection: 240 nm MP->Inst Prep Prepare Sample: - Dissolve in mobile phase - Use ultrasonication Inst->Prep Run Run Analysis Prep->Run Data Collect & Analyze Data Run->Data

Protocol 2: LC-MS/MS with a Chiral Stationary Phase

This method uses a dedicated chiral column coupled with mass spectrometry, offering high sensitivity and selectivity for complex biological matrices like plasma and breast milk [2].

  • Materials: Chiral column (e.g., Phenomenex Lux Cellulose-2, 150 mm × 4.6 mm, 5 µm), ammonium acetate, acetonitrile [2].
  • Instrumentation: HPLC system coupled to a tandem mass spectrometer with electrospray ionization (ESI) [2].
  • Mobile Phase: Component A: 20 mM ammonium acetate buffer, pH 9.0; Component B: Acetonitrile. Use a gradient elution at a flow rate of 0.6 mL/min [2].
  • Sample Preparation (for plasma/milk): Perform protein precipitation with acetonitrile, followed by solid-phase extraction for further clean-up and concentration [2].
  • MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity [2].

The workflow for bioanalysis in complex matrices is as follows:

Start Start Bioanalysis Prep Sample Preparation: - Protein precipitation (ACN) - Solid-Phase Extraction Start->Prep Col Chromatography: - Chiral Stationary Phase - Gradient Elution - Ammonium Acetate pH 9.0 / ACN Prep->Col Det Detection: - LC-MS/MS with ESI source - Multiple Reaction Monitoring (MRM) Mode Col->Det Quant Stereoselective Quantification Det->Quant

Key Technical FAQs

  • Does this compound behave differently from citalopram in chromatography? The core structure is identical, so separation mechanisms apply to both. The primary difference is the slightly higher molecular weight of this compound (330.43 g/mol) compared to citalopram (324.39 g/mol) [1] [3]. This may cause a slight shift in retention time but is unlikely to affect the chiral separation selectivity.
  • Why is understanding citalopram's chirality critical? Citalopram is a racemic mixture containing both (S)-(+)- and (R)-(-)-enantiomers. The (S)-enantiomer (escitalopram) is primarily responsible for the therapeutic serotonin reuptake inhibition, while the (R)-enantiomer is less potent and may even counter some effects of the (S)-enantiomer [4]. Accurate enantioseparation is essential for pharmacokinetic and pharmacodynamic studies.

Conclusion

You can effectively develop and troubleshoot a separation method for This compound using the established principles for citalopram. For general analysis, the RP-HPLC method with SBE-β-CD is robust and cost-effective. For high-sensitivity analysis in biological matrices, the LC-MS/MS method with a chiral column is the preferred approach.

References

Citalopram-d6 stability in biological matrices

Author: Smolecule Technical Support Team. Date: February 2026

Citalopram Stability & Analytical Methods

The following table summarizes key stability and methodological information for citalopram from recent literature, which can be directly applied to working with its stable isotope, citalopram-d6.

Aspect Key Finding / Parameter Experimental Context Citation
Stability in Plasma Stable for at least 7 days Validated for 21 neuropsychotropic drugs in human serum using UPLC-MS/MS [1]
Validated Quant. Method Accuracy: 90-110%; Precision (RSD): <15% UPLC-MS/MS method for 71 neuropsychotropic drugs in human serum [1]
Sample Preparation Protein precipitation (methanol-acetonitrile) High-throughput method for clean-up and analysis [1]
Chromatography C18 column; Acetonitrile/10mM Ammonium Acetate (0.2% Acetic Acid) gradient; 6 min run time Optimized for separation of 71 neuropsychotropic drugs [1]
Mass Spectrometry ESI+; MRM; Capillary Voltage: 0.5 kV; Desolvation Temp: 400°C Parameters for sensitive detection of citalopram and other drugs [1]
Alternative Extraction Cloud-point extraction (CPE) with Triton X-114 & Ammonium Acetate; Recovery: Improved with 10% AA "Green" extraction method for 21 antidepressants in plasma, coupled with LC-MS [2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments you can adapt for assessing this compound stability.

UPLC-MS/MS Method for Quantitative Analysis

This method, adapted from the 71-plex panel, is ideal for high-throughput stability testing [1].

  • Sample Preparation (Protein Precipitation):

    • Mix a volume of the biological sample (e.g., 100 µL plasma) with a 1:1 mixture of methanol and acetonitrile.
    • Vortex vigorously and centrifuge to pellet precipitated proteins.
    • Transfer the clear supernatant for analysis.
  • Liquid Chromatography Conditions:

    • Column: Kromasil ClassicShell C18 (2.1 x 50 mm, 2.5 µm)
    • Mobile Phase A: 10 mM Ammonium Acetate with 0.2% Acetic Acid
    • Mobile Phase B: Acetonitrile
    • Gradient: | Time (min) | Flow Rate (mL/min) | %A | %B | | :--- | :--- | :--- | :--- | | 0.0 | 0.4 | 90 | 10 | | 0.3 | 0.4 | 90 | 10 | | 3.0 | 0.4 | 50 | 50 | | 4.0 | 0.4 | 5 | 95 | | 5.0 | 0.4 | 5 | 95 | | 5.01 | 0.4 | 90 | 10 | | 6.0 | 0.4 | 90 | 10 |
    • Column Temperature: 40 °C
    • Injection Volume: 5 µL
  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI), Positive Mode
    • Detection: Multiple Reaction Monitoring (MRM)
    • Capillary Voltage: 0.5 kV
    • Desolvation Gas Temperature: 400 °C
    • Desolvation Gas Flow: 1100 L/h
Cloud-Point Extraction (CPE) Protocol

This "green" extraction method can be an efficient alternative to protein precipitation [2].

  • Optimized CPE Conditions:
    • Surfactant: Triton X-114 at 6% (w/v)
    • Salt: Ammonium Acetate at 10% (w/v)
    • pH: 10.2
    • Temperature: 60 °C

The workflow for this optimized extraction and analysis method is summarized below.

Start Start: Plasma Sample Add Add Triton X-114 (6%) and Ammonium Acetate (10%) Start->Add Adjust Adjust pH to 10.2 Add->Adjust Incubate Incubate at 60°C Adjust->Incubate Centrifuge Centrifuge to separate phases Incubate->Centrifuge Collect Collect surfactant-rich phase for analysis Centrifuge->Collect UPLC_MS UPLC-MS/MS Analysis Collect->UPLC_MS End End: Quantitative Data UPLC_MS->End

Frequently Asked Questions (FAQs)

Q1: What is the primary use of this compound in analytical methods? this compound is a deuterated internal standard used in mass spectrometry-based assays, such as those for therapeutic drug monitoring (TDM) or pharmacokinetic studies [3] [1]. Its near-identical chemical properties to citalopram, but different mass, allow it to correct for losses during sample preparation and variations in instrument response, ensuring high accuracy and precision [3].

Q2: How should this compound stock solutions be stored? While specific data for this compound is not available, standard practice for stable isotope-labeled standards aligns with protocols for unlabeled drugs. A study storing rat liver microsomes at -80°C for two years showed no significant loss of activity, indicating this temperature is suitable for storing labile biological reagents and likely appropriate for long-term storage of this compound stock solutions [4]. Store stock solutions in a suitable solvent like methanol at -80°C or as low as possible.

Q3: Are there any known chemical incompatibilities for citalopram or this compound during analysis? Citalopram is stable across a range of pH conditions, as demonstrated by its successful extraction at pH 10.2 in the CPE method and its separation under acidic mobile phase conditions (0.2% acetic acid) [1] [2]. No specific incompatibilities are reported in the searched literature.

References

Citalopram-d6 extraction efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Efficiency & Method Comparison

The following table summarizes quantitative data from studies on antidepressant extraction to help you evaluate different approaches. Citalopram-d6 is often used as an internal standard, and its extraction behavior is similar to the analytes studied.

Table 1: Extraction Efficiency and Key Parameters from Literature

Study Focus / Analytes Extraction Method & Agent Average Extraction Efficiency (%) Critical Parameters for Optimization Sample Volume & Matrix
SSRIs/SNRIs from Whole Blood [1] MAE with Ethyl Acetate 77.4 ± 2.7 (average for multiple drugs) Alkaline pH (pH 13.5), 10 min, 50°C, 800W power [1] Not specified; Whole Blood
SSRIs/SNRIs from Whole Blood [1] UAE with 3-methylbutan-1-ol:hexane (1:99, v/v) 63.9 ± 1.9 (average for multiple drugs) Alkaline pH (pH 13.5), 10 min, 25°C [1] Not specified; Whole Blood
SSRIs/SNRIs from Whole Blood [1] LLE with 3-methylbutan-1-ol:hexane (1:99, v/v) 50.9 ± 4.9 (average for multiple drugs) Alkaline pH (pH 13.5), 10 min [1] Not specified; Whole Blood
CIT & DCIT from Human Saliva [2] SPE with Discovery C18 cartridge Recovery calculated during validation Washing solvent: Redistilled water with formic acid (pH 3.5); Elution: Methanol [2] 1 mL; Saliva
CIT & DCIT from Human Saliva [2] LLE with Dichloromethane Recovery calculated during validation Shaking time: 20 min [2] 1 mL; Saliva
Multi-drug from Human Serum [3] [4] Automated PPT with LC-MS grade solvents Method validated for precision/accuracy Full automation; Minimal (4) preparation steps; Only 20 µL sample volume [3] 20 µL; Serum

Detailed Experimental Protocols

Here are step-by-step protocols for two high-performance extraction methods identified in the search results.

Protocol 1: Microwave-Assisted Extraction (MAE) from Whole Blood [1]

This method was identified as the most effective for isolating a range of antidepressants from whole blood.

  • Sample Preparation: To the whole blood sample, add a strong base (e.g., 0.6 M NaOH) to adjust the pH to approximately 13.5. This ensures the analytes are in an uncharged form, favoring partitioning into the organic solvent [1].
  • Addition of Solvent: Add ethyl acetate as the extraction agent.
  • Microwave Extraction: Perform the extraction for 10 minutes at 50°C with microwave power set to 800 W.
  • Separation and Analysis: Separate the organic layer and evaporate it to dryness. Reconstitute the dry residue in a suitable solvent (e.g., 100 µL of a 50:50 acetonitrile/water mixture) for UHPLC-MS analysis [1].
Protocol 2: Solid-Phase Extraction (SPE) from Saliva [2]

This protocol is optimized for saliva but provides a robust framework for SPE method development.

  • Cartridge Conditioning: Condition a Discovery C18 SPE cartridge with 1 mL of methanol, then equilibrate it with 1 mL of redistilled water [2].
  • Sample Loading: Centrifuge the saliva sample at 8,000 g for 5 minutes. Load the clarified supernatant onto the conditioned cartridge.
  • Washing: Rinse the cartridge with 2 mL of redistilled water acidified with formic acid to pH 3.5 to remove unwanted impurities [2].
  • Elution: Dry the cartridge and elute the target analytes (CIT and DCIT) with 0.5 mL of methanol.
  • Post-Processing: Evaporate the eluate to dryness in a water bath. Reconstitute the dry residue in 100 µL of a 50:50 acetonitrile/water mixture, centrifuge, and analyze via UHPLC [2].

Troubleshooting Common Extraction Issues

Issue: Low or Inconsistent Extraction Recovery

  • Check the pH: For LLE and MAE, an alkaline environment (pH > pKa) is critical to suppress ionization of basic drugs like citalopram, maximizing their transfer to the organic phase. Confirm your pH is accurately set to 13.5 or another optimized value [1].
  • Evaluate Solvent Selection: The data shows that different solvents (ethyl acetate, dichloromethane, solvent mixtures) yield different efficiencies. If recovery is low, consider testing a different solvent from those listed in Table 1 [2] [1].
  • Verify Technique Handling: For LLE, avoid over-agitation which can cause emulsion formation. For SPE, ensure cartridges are not allowed to run dry during conditioning and loading steps.

Issue: High Matrix Effects or Background Noise in LC-MS

  • Optimize the Washing Step (for SPE): A stringent wash with an acidic aqueous solution (e.g., water at pH 3.5) can effectively remove polar matrix components without eluting the target analytes [2].
  • Improve Sample Cleanup: If using protein precipitation, consider switching to a more selective method like SPE or LLE. The comparative data in Table 1 shows that SPE and LLE provide cleaner extracts for complex matrices [2] [1].

Experimental Workflow Diagrams

The following diagrams visualize the core workflows for the two main extraction methodologies.

MAE_Workflow Start Whole Blood Sample Step1 Alkalize Sample (Add 0.6 M NaOH, pH ~13.5) Start->Step1 Step2 Add Extraction Solvent (Ethyl Acetate) Step1->Step2 Step3 Microwave-Assisted Extraction (10 min, 50°C, 800 W) Step2->Step3 Step4 Separate Organic Layer Step3->Step4 Step5 Evaporate to Dryness Step4->Step5 Step6 Reconstitute in Mobile Phase Step5->Step6 End UHPLC-MS Analysis Step6->End

MAE Workflow for Whole Blood

SPE_Workflow Start Saliva/Serum Sample Step1 Centrifuge & Collect Supernatant Start->Step1 Step2 Condition SPE Cartridge (Methanol then Water) Step1->Step2 Step3 Load Sample Step2->Step3 Step4 Wash with Acidified Water (pH 3.5) Step3->Step4 Step5 Elute with Methanol Step4->Step5 Step6 Evaporate Eluate & Reconstitute Step5->Step6 End UHPLC-MS Analysis Step6->End

SPE Workflow for Saliva or Serum

Key Takeaways for Optimization

  • pH is Paramount: Controlling pH to ensure the analyte is in its neutral form is one of the most critical steps for achieving high recovery in LLE and MAE [1].
  • Solvent Selection is Matrix-Dependent: The optimal solvent varies. Ethyl acetate excelled in MAE for blood [1], while dichloromethane was best for LLE from saliva [2].
  • Automation Can Enhance Reproducibility: Newer methods focus on automating sample preparation (e.g., robotic liquid handling) to improve precision, accuracy, and throughput [3] [4].

References

Frequently Asked Questions: Citalopram-d6 Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the critical parameters to validate for an LC-MS/MS method using Citalopram-d6? While the search results do not provide a explicit list for this compound alone, they describe validation within methods for simultaneously quantifying multiple antidepressants. The critical parameters generally include [1] [2]:

  • Linearity and Range: Establishing a calibration curve that is linear (e.g., R² ≥ 0.99) over the expected concentration range [1].
  • Precision and Accuracy: Determining intra-day and inter-day precision (often reported as % CV ≤ 20%) and accuracy to ensure the method is reliable and reproducible [1].
  • Recovery: Assessing the efficiency of extracting the analyte from the sample matrix.
  • Matrix Effect (ME): Evaluating if components in the sample matrix suppress or enhance the analyte's ionization signal. This is a crucial parameter that must be investigated and controlled [3].

Q2: I'm experiencing high matrix effects in plasma samples. How can this be mitigated? Matrix effects are a common challenge in LC-MS/MS. The search results highlight two effective strategies:

  • Advanced Sample Preparation: Using techniques like cloud-point extraction (CPE) with a volatile salt, Ammonium Acetate (AA), has been shown to successfully reduce matrix effects in the analysis of 21 antidepressants in plasma. The addition of 10% (w/v) AA can improve recovery while maintaining MS compatibility [3].
  • Robust Internal Standard: Using a stable isotope-labeled internal standard like This compound is a standard practice to correct for matrix effects. Since it behaves almost identically to the native analyte but has a different mass, any ion suppression or enhancement affecting Citalopram will also affect this compound, allowing for accurate correction [2].

Q3: What is a typical sample preparation workflow for quantifying Citalopram with this compound as an internal standard? A modern, automated workflow for serum samples is detailed below. This protocol uses only 20 μL of sample and is designed for high-throughput clinical settings [1].

G Start Start: 20 μL Serum Sample S1 1. Add Internal Standard (this compound) Start->S1 S2 2. Add 100 μL Diluted Wash Solution (DWS) S1->S2 S3 3. Shake: 5 min at 800 RPM, 25°C S2->S3 S4 4. Centrifuge: 4600 RPM at 0°C for 10 min S3->S4 S5 5. Collect 50 μL Supernatant S4->S5 End LC-MS/MS Analysis S5->End

Q4: What are the key performance benchmarks my method should achieve? You can compare your method's performance against the benchmarks reported in recent literature. The following table summarizes key validation data from two studies for Citalopram and its internal standard.

Validation Parameter Reported Performance (Citalopram) Reported Performance (this compound as IS) Source
Linearity (R²) ≥ 0.99 N/A [1]
Precision (% CV) ≤ 20% N/A [1]
Quantification Limit 5 ng/mL (in urine) N/A [4]
Calibration Range 1–230 ng/mL (in serum) N/A [1]
Internal Standard Use N/A Used for quantitation in urine samples [4] and as part of an internal calibration in plasma [2]. [4] [2]
Sample Volume 20 μL (serum) N/A [1]
Run Time 7 minutes N/A [1]

Troubleshooting Guide for Common Issues

Problem Potential Causes Recommended Solutions
Poor Recovery Inefficient extraction from sample matrix. Optimize your extraction technique. Consider using modified Cloud-Point Extraction (CPE) with 6% Triton X-114 and 10% Ammonium Acetate at pH 10.2, which demonstrated good recovery for a wide range of antidepressants [3].
High Background Noise/Interference Incomplete sample cleanup; co-eluting matrix components. Ensure proper centrifugation and collection steps. Using a stable isotope internal standard (this compound) helps correct for this. Also, confirm the LC separation is optimal to separate Citalopram from its metabolites and other matrix components [2].
Inconsistent Internal Standard Response Pipetting errors; instability of the IS; improper mixing. Ensure the internal standard is added accurately and consistently to all samples (automation helps). Verify the stability of the this compound solution. Ensure the sample plate is shaken thoroughly to achieve homogeneity [1].

References

Citalopram-d6 Application & Validation Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative validation data for methods using Citalopram-d6 as an internal standard, as reported in the scientific literature.

Analytical Method Key Validation Parameters Reported Values / Range Reference

| LC-MS/MS (Quantification of 4 antidepressant classes) [1] | Linearity (R²) Precision (% CV) | R² ≥ 0.99 % CV ≤ 20 for all analytes | [1] | | LC-MS/MS (Simultaneous determination of 21 antidepressants) [2] | Linearity Range & (R²) | 10–750 ng/mL (r² > 0.990) | [2] | | Quantitative MALDI-MSI (FTICR MS & TOF MS) [3] | Accuracy (compared to LC-MS/MS) Precision | No significant difference from LC-MS/MS TOF MS: 51.1 ± 4.4 pmol/mg FTICR MS: 56.9 ± 6.0 pmol/mg | [3] |

Detailed Experimental Protocols

Here is a detailed breakdown of the methodologies from the key studies that utilized this compound.

Protocol 1: LC-MS/MS for Antidepressants in Human Serum [1]

This study developed an automated, high-throughput method for quantifying several antidepressants.

  • Sample Preparation:
    • Sample Volume: Used only 20 μL of human serum.
    • Automation: The sample preparation was automated using a JANUS G3 Robotic Liquid Handler.
    • Internal Standard: Citalopram D-6 (CIT-D6) was used specifically for quantifying Citalopram.
    • Matrix: Drug-depleted human serum was used for preparing calibrators and quality controls (QCs). [1]
  • LC-MS/MS Conditions:
    • Instrument: PerkinElmer QSight 220 CR Triple Quadrupole Mass Spectrometer.
    • Ionization: Electron Spray Injection (ESI) in positive ion mode.
    • Chromatography:
      • Column: PerkinElmer Brownlee SPP C-18 column (2.7 µm, C18, 90 Å, 4.6 × 75 mm).
      • Mobile Phase: A) Water with 0.1% Formic Acid, B) Acetonitrile with 0.1% Formic Acid.
      • Gradient: High-throughput, 7-minute run time per sample.
    • Detection: Multiple Reaction Monitoring (MRM) mode. [1]

This workflow can be visualized in the following diagram:

G cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Validation Parameters SamplePrep Sample Preparation LCMSAnalysis LC-MS/MS Analysis SamplePrep->LCMSAnalysis DataProcessing Data Processing & Validation LCMSAnalysis->DataProcessing V1 Linearity: R² ≥ 0.99 DataProcessing->V1 S1 20 µL Human Serum S2 Add Internal Standard (this compound) S1->S2 S3 Automated Processing (JANUS G3 Robot) S2->S3 L1 Chromatography: C-18 Column, 7-min Gradient L2 Mass Spectrometry: ESI+ MRM Mode L1->L2 V2 Precision: %CV ≤ 20

Protocol 2: Quantitative MALDI-MSI for Drug Distribution in Brain Tissue [3]

This study established and cross-validated a quantitative method for imaging Citalopram distribution in mouse brain tissue sections.

  • Sample Preparation:
    • Tissue Handling: Mouse brain sections (14 μm thick) were prepared using a cryomicrotome.
    • Calibration Standards: A dilution series of Citalopram standards (2.5 to 20 μM) was applied directly onto the tissue sections.
    • Internal Standard: This compound was homogeneously applied over the tissue section for normalization.
    • Matrix: The matrix (DHB or FMP-10) was applied on top of the tissue and standards. [3]
  • MSI Analysis and Cross-Validation:
    • Instruments: Method was validated on two different mass analyzers: Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FTICR).
    • Validation: The method was fully validated according to regulatory guidelines (e.g., FDA), assessing parameters like selectivity, accuracy, precision, recovery, and sensitivity.
    • Reference Method: Results were cross-validated against a traditional LC-MS/MS method, showing no significant difference in measured brain concentrations. [3]

Key Insights for Researchers

The gathered data highlights several critical points for method development and comparison:

  • Primary Role: this compound is consistently used as a stable isotope-labeled internal standard (SIL-IS). Its main function is to correct for variability during sample preparation and ionization in mass spectrometry, thereby improving the accuracy and precision of quantitative analyses. [1] [3]
  • Performance Benchmark: Methods incorporating this compound have demonstrated performance that meets stringent regulatory standards for validation. Their results can be effectively cross-validated against established reference methods like LC-MS/MS. [3]
  • Versatility: The use of this compound is not limited to a single platform. It has been successfully implemented in various sophisticated analytical techniques, including high-throughput LC-MS/MS and quantitative mass spectrometry imaging (MALDI-MSI). [1] [3]

References

Summary of Analytical Methods for Citalopram

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus Chromatographic Column Mobile Phase Composition Flow Rate Retention Time / Window Analysis Type
Simultaneous Antidepressant Monitoring [1] Not specified in snippet Not specified in snippet Not specified 7-minute run time per sample LC-MS/MS
Stereoselective Determination [2] Phenomenex Lux Cellulose-2 (4.6 mm × 150 mm; 5 µm) Gradient: Ammonium acetate buffer (pH 9.0; 20 mM) and Acetonitrile 0.6 mL/min Not specified for Citalopram Chiral HPLC-MS/MS
RP-HPLC for Dosage Forms [3] Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) Isocratic: Acetate buffer (pH 4.5) and Acetonitrile (65:35 v/v) 1.0 mL/min 3.727 minutes (for Citalopram) RP-HPLC (UV detection)

Experimental Protocol for Retention Time Comparison

To objectively compare the retention times of Citalopram and Citalopram-d6, you can adapt and execute the following protocol, which synthesizes best practices from the literature.

1. Sample Preparation

  • Prepare stock solutions of high-purity Citalopram and this compound.
  • Spike this compound as the internal standard into your biological or solvent matrix (e.g., human plasma, serum, or a suitable buffer) at a fixed concentration [1] [2].
  • Add the analyte, Citalopram, at concentrations across the desired calibration range (e.g., 1–230 ng/mL for high-sensitivity MS methods, or µg/mL ranges for HPLC-UV) [1] [3].
  • Protein Precipitation: A common and simple preparation method involves adding an organic solvent like acetonitrile to serum or plasma samples (e.g., a 20 µL sample), vortexing, and then centrifuging to remove precipitated proteins. The supernatant is then collected for injection [1] [4].

2. Instrumental Analysis (LC-MS/MS Recommended)

  • Chromatography:
    • Column: Utilize a reverse-phase C18 column, such as the Agilent Eclipse XDB C18, which has been successfully demonstrated for Citalopram separation [3].
    • Mobile Phase & Gradient: A gradient elution is typically used for optimal separation in complex matrices. Start with a high proportion of aqueous phase (e.g., water with 0.1% formic acid and 10 mmol/L ammonium acetate) and gradually increase the organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) [4] [2].
    • Flow Rate: A flow rate of 0.6 mL/min is suitable for columns with dimensions similar to 4.6 mm x 150 mm [2].
  • Mass Spectrometry Detection:
    • Use an electrospray ionization (ESI) source in positive mode.
    • Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for each compound and monitoring one or more characteristic product ions.
    • The specific MRM transitions for Citalopram and this compound must be optimized on your instrument to ensure selective and sensitive detection [1] [2].

3. Data Collection and Comparison

  • Inject the prepared samples and record the chromatograms.
  • Accurately measure the retention time for both Citalopram and this compound from the same chromatographic run.
  • The expected outcome is that this compound will elute slightly earlier than Citalopram due to the isotopic deuterium atoms creating a marginally less hydrophobic molecule. The difference is typically on the order of a few seconds to tens of seconds, depending on the chromatographic system.

The diagram below illustrates this general workflow for method development.

Start Start Method Development SamplePrep Sample Preparation: • Protein Precipitation with Acetonitrile • Spiking with this compound IS Start->SamplePrep LCParams LC Condition Setup: • Reverse-Phase C18 Column • Gradient Elution (Aqueous/Organic) • Flow Rate ~0.6 mL/min SamplePrep->LCParams MSParams MS Detection Setup: • ESI Positive Ion Mode • MRM Mode for specific transitions LCParams->MSParams DataAnalysis Data Analysis: • Measure Retention Times (t_R) • Compare t_R of Citalopram vs. This compound MSParams->DataAnalysis

General Workflow for LC-MS/MS Method Development

Key Considerations for Your Comparison Guide

  • The "Deuterium Effect": The core principle of your comparison will be the minor retention time shift caused by the deuterium atoms in this compound. This effect is well-established in chromatography and is the basis for using deuterated standards in quantitative mass spectrometry.
  • Method Validation: For a rigorous comparison guide, the developed method should be validated according to accepted guidelines. Parameters to report include the consistency of the retention time shift, linearity, precision, and accuracy across the calibration range [1] [4] [2].
  • Context of Search Results: It's important to note that while the search results provide robust methodologies for analyzing Citalopram, they do not perform the specific Citalopram vs. This compound retention time comparison. The data in the table and the proposed protocol are synthesized from these sources to provide a direct path for you to generate the required experimental data.

References

Citalopram-d6 recovery comparison different matrices

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Citalopram Analysis

The table below summarizes key methodologies from recent studies for measuring citalopram and related antidepressants in various matrices. While these studies focus on the parent drug (Citalopram) rather than the deuterated analog (Citalopram-d6), the sample preparation and analysis principles are directly applicable [1] [2] [3].

Matrix Sample Preparation Analytical Technique Key Methodological Details Application / Note
Fish Brain Tissue [1] Minimal preparation (non-filtered extracts) LDTD-APCI-HRPS (High-Resolution Product Scan) Laser diode thermal desorption; no chromatography; analysis time: seconds. Analysis of limited sample masses (often <100 mg).
Human Serum [2] [3] Protein precipitation with acetonitrile HPLC-MS/MS & UPLC-MS/MS Small sample volume (20 µL); automated with robotic liquid handler; run time: ~7 min [3]. High-throughput therapeutic drug monitoring (TDM).
Human Whole Blood [4] Rapid protein precipitation UPLC-MS/MS Small sample volume; validated for 68 psychoactive drugs. Applied to post-mortem forensic cases.

The following diagram illustrates the general workflow for sample preparation and analysis of citalopram in biological matrices, based on the methodologies above.

cluster_sample_prep Sample Preparation & Analysis Workflow Start Biological Sample (Serum, Blood, Tissue) Prep1 Protein Precipitation (with acetonitrile) Start->Prep1 Prep2 Centrifugation Prep1->Prep2 Analysis LC-MS/MS Analysis Prep2->Analysis LDTD LDTD-APCI-MS Analysis (For tissue, no chromatography) Prep2->LDTD For tissue samples [1]

Key Data and Methodological Insights

Although direct recovery comparisons for this compound are lacking, the available data provides useful benchmarks:

  • Recovery in Complex Matrices: One study reported a very good recovery of 97-108% for citalopram in fish brain tissue across a range of 1-100 ng/g using LDTD-APCI-HRPS, demonstrating that accurate quantification in complex, low-mass tissue samples is achievable [1].
  • Role of this compound: this compound is a deuterium-labeled internal standard used to improve quantification accuracy by correcting for losses during sample preparation and matrix effects during ionization in MS [5]. It is a key component in robust analytical methods but is not typically the focus of recovery comparisons itself.

How to Design a Comparison Study

Since a direct comparison guide cannot be compiled from existing literature, you can design a study to generate the data:

  • Define Matrices: Choose relevant matrices such as plasma, urine, whole blood, and specific tissues like brain or liver.
  • Standardize Protocol: Use a single, validated LC-MS/MS method [2] [3] [4] to process all matrices. Spike a known concentration of this compound into each.
  • Calculate Recovery: Determine recovery by comparing the measured concentration of this compound (corrected with its own internal standard if available) to the known spiked concentration across multiple replicates.

References

Analytical Methods Employing Citalopram-d6

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that use Citalopram-d6 for quantification.

Study Focus Key Analytical Technique Use of this compound Reported LOD for Citalopram Matrix
Quantification of 23 antidepressants and metabolites [1] HPLC-MS/MS Used as an internal standard (IS) for the analytical method. Not specified for this compound; method was validated for specificity, accuracy, and precision. Human serum
Quantification of 4 classes of antidepressants [2] LC-MS/MS Used as an internal standard for Citalopram quantification. The method's LOD for Citalopram was 1.0 ng/mL [2]. Human serum

Detailed Experimental Protocols

Here is a detailed breakdown of the experimental methodologies from the studies cited above.

Protocol Component Method for 23 Antidepressants [1] Method for 4 Antidepressant Classes [2]
Sample Preparation Protein precipitation with acetonitrile [1]. Automated simple sample preparation using a robotic liquid handler [2].
Sample Volume Not specified. 20 μL of human serum [2].
Chromatography Column ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 µm) [1]. PerkinElmer Brownlee SPP C-18 column (4.6 × 75 mm, 2.7 µm) [2].
Mobile Phase Water with 0.1% formic acid & 10 mmol/L ammonium acetate / Methanol with 0.1% formic acid [1]. (A) Water with 0.1% formic acid / (B) Acetonitrile with 0.1% formic acid [2].
Mass Spectrometry HPLC-MS/MS; specific ion source not detailed. Triple Quadrupole MS with ESI source in positive ion mode [2].
Method Validation Per Chinese Pharmacopoeia: specificity, calibration, accuracy, precision, stability [1]. Linearity (R² ≥ 0.99), precision (% CV ≤ 20) [2].

Understanding the Role of this compound

The data shows that this compound is a critical component in high-performance analytical methods, but its performance is evaluated as part of the overall method rather than in direct comparison to other isotopes.

  • Primary Function: this compound is a stable isotope-labeled internal standard [2]. Its key role is to correct for variability during sample preparation and instrument analysis, thereby improving the accuracy and precision of quantifying the target analyte (Citalopram).
  • LOD Context: The reported LOD of 1.0 ng/mL is a performance characteristic of the entire analytical method for the active drug Citalopram [2]. It reflects the sensitivity of the method when this compound is used for internal calibration. The LOD for this compound itself is not a parameter that is typically studied or reported.

To visualize the standard workflow of developing and validating such an LC-MS/MS method using an internal standard like this compound, the following diagram outlines the key stages.

cluster_legend Workflow Stage Sample Preparation Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Method Validation Method Validation Data Processing->Method Validation Spike with\nInternal Standard (this compound) Spike with Internal Standard (this compound) Spike with\nInternal Standard (this compound)->Sample Preparation Protein\nPrecipitation Protein Precipitation Protein\nPrecipitation->Sample Preparation Chromatographic\nSeparation Chromatographic Separation Chromatographic\nSeparation->LC-MS/MS Analysis Tandem Mass\nSpectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS) Tandem Mass\nSpectrometry (MS/MS)->LC-MS/MS Analysis Peak Integration Peak Integration Peak Integration->Data Processing Calculate Analyte/IS\nResponse Ratio Calculate Analyte/IS Response Ratio Calculate Analyte/IS\nResponse Ratio->Data Processing Specificity Specificity Specificity->Method Validation Linearity & Range Linearity & Range Linearity & Range->Method Validation Precision & Accuracy Precision & Accuracy Precision & Accuracy->Method Validation LOD & LOQ LOD & LOQ LOD & LOQ->Method Validation Stability Stability Stability->Method Validation

References

Citalopram-d6 inter-assay validation results

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol and Method Overview

The methodology is derived from a 2023 study that developed and validated an LC-MS/MS-based assay for multiple antidepressants. Citalopram-d6 was used as an internal standard to ensure accuracy and precision [1].

  • Objective: To develop an automatable, high-throughput LC-MS/MS method for the simultaneous quantification of several antidepressants in human serum [2].
  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS). A Quattro Premier XE mass spectrometer coupled with an Acquity H class UHPLC system was used in a related study [1].
  • Chromatography: An Acquity UPLC BEH C18 column was used for chromatographic separation [1].
  • Sample Preparation: The method utilized a simple, automated preparation. A JANUS G3 Robotic Liquid Handler was used to process 20 μL of human serum. The process involved protein precipitation and phospholipid removal using a 96-well plate (Ostro plate) [2] [1].
  • Validation: The overall method validation was performed in compliance with European Medicines Agency guidelines. This includes calibration with internal standards and quality control for each batch of samples [1].

Key Analytical Performance Data

While the search results do not provide discrete inter-assay validation tables for this compound, the following table summarizes the performance characteristics of the overall analytical method in which it was successfully employed [2].

Validation Parameter Result / Value Notes
Sample Volume 20 μL Human serum [2].
Sample Preparation 4 steps Automated with a robotic liquid handler [2].
Linearity (R²) ≥ 0.99 For all analytes across the calibrated range [2].
Precision (% CV) ≤ 20% For all analytes, indicating acceptable inter-assay variability [2].
Calibration Range 1.0 to 230 ng/mL The method was linear for Citalopram and other drugs in this range [2].

Experimental Workflow

The diagram below summarizes the key steps of the experimental protocol.

workflow Start Start: Human Serum Sample Step1 1. Add Internal Standard (this compound) Start->Step1 Step2 2. Automated Sample Prep (Protein Precipitation & Phospholipid Removal) Step1->Step2 Step3 3. LC-MS/MS Analysis (Chromatographic Separation & Detection) Step2->Step3 Step4 4. Data Analysis & Validation Step3->Step4 End End: Quantification Result Step4->End

References

Citalopram-d6 comparison other internal standards

Author: Smolecule Technical Support Team. Date: February 2026

Citalopram-d6 in Analytical Methods

The table below summarizes the role and performance of this compound as an internal standard in various documented analytical protocols.

Application Context Analytical Technique Key Performance Metrics Role of this compound Source
Quantification of Citalopram LC/MS or GC/MS Used for precise quantification in urine, serum, or plasma [1]. Deuterated Internal Standard [1]
UPLC-MS/MS Analysis of Antidepressants UPLC-MS/MS Assay linearity: 4–294 μg/L for citalopram; inter- and intra-assay variations <5% [2]. Internal Standard (with Sertraline-d3, Paroxetine-d4) [2]
Comprehensive Metabolite Analysis Not Specified Protocol lists this compound as one of several deuterated internal standards [2]. One of multiple Deuterated IS [2]
Simultaneous Antidepressant Quantification HPLC-MS/MS Method validated for 23 antidepressants; uses isotope internal standards [3] [4]. Implied Internal Standard [3] [4]

Detailed Experimental Protocols

Here are the methodologies for key experiments citing the use of this compound.

UPLC-MS/MS Analysis of Antidepressants in Dried Blood Spots (DBS) and Breast Milk

This protocol demonstrates the use of this compound for bioanalysis in complex matrices [2].

  • Sample Preparation:
    • DBS: A 10-mm diameter punch was taken from the DBS card and extracted with 200 µL of an acetonitrile/methanol (2:1) solution containing the internal standards, including 0.1 μg/mL this compound.
    • Breast Milk: 50 µL of breast milk was analyzed using the same technique, with calibration curves prepared in medication-free human breast milk.
  • Instrumental Analysis:
    • System: UPLC-MS/MS (Waters Acquity).
    • Column: C18, 1.7 µm; 2.1 × 50 mm.
    • Detection: TQD detector with Electrospray Ionization in positive mode.
  • Method Validation:
    • The method was validated and showed linearity for citalopram between 4–294 μg/L.
    • Both inter- and intra-assay variations were below 5%.
    • Matrix effects were evaluated and found to be negligible [2].
Stereoselective Quantification of Citalopram and Desmethylcitalopram

This study developed a highly specific HPLC-MS/MS method to separate and measure the different enantiomers of citalopram and its metabolite [5].

  • Sample Preparation: A two-step approach involving protein precipitation with acetonitrile, followed by solid-phase extraction.
  • Chromatographic Separation:
    • Column: Chiral column (Phenomenex Lux Cellulose-2).
    • Mobile Phase: Gradient elution using ammonium acetate buffer (pH 9.0; 20 mM) and acetonitrile.
    • Flow Rate: 0.6 ml/min.
  • Detection: Tandem quadrupole mass spectrometer with an electrospray ionization source operating in Multiple Reaction Monitoring (MRM) mode.
  • Method Validation:
    • The method was validated in human plasma and breast milk.
    • It quantified S-(+)- and R-(−)-citalopram over a range of 0.1–100 ng/mL.
    • Validation parameters (trueness, repeatability, intermediate precision) met international guidelines [5].

Key Advantages and Context of Use

The search results highlight why this compound is a preferred internal standard for its specific applications:

  • Role of Deuterated Standards: Deuterated internal standards like This compound are chemically identical to the target analyte (Citalopram) but have a slightly different mass. This allows them to correct for losses during sample preparation and variations in instrument response, leading to highly accurate and precise quantification [1] [6] [2].
  • Advantages in Quantitative Analysis:
    • Compensation for Matrix Effects: They correct for ion suppression or enhancement in mass spectrometry caused by co-eluting compounds from the biological sample matrix [5] [3].
    • High Accuracy in Complex Matrices: Their use is critical in methods analyzing challenging samples like breast milk and plasma, ensuring reliability for clinical and forensic applications [5] [2].
  • Automation and High-Throughput Analysis: The use of such stable isotope internal standards is fundamental to developing robust, automatable methods for clinical mass spectrometry labs, enabling high-throughput therapeutic drug monitoring [3] [4].

Practical Workflow for Antidepressant Analysis

The following diagram illustrates a generalized experimental workflow for antidepressant analysis using internal standards like this compound, based on the protocols cited:

start Start: Biological Sample (Serum, Plasma, Breast Milk) is_add Add Internal Standard (this compound) start->is_add prep Sample Preparation is_add->prep pp Protein Precipitation prep->pp spe Solid-Phase Extraction (SPE) pp->spe  For complex methods inst Instrumental Analysis (LC-MS/MS or GC-MS) pp->inst  For simpler methods spe->inst sep Chromatographic Separation inst->sep det Mass Spectrometric Detection (MRM) sep->det end End: Data Analysis & Quantification det->end

Research Summary

The available data confirms that This compound is a well-established and reliable deuterated internal standard for the precise quantification of citalopram in biological matrices. Its effectiveness has been demonstrated in various advanced LC-MS/MS protocols, including those requiring stereoselective analysis and automation.

References

Quantitative Data Summary for Citalopram-d6 Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters and performance data from validated methods that utilize Citalopram-d6 as an internal standard.

Analytical Technique Validation Parameters & Results Sample Matrix Key Experimental Findings Source Reference

| Quantitative MALDI-MSI [1] | Full validation: Selectivity, accuracy, precision, recovery, linearity, sensitivity, reproducibility. Cross-validated with: LC-MS/MS. Result: No significant difference from LC-MS/MS reference method. | Mouse brain tissue sections | Applied calibration standards and homogeneously applied this compound for normalization. Achieved accurate spatial quantification. | [1] | | LC-MS/MS (Clinical Assay) [2] | Analyte: Citalopram (this compound used as Internal Standard). Linearity: R² ≥ 0.99. Precision: % CV ≤ 20%. Range: 1.0 to 230 ng/mL. | Human serum | Method designed for simultaneous quantification of 4 antidepressant classes. Validated for precision and accuracy across the therapeutic range. | [2] | | LC-MS/MS (Postmortem) [3] | Analyte: Citalopram (this compound used as Internal Standard). Validation: Compliant with European Medicines Agency guidelines. Specificity: High, in a multi-analyte panel. | Human plasma | Utilized for high-throughput analysis. Method robustness confirmed with internal calibration and quality controls in each batch. | [3] |

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the comparison table.

Protocol for Quantitative MALDI-MSI Cross-Validation

This protocol is adapted from a study that performed a full cross-validation of a MALDI-MSI method for citalopram in mouse brain against LC-MS/MS [1].

  • Chemicals and Reagents: S-citalopram oxalate (analyte), (±)-citalopram-d6 oxalate (internal standard for MSI), 2,5-dihydroxybenzoic acid (DHB) or reactive matrix FMP-10 [1].
  • Standard Preparation: A stock solution of citalopram (2 mM) was prepared in methanol. A dilution series of calibration standards (2.5 to 20 µM) and quality control (QC) samples were prepared in 50% (by weight) methanol. The internal standard solution (5.0 µM this compound) and DHB matrix (35 mg/mL) were prepared in 50% acetonitrile with 0.2% TFA [1].
  • Tissue Preparation: Coronal mouse brain sections (14 µm thickness) were cut using a cryomicrotome from animals dosed in vivo with citalopram or saline [1].
  • Calibration & IS Application (Optimized Protocol): The dilution series of calibration standards was applied to the tissue, followed by a homogeneous application of the this compound internal standard, and finally, the matrix was applied on top [1].
  • Instrumentation & Analysis: Analysis was performed on two types of MALDI-MSI instruments with different mass analyzers: Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FTICR). The signal normalized by the this compound IS was used for quantification [1].
  • Cross-Validation: The quantitative results from both MALDI-MSI instruments were compared to those from a validated LC-MS/MS method on the same tissue. No significant difference was found between the methods [1].
Protocol for Automated LC-MS/MS Clinical Assay

This method details a simultaneous quantification assay for multiple antidepressants, using this compound as an internal standard for citalopram [2] [3].

  • Chemicals and Reagents: Citalopram certified reference material and this compound (internal standard). LC-MS grade water, acetonitrile, and methanol [2].
  • Sample Preparation (Automated): The protocol is automated using a robotic liquid handler (e.g., JANUS G3).
    • Step 1: Mix 20 µL of human serum with 100 µL of a diluent/internal standard solution (containing this compound) [2].
    • Step 2: Shake the plate for 5 minutes at 800 RPM at 25°C [2].
    • Step 3: Centrifuge at 4600 RPM at 0°C for 10 minutes [2].
    • Step 4: Collect 50 µL of the supernatant for analysis [2].
  • LC-MS/MS Analysis:
    • Chromatography: Utilizes a UPLC BEH C18 column with a mobile phase gradient [3].
    • Mass Spectrometry: Detection is performed using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for high specificity [2] [3].
  • Validation: The method was validated for linearity (R² ≥ 0.99), precision (% CV ≤ 20%), and accuracy across the specified range (1–230 ng/mL) [2]. The assay for this compound itself was validated according to EMA guidelines, with internal calibration and quality control samples in each batch [3].

Workflow Visualization

The following diagram illustrates the logical sequence and key decision points in the cross-validation process for the MALDI-MSI method:

Start Start Method Validation Prep Prepare Calibration Standards and this compound IS Start->Prep AppM Apply to Tissue Section: 1. Calibration Series 2. Homogeneous this compound IS 3. Matrix Prep->AppM Acquire Acquire MALDI-MSI Data (TOF and FTICR Instruments) AppM->Acquire Quant Quantify using This compound Normalization Acquire->Quant Compare Compare Quantitative Results Quant->Compare LCMS Perform LC-MS/MS Analysis (Reference Method) LCMS->Compare Valid Validation Successful: No Significant Difference Compare->Valid Results Agree Revise Revise Method Compare->Revise Results Diverge

Key Insights for Researchers

Based on the assembled data, here are the core performance and application insights:

  • This compound is a Versatile Internal Standard: The data confirms its effective use in both LC-MS/MS for high-throughput serum/plasma analysis and MALDI-MSI for spatially resolved quantification in tissue, demonstrating its versatility across different technical challenges [1] [2] [3].
  • MALDI-MSI is a Validated Quantitative Tool: The cross-validation study provides a strong blueprint for moving MALDI-MSI from a qualitative imaging technique to a fully quantitative method, with this compound playing a critical role in ensuring accuracy comparable to LC-MS/MS [1].
  • Automation is Feasible for Clinical Translation: The LC-MS/MS protocol highlights that complex sample preparation for this compound-assisted assays can be successfully automated, which is a crucial step for translating such methods into clinical settings for therapeutic drug monitoring [2].

References

Citalopram-d6 specificity testing chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Citalopram-d6 in Analytical Protocols

The provided search results include specific experimental contexts where this compound is used. The table below summarizes two key protocols:

Study Context Analyte(s) Matrix Internal Standard Used Key Method Details

| UPLC-MS/MS Analysis of Antidepressants [1] | Sertraline, Citalopram, Paroxetine | Dried Blood Spots (DBS), Breastmilk | This compound, Sertraline-d3, Paroxetine-d4 | Column: Waters Acquity C18 (1.7 µm; 2.1 × 50 mm) with pre-column. Detection: TQD detector, Electrospray + mode. Linearity for Citalopram: 4–294 μg/L. | | Comprehensive Metabolite Analysis [1] | Diazepam, Nordiazepam, Morphine, Codeine, Mirtazapine, Citalopram | Not Specified | This compound, Diazepam-d5, Nordiazepam-d5, Morphine-d3, Codeine-d3, Mirtazapine-d3, Trimipramine-d3 | Noteworthy: Groups this compound with other deuterated standards for multi-analyte analysis. |

Performance and Method Characteristics

While the search results do not contain a direct, side-by-side performance comparison of this compound against other internal standards, they highlight critical method characteristics that infer its reliability. The UPLC-MS/MS method that used this compound was validated and demonstrated excellent performance [1]:

  • Linearity: The calibration curve for citalopram was linear in the range of 4–294 μg/L.
  • Precision: Both inter- and intra-assay variations were reported to be below 5%, indicating high reproducibility and precision.
  • Specificity: Passing Bablok regression analysis showed no significant matrix effects in the measured matrices (DBS and breastmilk).

These performance metrics are crucial for evaluating the effectiveness of this compound in compensating for variations during sample preparation and analysis.

Experimental Workflow for Antidepressant Quantification

The following diagram illustrates a generalized LC-MS/MS workflow for antidepressant quantification that incorporates internal standards like this compound, synthesized from the search results [2] [3] [1]:

start Sample Collection (Human Serum/Plasma) prep Sample Preparation start->prep is Add Internal Standards (e.g., this compound) prep->is extraction Protein Precipitation/ Solid-Phase Extraction is->extraction lc LC Separation (C18 Column, 0.1% Formic Acid) extraction->lc ms MS/MS Detection (MRM Mode, ESI+) lc->ms data Data Analysis & Quantification ms->data

Key technical aspects of this workflow include:

  • Sample Preparation: Methods often use protein precipitation with organic solvents like acetonitrile or methanol, sometimes aided by automation [2] [3]. Solid-phase extraction (SPE) is another common technique for cleaner extracts [4].
  • Liquid Chromatography: Separation is typically performed on a reverse-phase C18 column. The mobile phase often consists of water with a volatile additive (like 0.1% formic acid or 10 mmol/L ammonium acetate) and an organic solvent like acetonitrile or methanol [2] [3].
  • Mass Spectrometry: Detection is achieved using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode with Electrospray Ionization (ESI) in positive ion mode, which is the standard for analyzing these compounds [2] [3] [5].

Key Takeaways for Your Guide

  • This compound is a Well-Established Internal Standard: The literature confirms its routine use in reliable, validated bioanalytical methods for quantifying citalopram, often in multi-analyte panels [2] [1].
  • Focus on Method Context: When comparing products, the critical factors are how the internal standard performs within a specific method. Key parameters to evaluate include the chromatographic separation, MRM transitions, and the resulting linearity, precision, and accuracy of the overall assay [2] [1].
  • Acknowledge Data Limitations: The available search results are published scientific papers, not vendor comparison sheets. They demonstrate the application of this compound rather than providing a direct, feature-by-feature product comparison.

References

Citalopram-d6 robustness testing analytical method

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Validation Data

The table below summarizes key methodologies from two studies that used Citalopram-d6 as an internal standard, following FDA validation guidelines.

Study Focus Key Experimental Steps Internal Standard Used Reported Validation Metrics

| Quantitative MALDI-MSI [1] | 1. Sample Prep: Mouse brain sections (14 µm) on conductive glass. 2. Standard Application: Homogeneous application of this compound. 3. Matrix Application: DHB matrix in 50% ACN, 0.2% TFA. 4. Data Acquisition: MALDI-TOF and MALDI-FTICR MS. 5. Data Analysis: Normalization of citalopram signal to this compound. | this compound [1] | Selectivity, Accuracy, Precision, Recovery, Linearity, Sensitivity (LLOQ), Reproducibility, Stability. Results cross-validated with LC-MS/MS method [1]. | | Turbulent Flow LC-MS/MS [2] | 1. Sample Prep: Human serum protein precipitation. 2. Online Extraction: Turbulent flow chromatography. 3. Chromatography: Hypersil Gold C18 column. 4. Detection: TSQ Vantage tandem mass spectrometer. | Isotopically labeled internal standards for each analyte [2] | Precision: Intra-assay ≤9.2%, Inter-assay ≤14.8%. Linearity: 5–1000 ng/mL for all analytes. Correlation: Strong correlation (R = 0.9929–0.9971) with other LC-MS/MS methods [2]. |

Application Workflow for Quantitative MALDI-MSI

The following diagram illustrates the optimized workflow for the quantitative MALDI-MSI method, which robustly incorporated this compound [1].

G cluster_sample Sample Preparation cluster_calib Standard & Matrix Application cluster_acquisition Data Acquisition & Analysis A Mouse Brain Tissue B Cryosectioning (14 µm) A->B C Mount on Conductive Glass B->C D Apply Calibration Standards C->D E Apply Internal Standard (this compound) D->E F Apply MALDI Matrix (DHB) E->F G MALDI-MSI Analysis (TOF or FTICR Mass Analyzer) F->G H Spatial Data Normalization (Citalopram / this compound) G->H I Cross-Validation (LC-MS/MS Method) H->I

Insights on this compound Performance

Based on the gathered research, here are the key points regarding the use of this compound:

  • Proven Robustness in Complex Assays: this compound was integral to a fully validated MALDI-MSI method that was cross-validated against a reference LC-MS/MS method. The results showed no significant difference in measured brain concentrations, demonstrating its reliability for quantitative imaging [1].
  • Role in Normalization: In the cited study, this compound was applied homogeneously over the tissue section. This allowed researchers to correct for variations in ionization efficiency and matrix effects across the sample, which is critical for achieving accurate quantification in MALDI-MSI [1].

References

Citalopram-d6 pharmacokinetic parameters comparison

Author: Smolecule Technical Support Team. Date: February 2026

Citalopram Pharmacokinetic Parameters at a Glance

The following table consolidates the key pharmacokinetic parameters for citalopram from the available literature.

Parameter Reported Value Notes & Study Details
Bioavailability ~80% [1] Absolute oral bioavailability. Not affected by food [1].
Time to Peak Concentration (T~max~) 1-6 hours [2] Median range; a peak at about 4 hours is commonly reported [1].
Protein Binding <80% [1] Applies to citalopram and its metabolites.
Volume of Distribution (V~d~) ~12 L/kg [1]
Elimination Half-Life (T~1/2~) ~35 hours [1] Supports once-daily dosing.
Clearance 330 mL/min [1] Systemic clearance; renal clearance accounts for about 20%.
Primary Metabolites Desmethylcitalopram (DCT), Didesmethylcitalopram (DDCT) [1] Metabolites are considered clinically inactive or to have weak activity [3] [4].

Metabolic Pathways and Key Enzymes

Citalopram is primarily metabolized in the liver. The following diagram illustrates its major metabolic pathways and the cytochrome P450 (CYP) enzymes involved, which are crucial for understanding drug-drug interactions and genetic variations in metabolism.

G Citalopram Citalopram DCT Desmethylcitalopram (Metabolite) Citalopram->DCT N-demethylation Citalopram->DCT CYP2C19 / CYP3A4 Citalopram->DCT CYP2C19 / CYP3A4 DDCT Didesmethylcitalopram (Metabolite) DCT->DDCT N-demethylation DCT->DDCT CYP2D6 CYP2C19 CYP2C19 CYP3A4 CYP3A4 CYP2D6 CYP2D6

Experimental Methodology in Key Studies

The pharmacokinetic data is derived from rigorous clinical studies. Here is the methodology from a representative bioequivalence study that exemplifies the standard approach [2].

  • Study Design: An open-label, randomized-sequence, two-period crossover study.
  • Subjects: 24 healthy Chinese male volunteers, identified as CYP2C19 extensive metabolizers through genotyping. Poor metabolizers were excluded.
  • Dosing: A single 20 mg dose of either a test (generic) or reference (branded) citalopram tablet, with a 2-week washout period between treatments.
  • Bioanalysis:
    • Blood Sampling: Collected for up to 144 hours post-dose.
    • Analytical Technique: High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard like citalopram-d6 is typical in such validated methods to ensure accuracy and precision [2] [5].
  • Data Analysis: Pharmacokinetic parameters (C~max~, AUC) were calculated and statistically analyzed for bioequivalence.

Factors Influencing Pharmacokinetics

It's important to note that the parameters above are not fixed and can be influenced by several factors:

  • Genetics: Polymorphisms in the CYP2C19 gene significantly impact citalopram clearance. Poor metabolizers have reduced clearance, leading to higher drug exposure and an increased risk of side effects [3] [5].
  • Age: Apparent clearance (CL/F) of escitalopram (the active S-enantiomer) decreases with age, necessitating dose adjustments in older patients [5].
  • Drug Interactions: Although citalopram has a low potential for causing drug-drug interactions, its metabolism can be affected by strong inhibitors or inducers of CYP2C19 and CYP3A4 [4].

References

Citalopram-d6 metabolic stability studies

Author: Smolecule Technical Support Team. Date: February 2026

Citalopram Metabolism and Key Enzymes

Understanding how unlabeled citalopram is metabolized provides the foundational knowledge for anticipating the pathway of citalopram-d6. The table below summarizes the key pharmacokinetic parameters and metabolic pathway for citalopram.

Parameter Detail
Primary Metabolic Route Hepatic metabolism via Cytochrome P450 system [1] [2]
Key Metabolizing Enzymes CYP3A4, CYP2C19 (N-demethylation); CYP2D6 (further metabolism) [3] [1]
Main Metabolite Desmethylcitalopram (DCT) [3] [4]
Half-Life (Parent Drug) ~35 hours [1] [2]
Half-Life (DCT Metabolite) ~59 hours [4]

The following diagram illustrates the primary metabolic pathway of citalopram, which is also applicable to this compound.

Citalopram Citalopram DCT DCT Citalopram->DCT N-demethylation DDCT DDCT DCT->DDCT N-demethylation CYP2C19 CYP2C19 CYP2C19->Citalopram Primary Enzyme CYP3A4 CYP3A4 CYP3A4->Citalopram Primary Enzyme CYP2D6 CYP2D6 CYP2D6->DCT Key Enzyme

Research Alternatives and Practical Guidance

Since direct data on this compound is unavailable, here are practical approaches for your research:

  • Consult Chemical Suppliers: Manufacturers of this compound (e.g., Cayman Chemical, Sigma-Aldrich, MedChemExpress) may provide certificates of analysis with stability data or technical support.
  • Adapt Existing Protocols: Analytical methods from citalopram therapeutic drug monitoring can be adapted. Research uses techniques like UHPLC-DAD and LC-MS/MS in serum, plasma, or saliva [5] [4]. These protocols are excellent starting points for developing your own stability assays.
  • Conduct Original Studies: Perform comparative metabolic stability assays using human liver microsomes (HLM) or hepatocytes, analyzing samples with LC-MS/MS to simultaneously quantify this compound and its deuterated metabolites.

References

×

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

330.20145194 Da

Monoisotopic Mass

330.20145194 Da

Heavy Atom Count

24

Dates

Last modified: 04-14-2024

Explore Compound Types